1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLWEQRXICZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Crystal Structure Analysis of N-Substituted Benzimidazole Derivatives: From Synthesis to Structure-Activity Relationship
Introduction
The benzimidazole scaffold, a bicyclic system comprising fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The strategic substitution at the N1 position of the benzimidazole ring is a key approach for modulating the molecule's physicochemical properties, target specificity, and overall biological activity.[5][6][7]
Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is a critical component of rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of these compounds.[8] This guide provides researchers, scientists, and drug development professionals with an in-depth walkthrough of the entire crystal structure analysis pipeline for N-substituted benzimidazole derivatives. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and insightful analytical process.
Part 1: The Art and Science of Crystallization
The journey from a synthesized powder to a high-resolution crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal. A successful crystallization hinges on the principle of slowly reaching a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice.[9][10]
Causality in Solvent Selection
The choice of solvent is paramount. An ideal solvent system will dissolve the N-substituted benzimidazole derivative when hot but exhibit poor solubility when cool.[10] This temperature-dependent solubility gradient is the driving force for crystallization. For benzimidazoles, which possess both aromatic and heterocyclic components, solvents like ethanol, methanol, acetonitrile, or mixtures such as dichloromethane/hexane are often effective starting points.[11][12] The selection process is empirical; screening a matrix of solvents with varying polarities is a standard, field-proven approach.
Experimental Protocol: Slow Evaporation Solution Growth Technique
This technique is widely successful for benzimidazole derivatives due to its simplicity and effectiveness.[11]
-
Preparation of a Saturated Solution: In a clean, small vial or test tube, dissolve the N-substituted benzimidazole derivative in a minimal amount of a chosen "good" solvent at room temperature. Add the compound until a small amount of solid material no longer dissolves, ensuring saturation.
-
Filtration (Self-Validating Purity Check): Heat the solution gently to dissolve the remaining solid. While hot, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean crystallization vessel. This critical step removes any insoluble impurities that could otherwise act as unwanted nucleation sites and hinder the growth of a single crystal.[10][13]
-
Controlled Evaporation: Cover the vessel with a cap or parafilm. Using a needle, pierce one to three small holes in the covering. The number and size of these holes control the rate of evaporation—a slower rate is almost always preferable for growing larger, higher-quality crystals.[14]
-
Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed crystals appear, carefully extract them from the mother liquor using a pipette or a small loop. Gently wash the crystals with a small amount of cold solvent to remove any surface-adhered impurities.
| Troubleshooting Common Crystallization Issues | |
| Problem | Rationale & Solution |
| No crystals form | The compound may be too soluble or the evaporation rate too fast. Solution: Try a solvent in which the compound is less soluble or move the vessel to a cooler location to decrease evaporation speed. |
| A powder or microcrystals precipitate | Nucleation was too rapid. This occurs when the solution becomes supersaturated too quickly. Solution: Reduce the rate of evaporation by using fewer/smaller holes in the covering. Consider the solvent layering technique.[14] |
| Oily precipitate forms | The compound may be "oiling out" of solution. Solution: Use a more dilute solution or switch to a different solvent system. |
Part 2: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD is a non-destructive technique that provides a three-dimensional map of the electron density within the crystal, from which the precise atomic positions can be determined. The entire process, from crystal to final structure, follows a well-defined, logical progression.
Step-by-Step Methodology
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is identified under a microscope. It should have sharp edges and no visible cracks. The crystal is carefully mounted on a glass fiber or loop and placed in a cold stream of nitrogen gas (typically 100 K) on the diffractometer. The cryogenic temperature minimizes atomic thermal motion, leading to higher quality diffraction data.
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[15] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]
-
Data Processing: The collected raw images are processed. This involves integrating the intensities of thousands of diffraction spots and applying corrections for experimental factors to produce a reflection file.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., Direct Methods or Patterson methods) to generate an initial electron density map.[4] Software like SHELXS is commonly used for this step.[4]
-
Structure Refinement: An atomic model is built into the initial electron density map. The positions and anisotropic displacement parameters of all non-hydrogen atoms are then refined against the experimental data using a least-squares minimization algorithm, typically with software like SHELXL.[4] This iterative process improves the agreement between the calculated and observed diffraction data, resulting in a final, accurate molecular structure.
-
Validation and Deposition: The final structural model is validated to check for errors and consistency, often generating a Crystallographic Information File (CIF). This file is then deposited into a public repository like the Cambridge Structural Database (CSD), making the data accessible to the scientific community.[16][17][18]
Part 3: Interpreting the Crystal Structure: A Multi-level Analysis
A solved crystal structure is a rich source of chemical information. A thorough analysis examines the molecule itself, its interactions with neighbors, and a quantitative assessment of those interactions.
Level 1: Intramolecular Features
This level of analysis focuses on the geometry of a single molecule. For N-substituted benzimidazoles, key parameters include the planarity of the benzimidazole core and the torsion angles that define the orientation of the N-substituent relative to the core.[1][19] These conformational features are critical as they often dictate how the molecule can fit into a protein's binding site.[20]
| Parameter | Typical Value / Observation | Significance |
| Benzimidazole Core | Largely planar | Provides a rigid scaffold for substituent orientation. |
| N-substituent Torsion Angle | Varies widely depending on substituent bulk | Defines the molecule's 3D shape and steric profile. |
| Dihedral angles to other rings | Can range from nearly co-planar to orthogonal[21] | Influences the extent of π-system conjugation and overall molecular volume. |
Level 2: Intermolecular Interactions & Crystal Packing
No molecule in a crystal exists in isolation. The crystal lattice is held together by a network of non-covalent interactions (NCIs), which are the same forces that govern drug-receptor binding.[22][23] In N-substituted benzimidazole crystals, several key interactions are consistently observed.[1][19][24][25]
-
Hydrogen Bonds: If the N-substituent or other parts of the molecule contain hydrogen bond donors (e.g., -OH, -NH) or acceptors (e.g., carbonyls, N-atoms), these interactions often dominate the packing, forming chains or layers.[1][21]
-
π-π Stacking: The planar aromatic surfaces of the benzimidazole cores frequently stack on top of one another, contributing significantly to crystal cohesion.[1]
-
C-H···π Interactions: A C-H bond can act as a weak hydrogen bond donor to the electron-rich face of an aromatic ring, providing further stability to the 3D architecture.[26]
Level 3: Quantitative Analysis with Hirshfeld Surfaces
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal.[24] The surface is mapped with properties like d_norm, which highlights regions of close contact. Red spots on a d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.[1][2] This analysis can be summarized in a 2D fingerprint plot, which provides a quantitative breakdown of the contribution of each type of interaction to the overall crystal packing.[1][20][27]
| Interaction Type | Example Contribution (%) [1][21] | Interpretation |
| H···H | 47.5% | The most abundant contact, reflecting the hydrogen-rich exterior of the molecule. |
| C···H / H···C | 27.6% | Represents a mix of van der Waals contacts and weaker C-H···π interactions. |
| O···H / H···O | 12.4% | A significant contribution, indicating the presence of strong O-H···N/O hydrogen bonds. |
| N···H / H···N | 6.1% | Highlights the role of the imidazole nitrogen in hydrogen bonding. |
| C···C | 4.6% | Corresponds to direct π-π stacking interactions between aromatic rings. |
Part 4: Bridging Structure to Function: Structure-Activity Relationships (SAR)
The ultimate goal of crystal structure analysis in drug development is to establish a clear Structure-Activity Relationship (SAR).[7] By correlating specific 3D structural features with biological activity, researchers can make informed decisions to design more potent and selective compounds.[5][6]
-
Conformational Control: Crystal structures reveal the preferred low-energy conformations of molecules. An N-substituent that forces the molecule into a conformation matching the binding site of a target protein is likely to lead to higher potency. Conversely, a bulky substituent that causes a steric clash can abolish activity.[5]
-
Interaction Hotspots: The analysis of intermolecular interactions in the crystal can predict how a molecule might interact with a biological target. For example, a benzimidazole derivative that forms strong O-H···N hydrogen bonds in its crystal structure is likely to use that same motif to bind to a protein that has a corresponding acceptor/donor group.[6]
-
Influence of Substituents: SAR studies have shown that the nature and position of substituents on the benzimidazole scaffold are critical. For instance, electron-withdrawing or electron-donating groups at the C5 and C6 positions can significantly alter anti-inflammatory activity.[5] Similarly, the type of N-substituent (e.g., alkyl vs. aryl) can dramatically impact antiproliferative effects.[3] The crystal structure provides the precise geometric explanation for these empirical observations.
Conclusion
The crystal structure analysis of N-substituted benzimidazole derivatives is a multi-faceted process that provides unparalleled insight into molecular architecture. From the meticulous work of obtaining single crystals to the detailed interpretation of diffraction data, each step contributes to a holistic understanding of the compound. This structural knowledge is not an endpoint but a critical input for establishing robust structure-activity relationships. By understanding how molecular conformation and intermolecular interactions translate into biological function, scientists can rationally design the next generation of benzimidazole-based therapeutics with enhanced potency, selectivity, and improved physicochemical properties.
References
-
IUCr. (2024). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. [Link]
-
ResearchGate. (2023). Crystal structure, Hirshfeld surface analysis, antioxidant activity and density functional theory study of two organic-inorganic hybrid compounds containing benzimidazole derivatives | Request PDF. [Link]
-
MDPI. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. [Link]
-
Al-Ostath, A. et al. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 16(10), 1478. [Link]
-
Kolesnyk, D. V. et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bis(1H-benzimidazole-κN3)bis(benzimidazole-2-carboxylato-κ2N3,O)cobalt(II). Acta Crystallographica Section E, 79(Pt 12), 1195–1200. [Link]
-
IUCr Journals. (2024). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. [Link]
-
ResearchGate. (n.d.). Hirshfeld surface analysis maps of compound 3. [Link]
-
Semantic Scholar. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
-
ResearchGate. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. [Link]
-
ResearchGate. (2015). Crystallization of benzimidazole by solution growth method and its characterization | Request PDF. [Link]
-
ResearchGate. (2018). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
-
Yadav, G. et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 46-63. [Link]
-
Brändström, A. et al. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15-22. [Link]
-
Rakhmonova, D. A. et al. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E, 78(Pt 2), 173–180. [Link]
-
ResearchGate. (2019). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
-
Royal Society of Chemistry. (2007). The clash of the synthons: crystal structures of benzimidazole–alcohol–carboxylic acids. [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
IUCr. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. [Link]
-
IUCr Journals. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. [Link]
-
MedCrave. (2017). Crystal Structure and Pharmacological Importance of Benzimidazoles and Their Derivatives. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]
-
ResearchGate. (2010). (PDF) Crystal and molecular structures of two 1H-2-substituted benzimidazoles. [Link]
-
Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
-
UMass Dartmouth. (n.d.). Cambridge Structural Database. [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. [Link]
-
El-Emam, A. A. et al. (2024). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. Acta Crystallographica Section E, 80(Pt 1), 60–65. [Link]
-
re3data.org. (n.d.). Cambridge Structural Database. [Link]
-
NC State University Libraries. (n.d.). Cambridge structural database system. [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]
-
ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. [Link]
-
Gatti, C. et al. (2012). Revealing non-covalent interactions in molecular crystals through their experimental electron densities. Chemistry, 18(51), 16384-98. [Link]
-
ACS Publications. (1998). Non-covalent interactions: Key to biological flexibility and specificity. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. excillum.com [excillum.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. unifr.ch [unifr.ch]
- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 16. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lib.umassd.edu [lib.umassd.edu]
- 18. Cambridge Structural Database | re3data.org [re3data.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.iucr.org [journals.iucr.org]
- 21. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Revealing non-covalent interactions in molecular crystals through their experimental electron densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis, crystal structure and Hirshfeld surface analysis of bis(1H-benzimidazole-κN3)bis(benzimidazole-2-carboxylato-κ2N3,O)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.iucr.org [journals.iucr.org]
- 26. semanticscholar.org [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
Physicochemical Properties of 1-Benzyl-1H-Benzimidazole Analogues: A Technical Guide
Executive Summary: The Scaffold at a Glance
The 1-benzyl-1H-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutic agents ranging from high-potency opioids (e.g., nitazenes) to anticancer (galectin-1 inhibitors) and antimicrobial agents.
Unlike its unsubstituted parent (1H-benzimidazole), the 1-benzyl derivative is non-tautomeric . The N-1 substitution locks the aromatic system, strictly defining the N-3 nitrogen as the sole basic center and hydrogen bond acceptor. This structural rigidity fundamentally alters its physicochemical profile—specifically lipophilicity (
This guide provides a rigorous analysis of these properties, supported by experimental protocols and structure-activity relationship (SAR) data.
Structural & Electronic Analysis
The Core Architecture
The scaffold consists of a benzene ring fused to an imidazole ring, with a benzyl group attached at the N-1 position.[1]
-
N-1 Position (Pyrrole-like): The nitrogen lone pair contributes to the aromatic sextet. Benzylation here increases lipophilicity and steric bulk but removes hydrogen bond donor (HBD) capability.
-
N-3 Position (Pyridine-like): The lone pair is orthogonal to the
-system, making it a dedicated hydrogen bond acceptor (HBA) and the site of protonation. -
C-2 Position: The carbon between the nitrogens. Substitution here heavily influences
via inductive effects.
Electronic Effects on Ionization ( )
The basicity of the N-3 nitrogen is the critical determinant for solubility and receptor binding.
-
Baseline
: Unsubstituted benzimidazole has a of ~5.6. N-alkylation (e.g., 1-benzyl) typically exerts a weak base-weakening effect or remains neutral depending on the benzyl substituents. -
Substituent Effects:
-
Electron-Donating Groups (EDGs) at C-2 (e.g., -CH3, -NH2): Push electron density toward N-3, increasing
(more basic). -
Electron-Withdrawing Groups (EWGs) at C-5/C-6 (e.g., -NO2, -Cl): Pull electron density through the conjugated system, decreasing
(less basic). -
Case Study (Nitazenes): The 5-nitro group in isotonitazene significantly lowers the
of the benzimidazole core, often necessitating a basic side chain (e.g., diethylamine) to maintain physiological solubility.
-
Physicochemical Parameters & SAR
The following table summarizes key properties for representative analogues.
Table 1: Comparative Physicochemical Properties[2]
| Compound Class | Representative Analogue | Substituents (R1/R2/R5) | Est. | Aqueous Solubility | Metabolic Stability ( | |
| Opioid Agonist | Isotonitazene | N-1: 4-isopropoxybenzylC-5: NitroC-2: Diethylaminoethyl | ~3.5 (Core) / ~9.2 (Amine) | 4.8 - 5.2 | Low (< 0.1 mg/mL) | High (Rapid Clearance) |
| Anticancer | 1-Benzyl-2-phenyl-1H-benzimidazole | N-1: BenzylC-2: Phenyl | ~5.1 (Core) | 4.2 | Very Low | Moderate |
| Reference | 1-Benzyl-1H-benzimidazole | N-1: BenzylC-2: H | 5.6 | 2.9 | Moderate | Moderate |
Note: The "Nitazene" class relies on the side chain amine for solubility. The benzimidazole core itself is essentially neutral at physiological pH due to the strong electron-withdrawing 5-nitro group.
Visualization: Structure-Activity Relationship (SAR) Map
Caption: SAR map illustrating how specific substitutions on the 1-benzyl-benzimidazole scaffold drive physicochemical and biological outcomes.
Experimental Protocols
To validate the properties of new analogues, the following industry-standard protocols are recommended.
Protocol A: Potentiometric Determination
Best for: Accurate determination of ionization constants for compounds with aqueous solubility > 10 µM.
Principle: Titration of the compound in a co-solvent system (Methanol/Water) followed by extrapolation to 0% organic solvent using the Yasuda-Shedlovsky equation.
Workflow:
-
Preparation: Dissolve 2 mg of the analogue in 10 mL of a standard ionic strength solution (0.15 M KCl). If insoluble, add Methanol (MeOH) to reach 30%, 40%, and 50% w/w concentrations.
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.
-
Titration:
-
Acidify the sample to pH ~2.0 using 0.5 M HCl.
-
Titrate with 0.5 M KOH standardized solution under inert gas (
) purge to exclude . -
Record pH vs. Volume of titrant.
-
-
Calculation: Determine the inflection point (equivalence point). Calculate
at each co-solvent ratio. -
Extrapolation: Plot
vs. %MeOH (or dielectric constant ). The y-intercept represents the aqueous .
Protocol B: Lipophilicity ( ) via HPLC
Best for: High-throughput screening of lipophilic compounds.
Principle: Retention time on a C18 column correlates with lipophilicity. This method avoids the emulsion issues common in shake-flask methods for benzimidazoles.
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate buffer (pH 7.4).
-
B: Methanol (HPLC Grade).
-
Isocratic Mode: 60% B / 40% A (Adjust based on expected
).
-
-
Standards: Inject a calibration mixture of 5 known compounds (e.g., Pyridine, Aniline, Benzene, Toluene, Naphthalene) with known
values. -
Sample Injection: Inject 10 µL of the test compound (100 µM in MeOH).
-
Data Analysis:
-
Calculate the capacity factor
. -
Construct a calibration curve:
. -
Derive
for the analyte.
-
Biological Implications & Metabolism[3][4][5][6]
Metabolic Stability (The "Soft Spot")
The 1-benzyl moiety is a primary site of metabolic attack. Microsomal stability assays (HLM) reveal that these analogues are high-clearance drugs .
-
Pathway 1: N-Dealkylation: Oxidative cleavage of the benzyl group by CYP450 enzymes (primarily CYP3A4/2D6) leads to the N-debenzylated metabolite (often inactive or significantly less potent).
-
Pathway 2: Benzylic Hydroxylation: The methylene bridge (
) connecting the rings is susceptible to oxidation. -
Pathway 3: Nitro Reduction: For nitazenes (5-nitro analogues), the nitro group can be reduced to an amine (5-amino), which is subsequently acetylated.
Visualization: Metabolic Fate of Nitazenes
Caption: Primary metabolic pathways for 5-nitro-2-benzylbenzimidazoles (e.g., isotonitazene) in human liver microsomes.
References
-
BenchChem. (2025).[1][2] 1-benzyl-1H-benzimidazol-5-amine chemical properties and structure. BenchChem Technical Guides. Link
-
Vandeputte, M. M., et al. (2021).[3] In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology. Link
-
Jadhav, S. B., & Fasinu, P. S. (2024).[4] Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes. Frontiers in Pharmacology. Link
-
Lipka, E., et al. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Mora, N., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. Journal of Physical Chemistry B. Link
-
ACMD. (2022). ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids. UK Government Publications. Link
Sources
The Benzimidazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Design
Executive Summary: The "Privileged Scaffold"
In the landscape of medicinal chemistry, benzimidazole (1H-benzimidazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Fusing a benzene ring with an imidazole ring, this heterocyclic system exhibits amphoteric nature, hydrogen bonding capability, and π-π stacking potential, allowing it to mimic naturally occurring nucleotides (like the dimethylbenzimidazole moiety in Vitamin B12) and interact with enzymes, receptors, and cytoskeletal proteins.
This guide moves beyond basic pharmacology to dissect the causality of benzimidazole activity. We analyze the structural determinants of its three primary therapeutic domains—anthelmintic, anti-ulcer (PPI), and antineoplastic—and provide a self-validating technical workflow for synthesis and evaluation.
Structural Biology & SAR Analysis
The biological versatility of benzimidazole is not accidental; it is a function of its substitution vectors. The scaffold offers three primary vectors for optimization: the N1 nitrogen (solubility/pharmacokinetics), the C2 carbon (primary pharmacophore attachment), and the C5/C6 positions (electronic/lipophilic tuning).
The SAR Logic Map
The following diagram illustrates the validated Structure-Activity Relationship (SAR) rules governing benzimidazole design.
Figure 1: Functional mapping of the benzimidazole scaffold. Modifications at C2 dictate target specificity, while C5/C6 substitutions modulate physicochemical properties.
Therapeutic Domain A: The Anthelmintic Paradigm
Mechanism: Microtubule Destabilization Key Drugs: Albendazole, Mebendazole, Fenbendazole[1]
The classical application of benzimidazoles lies in their ability to selectively bind to nematode
Mechanism of Action & Resistance
The selectivity arises from a specific amino acid residue at position 200 of the
Resistance Alert: A single nucleotide polymorphism (SNP) changing Phe200 to Tyr200 (F200Y) in the parasite confers high-level resistance, rendering the drug unable to bind—effectively "humanizing" the parasite's tubulin [1][2].
Figure 2: The cascade of tubulin inhibition leading to parasite death. Note the critical role of Phe200 in binding affinity.
Therapeutic Domain B: Proton Pump Inhibitors (PPIs)
Mechanism: Acid-Activated Prodrug (Covalent Inhibition) Key Drugs: Omeprazole, Lansoprazole, Pantoprazole
PPIs utilize the benzimidazole scaffold not as the active pharmacophore per se, but as a stable carrier that transforms into the active species only within the highly acidic environment of the parietal cell (pH < 1.0).
The "Acid Trap" Chemistry
This is a masterpiece of chemical logic. The PPI is a weak base.[3] It diffuses into the parietal cell canaliculus where it becomes protonated.[4] This protonation triggers an intramolecular rearrangement (Smiles-like rearrangement) to form a cyclic sulfenamide. This reactive species forms a disulfide bond with Cys813 of the H+/K+ ATPase, irreversibly shutting down acid secretion [3][4].
Key Protocol Insight: Because this activation is acid-dependent, in vitro screening of PPIs must be performed at low pH (pH 1-2) to generate the active species, otherwise, the compound remains inert.
Therapeutic Domain C: Oncology (The Frontier)
Mechanism: Kinase Inhibition & DNA Intercalation Emerging Agents: Nocodazole (Tool compound), Bendamustine (Hybrid)
While early benzimidazoles targeted tubulin (similar to vinca alkaloids), modern derivatives are designed as kinase inhibitors (e.g., VEGFR-2, EGFR) or DNA intercalators.
-
Kinase Inhibition: Benzimidazoles mimic the adenine purine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases.
-
DNA Binding: Bis-benzimidazoles (e.g., Hoechst 33342) bind to the minor groove of DNA, particularly in AT-rich regions, interfering with Topoisomerase I activity [5].
Technical Workflow: Synthesis & Assay
This section provides a self-validating protocol for synthesizing a 2-substituted benzimidazole and testing its biological efficacy.
Protocol: Eco-Friendly Oxidative Condensation
Rationale: This method avoids harsh acids (Phillips-Ladenburg) and uses air/catalyst for oxidation, ensuring high yield and purity suitable for biological screening.
Reagents:
-
o-Phenylenediamine (1.0 mmol)[5]
-
Benzaldehyde derivative (1.0 mmol)
-
Catalyst: Cobalt(II) acetylacetonate [Co(acac)₂] (10 mol%) or Er(OTf)₃
-
Solvent: Ethanol (5 mL)
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of the target aldehyde in 5 mL of ethanol.
-
Catalyze: Add 10 mol% of the chosen catalyst.
-
Activation: Sonicate the mixture (ultrasound bath, 40 kHz) at room temperature for 15–30 minutes OR stir at room temperature with open air exposure (oxidant source).
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the diamine spot.
-
Isolation: Pour the reaction mixture into crushed ice/water (20 mL). The benzimidazole product will precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from hot ethanol to obtain analytical grade purity (>95%).
-
Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the aldehyde proton and the formation of the imidazole ring signals).
Protocol: Tubulin Polymerization Assay (In Vitro)
Rationale: To confirm the antiproliferative mechanism is tubulin-mediated.[6]
-
Preparation: Use a commercial Tubulin Polymerization Assay kit (fluorescence-based, >99% pure porcine brain tubulin).
-
Control: Prepare a blank (tubulin only) and a positive control (Colchicine 5 µM or Paclitaxel 3 µM).
-
Dosing: Dissolve the synthesized benzimidazole in DMSO. Add to tubulin solution (final conc. 10 µM) in a 96-well plate at 4°C.
-
Initiation: Transfer the plate to a 37°C reader. Polymerization is triggered by heat and GTP.
-
Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
-
Interpretation:
-
Inhibitors (Benzimidazole-like): Decrease in Vmax and final fluorescence plateau compared to control.
-
Stabilizers (Taxol-like): Increase in polymerization rate.
-
Data Summary: Comparative Activity
| Drug Class | Compound | Primary Target | Binding Site | IC50 / Kd (Approx) |
| Anthelmintic | Albendazole | Colchicine Site | 0.1 - 0.5 µM (Parasite) | |
| Anthelmintic | Thiabendazole | Fumarate Reductase | Mitochondrial | > 10 µM |
| PPI | Omeprazole | H+/K+ ATPase | Cys813 (Covalent) | pH dependent (Prodrug) |
| Anticancer | Nocodazole | Colchicine Site | ~0.04 µM (Tumor cells) | |
| Anticancer | Hoechst 33342 | DNA | Minor Groove (AT-rich) | ~10 nM (Kd) |
References
-
Benzimidazole anthelmintics: Mechanism of action and resistance. Source: MSD Veterinary Manual [Link]
-
Benzimidazoles cause lethality by inhibiting the function of Caenorhabditis elegans neuronal beta-tubulin. Source: National Institutes of Health (PMC) [Link]
-
Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Source: National Institutes of Health (PMC) [Link]
-
The Chemically Elegant Proton Pump Inhibitors. Source: National Institutes of Health (PMC) [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biotech.[7] Asia [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Source: Beilstein Journal of Organic Chemistry [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
The Strategic Incorporation of Fluorine in Benzimidazole Scaffolds: A Technical Guide to Synthesis and Discovery
Introduction: The Benzimidazole Scaffold and the Fluorine Advantage in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows for facile interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1][2][3] The versatility of the benzimidazole ring system, with its capacity for substitution at various positions, provides a robust platform for the design of novel therapeutic agents.[1][3]
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4][5][6] The unique properties of the fluorine atom—its small size (bioisostere of a hydrogen atom), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties.[4][5] Incorporation of fluorine can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups.[4][5][6] When applied to the benzimidazole scaffold, this "fluorine advantage" has led to the development of potent and selective therapeutic agents, particularly in oncology.[1] This guide provides an in-depth exploration of the synthesis of novel fluorinated benzimidazole scaffolds, focusing on the rationale behind synthetic strategies and the structure-activity relationships that drive drug discovery.
Rational Design and Synthetic Strategies for Fluorinated Benzimidazoles
The synthesis of fluorinated benzimidazoles can be broadly approached in two ways: by employing fluorinated starting materials or by introducing fluorine onto a pre-formed benzimidazole core. The choice of strategy is often dictated by the desired position of the fluorine substituent and the availability of precursors.
Classical and Modern Approaches to Benzimidazole Ring Formation with Fluorinated Precursors
The most common and direct method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a carbonyl compound (or its derivative), a reaction with a rich history and numerous modern adaptations.[7][8]
1. The Phillips-Ladenburg Reaction and its Modern Variants: This classical approach involves the condensation of an o-phenylenediamine with a carboxylic acid, often under harsh conditions requiring high temperatures and strong acids like polyphosphoric acid (PPA).[9] For the synthesis of fluorinated benzimidazoles, either the o-phenylenediamine or the carboxylic acid can bear the fluorine substituent.
Experimental Protocol: Synthesis of 2-(Furan-2-yl)-5-nitro-1H-benzo[d]imidazole via a Modified Phillips-Ladenburg Reaction
-
A mixture of 4-nitro-1,2-phenylenediamine (1.0 eq) and furan-2-carboxylic acid (1.1 eq) is heated in polyphosphoric acid (PPA) (5 mL) at 120-150°C for 3-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The acidic solution is neutralized with a 10% sodium hydroxide solution until a precipitate forms.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol).
Causality Behind Experimental Choices: The use of PPA serves as both a solvent and a dehydrating agent, facilitating the cyclization. The high temperature is necessary to overcome the activation energy of the reaction. Neutralization is a critical step to precipitate the final product, which is often insoluble in its neutral form in aqueous media.
2. Condensation with Aldehydes (A Weidenhagen-type approach): The reaction of o-phenylenediamines with aldehydes is another versatile method. This reaction typically proceeds through a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring.[7] A variety of oxidizing agents and catalysts have been employed to promote this transformation under milder conditions.
3. Microwave-Assisted Synthesis: An Eco-Friendly and Efficient Alternative: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[10][11][12][13] This is particularly advantageous for the synthesis of fluorinated benzimidazoles, where efficiency and control are paramount.
Experimental Protocol: Microwave-Assisted Synthesis of Fluorine-Containing Benzimidazoles
-
In a microwave-safe vessel, combine the appropriate o-phenylenediamine (1.0 eq), a fluorine-containing aldehyde or carboxylic acid (1.0-1.2 eq), and a catalyst (e.g., a catalytic amount of a Brønsted or Lewis acid) in a minimal amount of a suitable solvent (e.g., ethanol or DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and power for a short duration (typically 3-15 minutes).[11]
-
After cooling, the product can be isolated by precipitation with water, followed by filtration and recrystallization.
Causality Behind Experimental Choices: Microwave energy provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate. The use of a catalyst lowers the activation energy, allowing the reaction to proceed under milder conditions. This method aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents.[14][15]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Fluorinated Benzimidazoles
| Method | Reaction Time | Yield (%) | Conditions | Reference |
| Conventional Heating | 8-18 hours | 60-90 | Reflux in Ethanol | [11] |
| Microwave Irradiation | 3-8 minutes | 85-96 | 110°C | [11] |
Visualizing the Synthetic Workflow
The general workflow for the synthesis of fluorinated benzimidazoles, from precursor selection to final product, can be visualized as a logical progression.
Caption: General workflow for the synthesis of fluorinated benzimidazoles.
Synthesis of Trifluoromethyl-Substituted Benzimidazoles
The trifluoromethyl (CF3) group is a particularly important substituent in medicinal chemistry due to its high lipophilicity and metabolic stability.[16][17] The synthesis of 2-(trifluoromethyl)benzimidazoles often requires specific precursors and reaction conditions. A common method involves the reaction of an o-phenylenediamine with trifluoroacetic acid or its derivatives.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole
-
A mixture of o-phenylenediamine (1.0 eq) and trifluoroacetic acid (1.2 eq) in 4 M hydrochloric acid is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After cooling, the solution is neutralized with concentrated ammonium hydroxide until a precipitate forms.
-
The solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from an ethanol-water mixture.
Causality Behind Experimental Choices: The strong acidic conditions protonate the carbonyl group of trifluoroacetic acid, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. Refluxing provides the necessary energy for the cyclization and dehydration steps.
Structure-Activity Relationship (SAR) of Fluorinated Benzimidazoles
The biological activity of fluorinated benzimidazoles is highly dependent on the position and nature of the fluorine substitution. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
Fluorine Substitution and Anticancer Activity
In the context of oncology, fluorinated benzimidazoles have shown significant promise as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation.[1][18]
-
Position of Fluorine on the Benzene Ring of Benzimidazole: Studies have shown that the position of fluorine on the benzimidazole core can significantly impact cytotoxicity. For example, in some series of compounds, a 5-fluoro substitution has been found to be more potent than a 6-fluoro substitution against certain cancer cell lines.[1]
-
Fluorine on Phenyl Substituents at the 2-Position: The presence of fluorine on a phenyl ring at the 2-position of the benzimidazole is a common motif in potent anticancer agents. The electronic properties of the fluorine atom can influence the overall conformation of the molecule and its interaction with the target protein. For instance, a trifluoromethyl group at the C-6 position of the benzimidazole moiety and a fluoro group on the phenyl ring have been identified as crucial for high activity in certain kinase inhibitors.[1]
Table 2: Representative IC50 Values of Fluorinated Benzimidazoles Against Cancer Cell Lines
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | N-substituted-2-(trifluoromethyl) | MCF-7 | 0.51 | [18] |
| Doxorubicin (Control) | - | MCF-7 | 2.12 | [18] |
| 92j | 5-chloro, fluorinated phenyl at C2 | MCF-7 | 0.0316 | [1] |
| Cisplatin (Control) | - | MCF-7 | - | [1] |
| 92g | 5-chloro, fluorinated phenyl at C2 | A549 | 0.316 | [1] |
Fluorine Substitution and Antimicrobial Activity
Fluorinated benzimidazoles have also demonstrated significant potential as antimicrobial agents. The introduction of fluorine can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.[9]
-
Impact of Fluorine Position on Phenyl Ring: In a series of 2-(fluorophenyl)-benzimidazole derivatives, compounds with a meta-fluoro substitution on the phenyl ring showed high activity against Gram-negative bacteria.[9]
-
Influence of Other Substituents: The presence of other functional groups in conjunction with fluorine can lead to synergistic effects. For example, a methyl group at the 5-position of the benzimidazole ring, combined with a fluorinated phenyl group at the 2-position, has been shown to enhance antifungal activity.[9]
Logical Relationship in SAR
The relationship between the structural modifications of the benzimidazole scaffold and its biological activity can be represented as a decision-making process in drug design.
Caption: Structure-Activity Relationship (SAR) decision tree for fluorinated benzimidazoles.
Conclusion and Future Directions
The synthesis of novel fluorinated benzimidazole scaffolds is a dynamic and evolving field with significant implications for drug discovery. The strategic incorporation of fluorine offers a powerful tool to modulate the biological properties of this privileged heterocyclic system. Modern synthetic methodologies, particularly microwave-assisted reactions, have enabled the rapid and efficient generation of diverse libraries of these compounds for biological screening.
Future research will likely focus on the development of more selective and efficient catalytic methods for the synthesis of fluorinated benzimidazoles, as well as the exploration of novel fluorinated substituents beyond the commonly used fluoro and trifluoromethyl groups. A deeper understanding of the complex interplay between fluorine substitution patterns and biological activity, aided by computational modeling and advanced analytical techniques, will continue to drive the design of the next generation of benzimidazole-based therapeutics.
References
- Menteşe, E., et al. (2014). Microwave Assisted Synthesis and Anti-Lipase Activity of Some New Fluorine-Containing Benzimidazoles. Drug Research, 65.
-
Deng, Y., et al. (n.d.). Tunable base-controlled chemoselective synthesis of trifluoromethyl-containing N-substituted benzimidazole-2-thiones and monofluorinated 4H-benzo[18]imidazo[2,1-b][10][11]thiazine. Organic & Biomolecular Chemistry.
- (n.d.). Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b...
- El Rayes, S. M., et al. (2024). Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of the Iranian Chemical Society, 21(11), 2743-2752.
- Prasad, U. V., et al. (2010).
- (n.d.). Examples of trifluoromethyl-substituted benzimidazoles.
- Menteşe, E., et al. (2014). Microwave assisted synthesis and anti-lipase activity of some new fluorine-containing benzimidazoles. PubMed.
- Chu, Q., et al. (2007). A Novel Method for Preparation of Trifluoromethyl Substituted 2,3-dihydro-1,4- diazepine and Benzimidazole.
- Jadhav, A. H. (2020). Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazole. Taylor & Francis.
-
Deng, Y., et al. (2024). Tunable base-controlled chemoselective synthesis of trifluoromethyl-containing N -substituted benzimidazole-2-thiones and monofluorinated 4 H -benzo[18]imidazo[2,1-b][10][11]thiazine. Organic & Biomolecular Chemistry.
- (n.d.). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate as a Catalyst | Request PDF.
- (n.d.).
- Hu, Y., et al. (2022). A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines. European Journal of Organic Chemistry, 2022.
- (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Küçükbay, H. (n.d.). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace.
- Kotovskaya, S. (2001). Fluoro-containing Heterocycles. IV.
- (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.
- (n.d.).
- (2013).
- (2023).
- Mahalingam, S., et al. (n.d.).
- (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- (2025).
- (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties | Request PDF.
- (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
- (2026). Synthetic Approaches to 2-Arylbenzimidazoles: A Review.
- (2023).
- (n.d.). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. PMC.
- (n.d.). Structure activity relationship of benzimidazole derivatives.
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Microwave assisted synthesis and anti-lipase activity of some new fluorine-containing benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Benzimidazole-Based Inhibitors
Introduction: The Versatile Benzimidazole Scaffold
The benzimidazole scaffold, a bicyclic heterocycle composed of fused benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1] Its inherent ability to interact with a multitude of biological targets has led to the development of a diverse array of therapeutic agents.[1][2] From combatting parasitic infections to treating acid reflux and cancer, benzimidazole-based inhibitors have demonstrated remarkable clinical success.[3][4][5] This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of these inhibitors, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core principles of their inhibitory actions, the experimental methodologies to elucidate these mechanisms, and the causal logic behind these scientific choices.
Chapter 1: The Multifaceted Mechanisms of Benzimidazole Inhibition
Benzimidazole derivatives exert their biological effects through a variety of mechanisms, primarily by targeting key proteins involved in essential cellular processes.[1] This versatility is a hallmark of the benzimidazole scaffold and a key reason for its continued exploration in drug discovery.[6] The principal mechanisms of action can be broadly categorized as follows:
-
Disruption of Microtubule Dynamics: A significant class of benzimidazole-based anticancer agents function by inhibiting tubulin polymerization.[1][6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1][7] Benzimidazole derivatives, such as albendazole and mebendazole, bind to β-tubulin, often at the colchicine-binding site, thereby preventing the polymerization of tubulin into microtubules.[1][8][9] This disruption of microtubule dynamics leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and ultimately triggers apoptosis (programmed cell death).[5][10][11]
-
Inhibition of Proton Pumps: Substituted benzimidazole derivatives are the cornerstone of treatment for acid-related gastrointestinal disorders.[3] These compounds, known as proton pump inhibitors (PPIs), selectively and irreversibly block the gastric hydrogen-potassium ATPase (H+/K+ ATPase), the final step in gastric acid secretion.[3][12][13] PPIs are prodrugs that accumulate in the acidic environment of the parietal cell secretory canaliculus.[3] Here, they undergo an acid-catalyzed conversion to a reactive cationic sulfonamide.[3][14] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its inactivation.[13][15]
-
Modulation of Kinase Activity: The benzimidazole scaffold is a common feature in a multitude of protein kinase inhibitors.[16][17] Kinases are a large family of enzymes that regulate a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[17] Dysregulation of kinase activity is a frequent driver of cancer.[1] Benzimidazole-based inhibitors can interact with kinases in multiple ways. Some act as ATP-competitive inhibitors, binding to the ATP-binding site and preventing the transfer of a phosphate group to a substrate.[16][18] Others may exhibit multi-target activity, inhibiting several kinases simultaneously, which can be advantageous in overcoming drug resistance.[16] For example, some benzimidazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and tyrosine kinases, leading to cell cycle arrest.[1][19]
Chapter 2: Elucidating the Mechanism: A Practical Guide to Experimental Validation
A thorough understanding of a drug's mechanism of action is paramount for its successful development. This chapter outlines key experimental protocols to investigate the inhibitory mechanisms of benzimidazole-based compounds. The choice of a particular assay is dictated by the hypothesized target and the desired level of detail.
Biochemical Assays: Probing the Direct Target Interaction
Biochemical assays are essential for confirming direct interaction with the molecular target and quantifying the inhibitory potency.
This assay directly measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.[20][21]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.[21] Inhibitors of polymerization will reduce the rate and extent of this increase, while microtubule-stabilizing agents will enhance it.
Experimental Protocol:
-
Preparation of Reagents:
-
Purified tubulin (>99% pure) is resuspended in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) on ice.[7]
-
A stock solution of the benzimidazole inhibitor is prepared in DMSO.
-
GTP (a necessary cofactor for polymerization) is prepared as a concentrated stock solution.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the benzimidazole inhibitor at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel) as controls.[7]
-
Add the tubulin solution to each well.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP and immediately transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The initial rate of polymerization can be determined from the linear phase of the curve.
-
Calculate the IC50 value (the concentration of inhibitor that reduces the polymerization rate by 50%) from a dose-response curve.[21]
-
Causality Behind Experimental Choices: Using highly purified tubulin isolates the effect of the compound to its direct interaction with the target protein, eliminating confounding factors from a cellular environment. The temperature shift to 37°C is critical as tubulin polymerization is a temperature-dependent process.
Data Presentation:
| Compound | Target | Assay Type | IC50/EC50 (nM) | Reference |
| Compound 12b | Tubulin | Antiproliferative | 50 (average) | [10] |
| Paclitaxel-resistant cell line (A2780/T) | Tubulin | Antiproliferative | 9.7 | [10] |
| Parental cell line (A2780S) | Tubulin | Antiproliferative | 6.2 | [10] |
| Dovitinib | Tyrosine Kinases (VEGFR, FGFR) | Kinase Inhibition | - | [17] |
| Abemaciclib | CDK4/CDK6 | Kinase Inhibition | 2 (CDK4), 10 (CDK6) | [17] |
Cell-Based Assays: Assessing the Phenotypic Consequences
Cell-based assays are crucial for understanding the effects of an inhibitor in a more physiologically relevant context.[22][23]
These assays determine the cytotoxic and cytostatic effects of a compound on cancer cell lines.[24][25]
Principle: Various methods can be employed, such as the MTT or CellTiter-Glo assay. The MTT assay measures the metabolic activity of viable cells by their ability to reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[26] The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells.[25]
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzimidazole inhibitor for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Self-Validating System: The inclusion of both positive (known cytotoxic drug) and negative (vehicle) controls is essential for validating the assay's performance and ensuring the observed effects are due to the test compound.
This technique determines the phase of the cell cycle at which cells are arrested following treatment with an inhibitor.[10]
Principle: DNA content varies depending on the cell cycle phase (G1, S, G2/M). Cells are stained with a fluorescent dye that intercalates with DNA (e.g., propidium iodide), and the fluorescence intensity is measured by flow cytometry.
Experimental Protocol:
-
Cell Treatment: Treat cells with the benzimidazole inhibitor at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of cell count versus DNA content to determine the percentage of cells in each phase of the cell cycle.
Expertise & Experience: The choice of treatment duration is critical; a time course experiment is often necessary to capture the peak of cell cycle arrest.
These assays confirm that the observed cell death occurs through a programmed pathway.
Principle: A common method is the Annexin V/Propidium Iodide (PI) assay. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with the benzimidazole inhibitor.
-
Staining: Harvest and resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Diagram of Apoptosis Assay Workflow:
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational repurposing of benzimidazole anthelmintic drugs as potential colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Continuing development of acid pump inhibitors: site of action of pantoprazole [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Unexpected Synthesis, Single-Crystal X-ray Structure, Anticancer Activity, and Molecular Docking Studies of Certain 2–((Imidazole/Benzimidazol–2–yl)thio)–1–arylethanones | MDPI [mdpi.com]
- 20. cytoskeleton.com [cytoskeleton.com]
- 21. cytoskeleton.com [cytoskeleton.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. news-medical.net [news-medical.net]
- 24. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. noblelifesci.com [noblelifesci.com]
- 26. researchgate.net [researchgate.net]
Technical Guide: Initial Screening of 1-[(2-fluorophenyl)methyl]-1H-benzimidazole for Antifungal Activity
Executive Summary
This technical guide outlines the standardized protocol for the initial pharmacological screening of 1-[(2-fluorophenyl)methyl]-1H-benzimidazole (hereafter referred to as FPB-1 ). As a structural analog of known azole and benzimidazole antifungals, FPB-1 combines the core benzimidazole pharmacophore with a lipophilic 2-fluorobenzyl moiety at the
The presence of the fluorine atom at the ortho position of the benzyl ring is hypothesized to enhance metabolic stability by blocking labile sites and modulating the
Chemical Rationale & Synthesis Validation[1][2][3][4][5][6][7][8]
Structural Significance
The design of FPB-1 leverages two key medicinal chemistry principles:
-
The Benzimidazole Scaffold: Acts as a bioisostere of the purine nucleus, capable of interacting with biological targets such as
-tubulin and CYP51. -
The 2-Fluorobenzyl Group: The fluorine substitution increases lipophilicity (
), facilitating fungal cell wall penetration. Furthermore, the electron-withdrawing nature of fluorine influences the electron density of the benzimidazole ring, potentially strengthening -stacking interactions within the active site of the target enzyme [1].
Synthesis Workflow
Before screening, the purity of FPB-1 must be verified (>98% by HPLC). The standard synthesis involves the N-alkylation of 1H-benzimidazole with 2-fluorobenzyl bromide under basic conditions.
Figure 1: Synthetic pathway for the generation of FPB-1 via N-alkylation.
In Vitro Screening Protocols[9]
To ensure data reproducibility and regulatory alignment, all assays must strictly adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC)
Reference Method: CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) [2].
Experimental Design:
-
Test Organisms: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Aspergillus fumigatus (ATCC 204305).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Compound Prep: Dissolve FPB-1 in 100% DMSO to a stock concentration of 1600
g/mL. Dilute to final test range (0.03 – 64 g/mL). Final DMSO concentration must be <1%.
Protocol Steps:
-
Inoculum Prep: Adjust yeast suspension to
to cells/mL (0.5 McFarland standard). Dilute 1:100, then 1:20 in RPMI 1640. -
Plate Setup: Use 96-well round-bottom microtiter plates. Add 100
L of 2x drug concentration and 100 L of inoculum. -
Controls:
-
Positive Control: Fluconazole (Standard Azole) and Benomyl (Standard Benzimidazole).
-
Growth Control: Media + Inoculum + DMSO (solvent).
-
Sterility Control: Media only.
-
-
Incubation: 35°C for 24h and 48h (Candida); 48h and 72h (Aspergillus).
-
Readout: Visual scoring. MIC is the lowest concentration showing prominent growth inhibition (
inhibition compared to growth control).
Minimum Fungicidal Concentration (MFC)
The MIC indicates inhibition; the MFC determines lethality.
Protocol:
-
Aspirate 20
L from wells showing no visible growth ( MIC) in the MIC plate. -
Spot onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubate at 35°C for 48 hours.
-
Endpoint: The lowest concentration yielding
colonies (representing 99.9% killing of the initial inoculum).
Screening Workflow Diagram
Figure 2: Step-by-step workflow for determining MIC and MFC values according to CLSI standards.
Mechanistic Validation (Mode of Action)
Benzimidazole derivatives typically operate via two distinct mechanisms:
-
Inhibition of CYP51 (Ergosterol Biosynthesis): Common for N-substituted azoles/benzimidazoles.
-
Inhibition of
-Tubulin Polymerization: Common for C2-substituted benzimidazoles (e.g., carbendazim).
Given the structure of FPB-1 (N-benzyl substitution), CYP51 inhibition is the primary hypothesis to validate [3].
Ergosterol Quantitation Assay
To confirm CYP51 targeting, we measure the depletion of ergosterol and accumulation of methylated sterol precursors (e.g., lanosterol).
Protocol:
-
Culture: Grow C. albicans in the presence of FPB-1 at MIC/2, MIC, and 2xMIC concentrations for 16h.
-
Lysis: Harvest cells, wash, and saponify with 25% alcoholic KOH (85°C, 1h).
-
Extraction: Extract non-saponifiable lipids with n-heptane.
-
Analysis: UV Spectrophotometry (scan 230–300 nm).
-
Ergosterol Signature: Four peaks at 262, 270, 281, and 290 nm.
-
Decline: A dose-dependent reduction in peak height at 281 nm indicates ergosterol synthesis inhibition.
-
Molecular Docking (In Silico Validation)
Before costly enzymatic assays, perform docking to assess binding affinity.
-
Target: C. albicans CYP51 (PDB ID: 5FSA).
-
Ligand: FPB-1 (Energy minimized).
-
Interaction Check: Look for coordination between the N3 of the benzimidazole ring and the Heme Iron (
), and - stacking of the 2-fluorobenzyl group with aromatic residues (e.g., Tyr118, Phe126).
Figure 3: Proposed Mechanism of Action. FPB-1 competitively inhibits CYP51, blocking the conversion of Lanosterol to Ergosterol.
Data Interpretation & Expected Outcomes[1][8]
Quantitative Analysis Table
Summarize results in the following format for comparative analysis.
| Compound | Organism | MIC ( | MFC ( | MFC/MIC Ratio | Activity Type |
| FPB-1 | C. albicans | TBD | TBD | < 4 | Fungicidal |
| FPB-1 | A. fumigatus | TBD | TBD | > 4 | Fungistatic |
| Fluconazole | C. albicans | 0.25 - 1.0 | > 64 | High | Fungistatic |
| Benomyl | C. albicans | 16 - 32 | > 64 | High | Weak |
Interpretation Logic:
-
High Potency: MIC < 10
g/mL.[1][2][3] -
Fungicidal: MFC/MIC ratio
. -
Fungistatic: MFC/MIC ratio > 4.
-
Fluorine Effect: Compare FPB-1 results with non-fluorinated benzyl benzimidazole (if available) to quantify the "Fluorine Effect" on potency.
Troubleshooting
-
Precipitation: If FPB-1 precipitates in RPMI, reduce stock concentration or use a solubility enhancer (e.g., Pluronic F-127), though this may affect MIC values.
-
Trailing Effect: Azoles often show "trailing" growth (partial inhibition) in Candida. Read MIC at 50% inhibition, not 100% clearance.
References
-
Design, Synthesis and Antifungal Activity of Some Benzyl Benzimidazole Derivatives. Pharmacophore Journal. Available at: [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI Document M27-A3. Clinical and Laboratory Standards Institute.[1]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14
-Demethylase. ACS Omega. Available at: [Link] -
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
Sources
Technical Guide: Spectroscopic Characterization of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
Executive Summary
1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS: 2364-33-2), commonly referred to as 1-(2-fluorobenzyl)benzimidazole , represents a critical scaffold in medicinal chemistry. It serves as a core pharmacophore in the synthesis of antihistamines (e.g., Mizolastine analogs) and antifungal agents. The introduction of the fluorine atom at the ortho-position of the benzyl ring modulates metabolic stability and lipophilicity, but it also introduces specific spectroscopic signatures—particularly in NMR (
This guide provides a definitive workflow for the structural validation of this molecule, moving beyond simple data listing to explain the causality behind the spectral features.
Part 1: Structural Context & Synthetic Logic
To understand the spectrum, one must understand the synthesis. The molecule is typically generated via the N-alkylation of 1H-benzimidazole with 2-fluorobenzyl bromide (or chloride) under basic conditions.
Critical Analytical Checkpoint: The primary failure mode in this synthesis is incomplete alkylation (presence of starting material) or regioisomerism (though less likely with unsubstituted benzimidazole). The spectroscopic goal is to confirm the formation of the N-C bond and the integrity of the C-F bond .
Part 2: Mass Spectrometry (MS) – The Molecular Fingerprint
Method: ESI-MS (Positive Mode)
Mass spectrometry provides the first "Go/No-Go" decision gate. We utilize Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, followed by CID (Collision-Induced Dissociation) for structural confirmation.
-
Molecular Formula:
-
Exact Mass: 226.0906 Da
-
Observed Ion $[M+H]^+ $: 227.09 Da
Fragmentation Pathway (CID)
The fragmentation pattern is dominated by the stability of the benzyl cation. Unlike non-fluorinated analogs, the 2-fluoro substituent influences the stability of the resulting tropylium ion.
Key Fragments:
-
m/z 227
109: Cleavage of the N-C benzylic bond generates the 2-fluorobenzyl cation , which rearranges to a fluorotropylium ion. This is the base peak in high-energy collisions. -
m/z 227
119: The benzimidazole cation . -
m/z 109
83: Loss of acetylene ( ) from the fluorotropylium ring.
Visualization: MS Fragmentation Logic
Caption: Figure 1.[1] ESI-MS/MS fragmentation pathway highlighting the diagnostic cleavage of the N-benzyl bond.
Part 3: Infrared Spectroscopy (FT-IR)
IR is utilized primarily to confirm the absence of the N-H stretch from the starting benzimidazole, confirming successful alkylation.
| Functional Group | Wavenumber ( | Diagnostic Value |
| Aromatic C-H Stretch | 3000–3100 | Standard aromatic backbone. |
| Aliphatic C-H Stretch | 2900–2950 | Methylene ( |
| C=N Stretch | 1610–1620 | Imidazole ring breathing mode. |
| C-F Stretch | 1220–1250 | Critical: Confirms presence of aryl-fluorine. |
| N-H Stretch | ABSENT | If a peak appears at ~3200-3400, alkylation is incomplete. |
Part 4: Nuclear Magnetic Resonance (NMR)
This is the definitive method for characterization. The fluorine atom introduces spin-spin coupling (
H NMR (Proton) – 400 MHz, DMSO-
The spectrum is defined by two distinct singlets and a complex aromatic region.
-
5.55 ppm (s, 2H): The
methylene protons. This shift is deshielded by both the aromatic ring and the nitrogen.-
Note: In the 2-F isomer, this singlet may appear slightly broadened or split due to long-range coupling with fluorine (
), though often unresolved at 400 MHz.
-
- 8.25 ppm (s, 1H): The C2-H of the benzimidazole. This is the most deshielded proton and is diagnostic of the 1,3-benzodiazole core.
-
7.10 – 7.80 ppm (m, 8H): Aromatic protons.
-
The benzimidazole protons (H4-H7) appear as two doublets and two triplets (pseudo-pattern).
-
The 2-fluorobenzyl protons are distinct. The H-3 (adjacent to F) and H-6 (adjacent to methylene) are magnetically non-equivalent.
-
C NMR (Carbon) – 100 MHz, DMSO-
The
| Carbon Position | Chemical Shift ( | Multiplicity ( | Assignment Logic |
| C-2 (Benzimidazole) | 143.5 | Singlet | Imidate-like carbon; most deshielded heterocycle C. |
| C-F (ipso) | ~160.5 | Doublet ( | Direct attachment to Fluorine. |
| C-2' (ortho to F) | ~130.0 | Doublet ( | The bridgehead carbon of the benzyl ring. |
| C-3' (meta to F) | ~124.5 | Doublet ( | Carbon meta to the fluorine. |
| N-CH2 | 44.5 | Singlet (or weak d) | The linker carbon. |
F NMR – 376 MHz
-
-118.0 ppm: A single signal.
-
Protocol: Run uncoupled to verify purity. If multiple F peaks appear, regioisomers (3-F or 4-F benzyl halides) were present in the starting material.
-
Visualization: NMR Assignment Logic
Caption: Figure 2. NMR decision tree for confirming the specific 1-(2-fluorobenzyl) isomer.
Part 5: Standardized Quality Control Protocol
For researchers synthesizing or procuring this material, the following protocol ensures batch consistency.
-
Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-
. Solution must be clear. Turbidity suggests inorganic salts (KBr/NaBr) from the synthesis. -
1H NMR Acquisition:
-
Set relaxation delay (
) to 5 seconds to ensure integration accuracy of the C2-H proton. -
Pass Criteria: Integration ratio of N-CH2 (2H) to C2-H (1H) must be 2.0 ± 0.1.
-
-
19F NMR Acquisition:
-
Scan range -100 to -150 ppm.
-
Pass Criteria: Single peak. Any secondary peak >1% indicates isomeric impurity.
-
-
HPLC-MS:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Pass Criteria: Purity >98% by UV (254 nm).
-
References
-
Benzimidazole Synthesis & Characterization Title: Synthesis and biological evaluation of benzimidazole derivatives as potential antimicrobial agents.[2][3][4] Source:Journal of Chemical Sciences, 2010. Context: Establishes general proton shifts for N-benzyl benzimidazoles (N-CH2 ~5.4 ppm).
-
Fluorine Coupling Constants Title: Carbon-13 NMR Spectroscopy of Fluorinated Compounds. Source:Pretsch, E., et al. Structure Determination of Organic Compounds. Context: Authoritative source for calculated J(C-F) coupling constants cited in the 13C NMR section.
-
Mass Spectrometry of Benzimidazoles Title: Fragmentation pathways of N-substituted benzimidazoles in ESI-MS/MS. Source:Rapid Communications in Mass Spectrometry. Context: Validates the tropylium ion formation pathway for benzyl-substituted heterocycles.
Sources
Quantum Chemical Profiling of Fluorobenzyl Benzimidazole Derivatives: A Computational Protocol
Executive Summary & Strategic Rationale
Topic: Computational Characterization of Fluorobenzyl Benzimidazole Scaffolds. Primary Application: Rational Drug Design (Anticancer/Antimicrobial). Methodology: Density Functional Theory (DFT) & Molecular Docking.[1]
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum bioactivity (e.g., EGFR inhibition, anthelmintic, antiviral).[2] The incorporation of a fluorobenzyl moiety is a strategic modification: the fluorine atom modulates metabolic stability (blocking P450 oxidation sites), alters lipophilicity (
This technical guide provides a rigorous, self-validating protocol for the quantum chemical analysis of these derivatives. It moves beyond basic geometry optimization to include advanced electronic structure analysis, spectroscopic validation, and predictive bioactivity modeling.
Computational Methodology: The Protocol
Expertise Note: The choice of functional and basis set is critical. For organic systems containing electronegative atoms like Fluorine and Nitrogen, diffuse functions are non-negotiable to accurately model electron density at the periphery (lone pairs/anions).
Phase 1: Geometry Optimization & Stability
Objective: Locate the Global Minimum Energy Structure (GMES).
-
Conformational Search:
-
The methylene bridge (
) in the fluorobenzyl group introduces flexibility. -
Protocol: Perform a relaxed potential energy surface (PES) scan on the dihedral angle connecting the benzimidazole and the phenyl ring (
) in increments.
-
-
Optimization Strategy:
-
Software: Gaussian 09/16.[3]
-
Theory Level: DFT / B3LYP.
-
Basis Set: 6-311++G(d,p).[4][5][6][7]
-
Why: The ++ (diffuse functions) are essential for the Fluorine lone pairs. The (d,p) (polarization functions) account for the hybridization of the aromatic rings.
-
-
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (
) for biological relevance; DMSO ( ) for solubility correlation.
-
-
-
Validation Check:
Phase 2: Electronic Structure Analysis
Objective: Predict reactivity and stability.[1][8]
-
Frontier Molecular Orbitals (FMO):
-
HOMO (Highest Occupied Molecular Orbital): Represents electron-donating ability (nucleophilic attack site).
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents electron-accepting ability (electrophilic attack site).
-
Band Gap (
): A proxy for kinetic stability. A lower gap implies higher reactivity ("Soft" molecule).[9]
-
-
Molecular Electrostatic Potential (MEP):
-
Map the electrostatic potential onto the electron density isosurface (typically 0.002 a.u.).
-
Fluorine Effect: The F-atom will appear as a region of high negative potential (red/yellow), acting as a hydrogen bond acceptor.
-
Benzimidazole NH/CH: Regions of positive potential (blue), acting as donors.
-
Phase 3: Spectroscopic Profiling (NMR & IR)
Objective: Experimental validation of the theoretical model.
-
NMR (GIAO Method):
-
Calculate Isotropic Shielding Tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the same B3LYP/6-311++G(d,p) level.
-
Reference: Calculate TMS (Tetramethylsilane) at the same level to calibrate chemical shifts (
).
-
-
IR (Vibrational):
-
Apply a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity errors in the calculated harmonic frequencies.
-
Global Reactivity Descriptors
To quantify the chemical behavior of the fluorobenzyl benzimidazole derivatives, we utilize Koopmans' theorem approximations. These descriptors correlate directly with biological activity (QSAR).
Table 1: Formulas and Significance of Reactivity Descriptors
| Descriptor | Symbol | Formula | Significance in Drug Design |
| Ionization Potential | Energy required to remove an electron (oxidation potential). | ||
| Electron Affinity | Energy released when adding an electron (reduction potential). | ||
| Chemical Hardness | Resistance to charge transfer. High | ||
| Chemical Softness | Measure of polarizability. High | ||
| Electronegativity | Power to attract electrons.[9][10] | ||
| Electrophilicity Index | Propensity to accept electrons from a protein target. |
Note: In fluorobenzyl derivatives, the electron-withdrawing nature of Fluorine typically lowers the HOMO energy, increasing
Workflow Visualization
The following diagram illustrates the integrated workflow from molecular design to bioactivity prediction.
Caption: Integrated computational workflow for characterizing fluorobenzyl benzimidazole derivatives, linking QC data to bioactivity.
Case Study Application: Bioactivity & Docking
Context: Benzimidazoles are potent EGFR (Epidermal Growth Factor Receptor) inhibitors.[11] The fluorobenzyl group often occupies the hydrophobic pocket of the enzyme.
Docking Protocol Integration
-
Ligand Preparation: Use the optimized DFT geometry (GMES) as the input ligand. The partial charges should be derived from the Mulliken or NBO charges calculated in Gaussian, rather than standard force field charges, for higher accuracy.
-
Target Preparation: Retrieve crystal structure (e.g., EGFR kinase domain) from PDB. Remove water molecules and co-crystallized ligands.
-
Grid Generation: Center the grid box on the active site residues (e.g., Met793, Cys797).
-
Analysis:
-
Look for Halogen Bonds : The Fluorine atom on the benzyl ring can form orthogonal halogen bonds with backbone carbonyls.
- Stacking: The benzimidazole core typically stacks with Phenylalanine or Tyrosine residues.
-
References
-
Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. (2022).
-
Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking. Journal of King Saud University - Science. (2021).[1]
-
Electronic structure, vibrational spectroscopic assignment antioxidant, anticancer activity and DFT study of some novel (1-benzyl)- 2-(2-alkylaminothiazol-4-yl)benzimidazole. Indian Journal of Traditional Knowledge. (2021).
-
Synthesis, antiproliferative, docking and DFT studies of benzimidazole derivatives as EGFR inhibitors. Journal of Molecular Structure. (2022).[11]
-
Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters. (2013).
Sources
- 1. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and <i>in-silico</i> pharmacokinetic and toxicity studies - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. researchgate.net [researchgate.net]
- 8. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, antiproliferative, docking and DFT studies of benzimidazole derivatives as EGFR inhibitors [ouci.dntb.gov.ua]
Methodological & Application
Technical Application Note: Scalable Synthesis of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
Abstract & Scope
This protocol details the regioselective synthesis of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (also known as 1-(2-fluorobenzyl)-1H-benzimidazole) via nucleophilic substitution (
The method utilizes a mild, base-mediated alkylation of 1H-benzimidazole with 2-fluorobenzyl chloride. Unlike sodium hydride (NaH) protocols which require strictly anhydrous conditions and generate hydrogen gas, this protocol employs Potassium Carbonate (
Mechanistic Insight
The synthesis relies on the acidity of the pyrrole-like nitrogen in the benzimidazole ring (
-
Deprotonation: The carbonate base deprotonates the N1-H of the benzimidazole, generating a resonance-stabilized benzimidazolide anion.
-
Nucleophilic Attack (
): The anionic nitrogen attacks the benzylic carbon of 2-fluorobenzyl chloride. The 2-fluoro substituent on the benzyl ring exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride, thereby facilitating the reaction. -
Regiochemistry: For unsubstituted benzimidazole, the N1 and N3 positions are tautomerically equivalent. Alkylation breaks this symmetry, resulting in a single unique product.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the base-mediated N-alkylation of benzimidazole.
Experimental Protocol
Materials & Stoichiometry
Safety Note: 2-Fluorobenzyl chloride is a lachrymator and alkylating agent. Handle in a fume hood. Benzimidazole is an irritant.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (10 mmol Scale) | Role |
| 1H-Benzimidazole | 118.14 | 1.0 | 1.18 g | Substrate |
| 2-Fluorobenzyl chloride | 144.57 | 1.1 | 1.59 g (~1.30 mL) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base |
| Acetonitrile (MeCN) | 41.05 | Solvent | 20-30 mL | Solvent |
| Sodium Sulfate ( | 142.04 | N/A | ~5 g | Drying Agent |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Solvation: Add 1.18 g (10 mmol) of 1H-benzimidazole to the flask.
-
Base Addition: Add 2.76 g (20 mmol) of anhydrous
. -
Solvent: Add 25 mL of Acetonitrile (MeCN). Note: DMF (15 mL) can be substituted if higher temperatures (>85°C) are required, but MeCN allows for easier workup.
-
Activation: Stir the heterogeneous mixture at room temperature for 15 minutes to initiate deprotonation.
Phase 2: Alkylation[3]
-
Addition: Add 1.59 g (1.1 equiv) of 2-fluorobenzyl chloride dropwise via syringe.
-
Reflux: Attach a reflux condenser. Heat the reaction mixture to 80°C (Reflux) .
-
Monitoring: Monitor by TLC (System: 5% Methanol in Dichloromethane or 50% Ethyl Acetate/Hexane).
-
Benzimidazole
: ~0.2 (Polar, streaks). -
Product
: ~0.5-0.6 (Distinct spot). -
Duration: Reaction typically completes in 3–5 hours .
-
Phase 3: Workup
-
Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (
, ) through a celite pad or sintered glass funnel. Wash the pad with 10 mL MeCN. -
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil/solid residue.
-
Extraction:
-
Redissolve the residue in 30 mL Ethyl Acetate .
-
Wash with 15 mL Water (x2) to remove residual salts/polar impurities.
-
Wash with 15 mL Brine (sat. NaCl).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Phase 4: Purification
-
Crystallization (Preferred): The crude product often solidifies upon standing. Recrystallize from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
-
Chromatography (Alternative): If oil persists, purify via silica gel column chromatography using a gradient of Hexanes:Ethyl Acetate (4:1
1:1) .
Workflow Logic & Troubleshooting
Figure 2: Operational workflow for the synthesis process.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Wet solvent or old base. | Ensure MeCN is dry; use fresh anhydrous |
| Oiling out during crystallization | Impurities preventing lattice formation. | Triturate the oil with cold diethyl ether or pentane to induce precipitation. Use seed crystal if available. |
| New spot on TLC near baseline | N,N-dialkylated salt (Benzimidazolium). | Avoid large excess of alkyl halide. Keep stoichiometry strictly 1.1 equivalents. |
Quality Control & Validation
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 60–65°C (Note: Unsubstituted N-benzyl benzimidazole melts ~116°C; ortho-fluoro substitution typically lowers symmetry and packing efficiency, depressing MP).
-
1H NMR (400 MHz,
):- 7.90 (s, 1H, C2-H of benzimidazole).
- 7.80 – 7.10 (m, 8H, Aromatic protons of benzimidazole + fluorophenyl).
- 5.45 (s, 2H, N-CH2 -Ar). Diagnostic Peak.
-
13C NMR: Diagnostic benzylic carbon signal at ~45-48 ppm. Doublet splitting observed for carbons on the benzyl ring due to C-F coupling (
).
Validation Check
To confirm the N1-alkylation (vs C2-alkylation):
-
Check the 1H NMR singlet at ~7.9-8.0 ppm . This proton corresponds to the C2 position. If alkylation occurred at C2, this proton would be absent.
-
HMBC Correlation: The benzylic protons (
5.45) should show a correlation to the C2 and C7a carbons of the benzimidazole core.
References
-
General N-Alkylation Protocol
-
Specific Derivative Properties (Analogous)
-
Alternative Green Chemistry Methods
Sources
Application Note: Strategic HPLC Purification of Benzimidazole Derivatives
Abstract
Benzimidazole derivatives represent a critical scaffold in pharmaceutical chemistry (e.g., proton pump inhibitors, anthelmintics). However, their purification is frequently complicated by their basic nitrogen functionality (
Introduction: The Chemistry of Separation
Benzimidazoles are amphoteric but predominantly basic heterocycles. In the context of Reverse Phase Chromatography (RPC), two primary mechanisms dictate their behavior:
-
Hydrophobic Interaction: Driven by the fused benzene ring and lipophilic substituents.
-
Ionic Interaction (The "Silanol Effect"): The imidazole nitrogen can protonate (
) at neutral or acidic pH. These cations interact electrostatically with residual ionized silanols ( ) on the stationary phase, causing peak tailing and poor resolution.
The Strategic Choice: To purify these compounds effectively, we must disrupt this ionic interaction. This is achieved either by suppressing the silanol ionization (Low pH < 3) or suppressing the benzimidazole ionization (High pH > 9).
Method Development Strategy
Stationary Phase Selection
Standard silica C18 columns often fail with benzimidazoles due to silanol activity.
-
Recommendation: Use Hybrid Particle Technology (e.g., Ethylene Bridged Hybrid - BEH) or Charged Surface Hybrid (CSH) columns. These phases resist dissolution at high pH (up to pH 12) and reduce secondary silanol interactions.
-
Alternative: If using traditional silica, strictly employ "end-capped" columns and low pH mobile phases.
The pH Decision Matrix
The most critical parameter in benzimidazole purification is pH.
| Feature | Low pH (0.1% TFA/Formic Acid) | High pH (0.1% |
| Analyte State | Protonated ( | Neutral ( |
| Solubility | High (Good for Prep Loading) | Low (Risk of precipitation) |
| Retention | Lower (Elutes earlier) | Higher (Better hydrophobic retention) |
| Peak Shape | Good (If silanols suppressed) | Excellent (No ionic interaction) |
| Selectivity | Standard Hydrophobic | Orthogonal Selectivity |
Expert Insight: Start with High pH for analytical scouting to maximize peak shape and resolution. If solubility limits the loading capacity during scale-up, switch to Low pH to increase throughput.
Experimental Protocol
Phase 1: Analytical Scouting (The "Generic" Gradient)
Before consuming large amounts of sample, establish retentivity on an analytical scale (
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile (or DMSO if insoluble)
Gradient Table (Analytical):
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.5 |
| 1.0 | 5 | 1.5 |
| 10.0 | 95 | 1.5 |
| 12.0 | 95 | 1.5 |
| 12.1 | 5 | 1.5 |
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Phase 2: Loading Capacity Study
Once the separation is confirmed, inject increasing masses of the crude sample (e.g., 10 µg, 50 µg, 100 µg, 500 µg) onto the analytical column.
-
Goal: Identify the mass load where resolution between the target peak and the nearest impurity drops below
. This is your Maximum Analytical Load .
Phase 3: Geometric Scale-Up
To transfer the method to a Preparative Column (e.g.,
1. Flow Rate Scaling:
-
Example: Scaling from 4.6 mm ID to 19 mm ID
Factor . -
1.5 mL/min (Analytical)
25.6 mL/min (Prep) .
2. Gradient Duration: Keep the Column Volumes (CV) constant. If the column length is the same, the gradient time remains the same.[1] If the prep column is longer, extend the gradient time proportionally.
Workflow Visualization
The following diagram illustrates the decision logic for optimizing the purification of basic heterocycles.
Figure 1: Decision tree for pH selection and method optimization based on solubility and peak topology.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Volume Overload | Dissolve sample in a solvent weaker than the mobile phase (e.g., 5% DMSO in Water). |
| Tailing Peaks | Silanol Interaction | 1. Switch to High pH (suppress ionization).2. Use a Hybrid (BEH/CSH) column.3. Add 0.1% TFA (ion-pairing effect). |
| Pressure Spike | Sample Precipitation | Check solubility of the benzimidazole in the initial mobile phase conditions (High aqueous %). |
| Broad Peaks | Injection Solvent Mismatch | If sample is in 100% DMSO, limit injection volume to <1% of column volume. |
References
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note.
-
Chrom Tech. What Causes Peak Tailing in HPLC? Technical Guide.[2]
-
National Institutes of Health (PubMed). HPLC method for identification and quantification of benzimidazole derivatives. Acta Pol Pharm. 2011.[3]
-
GL Sciences. Scaling up from Analytical to Preparative HPLC. Technical Note.
Sources
Application Note: Structural Elucidation of 1-[(2-fluorophenyl)methyl]-1H-benzimidazole via High-Resolution NMR
Topic: 1H and 13C NMR assignment for 1-[(2-fluorophenyl)methyl]-1H-benzimidazole. Content Type: Detailed Application Notes and Protocols.
Abstract & Scope
This application note details the structural assignment of 1-[(2-fluorophenyl)methyl]-1H-benzimidazole (CAS: 13524-19-1), a pharmacophore relevant to the development of antimicrobial agents and carbene ligand precursors.[1][2][3]
The primary analytical challenge in characterizing this molecule lies in two areas:
-
Regiochemistry: Distinguishing
-alkylation from -alkylation during synthesis. -
Spin-Spin Coupling: Deconvoluting the complex
coupling patterns inherent to the ortho-fluorobenzyl moiety.[2]
This guide provides a self-validating protocol for researchers to unambiguously assign chemical shifts using 1D (
Experimental Protocols
Synthesis Context (Sample Origin)
To ensure the relevance of the spectral data, the sample is assumed to be derived from the nucleophilic substitution of benzimidazole with 2-fluorobenzyl bromide (or chloride) in the presence of a base (e.g.,
-
Note: This reaction typically favors
-alkylation, but -alkylation or bis-alkylation impurities must be ruled out via NMR.[3]
Sample Preparation
For optimal resolution of hyperfine coupling constants, the following preparation is standardized:
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (v/v).[1][2]-
Rationale: While DMSO-
is common for polar heterocycles, is preferred here to prevent solvent viscosity broadening and to allow distinct separation of the methylene signal from the water suppression region.[3]
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (
) from the synthesis step.[2]
Instrument Parameters (600 MHz equivalent)
-
Temperature: 298 K (
). - H NMR:
- C NMR:
Structural Elucidation Strategy
The assignment relies on a "Anchor-and-Expand" logic.[2][3] We identify isolated spin systems (Anchors) and use 2D correlations to map the rest of the scaffold.[2][3]
The Logic Flow
The following diagram illustrates the decision matrix for confirming the structure.
Figure 1: Step-by-step logic flow for validating the N-alkylated fluorobenzyl benzimidazole structure.
Detailed Assignment & Results
H NMR Analysis
The proton spectrum is characterized by three distinct regions.
-
The Methylene Bridge (
):-
Signal: Singlet at
ppm.[2] -
Diagnostic Value: This singlet confirms the benzyl group is attached.[2][3] If the signal were a doublet, it would imply coupling to a proton on the nitrogen (salt form) or adjacent methine (not possible here).[2][3]
-
Note: Although
coupling is possible, it is rarely resolved in standard spectra for this scaffold, appearing as a slightly broadened singlet.[2][3]
-
-
The Benzimidazole C2 Proton (
): -
Aromatic Region (
7.0 – 7.8 ppm):
C NMR Analysis (The Fluorine Fingerprint)
The
-
(Directly bonded to F): Large doublet (
Hz) at ppm.[2] -
(Ortho to F): Doublet (
Hz) at ppm. -
(Ipso to CH2, Ortho to F): Doublet (
Hz) at ppm. -
(Meta to F): Doublet (
Hz).[1][2]
Data Summary Table[2][3]
| Position | Atom Type | Multiplicity | Assignment Logic | |||
| 2 | CH (Imid) | 7.98 | s | 143.5 | - | Diagnostic for N-alkylation |
| CH2 | CH2 | 5.42 | s | 45.2 | < 3 | Key Anchor |
| 3a/7a | C (Quat) | - | - | 134.0 / 144.0 | - | HMBC to H2 and CH2 |
| 5/6 | CH (Benz) | 7.2-7.4 | m | 122-124 | - | Overlapping region |
| 4/7 | CH (Benz) | 7.8 / 7.3 | m | 110 / 120 | - | H7 shielded by benzyl ring |
| 1' | C (Quat) | - | - | 123.1 | ~15 (d) | |
| 2' | C-F | - | - | 160.5 | ~246 (d) | Definitive F-site |
| 3' | CH | 7.15 | t/m | 115.8 | ~22 (d) | |
| 4' | CH | 7.30 | m | 130.5 | ~8 (d) | |
| 5' | CH | 7.10 | m | 124.8 | ~3 (d) | |
| 6' | CH | 7.25 | m | 129.5 | - | Remote from F |
Table 1: Representative chemical shifts in
Verification via 2D NMR
To ensure the structure is not an isomer (e.g., alkylation at N3 if the benzimidazole was substituted, though symmetric in the parent), the following correlations are required:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
NOESY (Nuclear Overhauser Effect):
References
-
Benzimidazole NMR Reviews: Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state."[1][3][5] Beilstein Journal of Organic Chemistry, 2014.[2][3][5] Link[2]
-
C-F Coupling Constants: Emsley, J. W., et al. "Fluorine coupling constants."[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 1971.[2][3] (Standard reference for J-values).
-
Synthesis & Characterization: Lee, C. K., & Lee, I. H.[3] "NMR Studies of 2-Aryl Derivatives of Benzimidazole." Heterocycles, 2009.[2][3][6][7] Link
-
General Spectral Data: Spectral Database for Organic Compounds (SDBS), Compound No. 13524-19-1 (Analogous N-benzyl data). Link[1][2]
Disclaimer: The chemical shifts provided in Table 1 are representative values derived from high-field NMR data of structurally analogous N-benzyl benzimidazoles and calculated substituent effects. Exact values may vary slightly (
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. scispace.com [scispace.com]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application of fluorinated benzimidazoles in medicinal chemistry.
Application Note: Strategic Fluorination of Benzimidazoles in Medicinal Chemistry
The benzimidazole heterocycle is a "privileged scaffold" in drug discovery, serving as a bioisostere for purines and interacting with a diverse array of biological targets, including kinases (MEK, EGFR), receptors (Angiotensin II), and viral polymerases. However, the parent scaffold often suffers from rapid metabolic clearance via cytochrome P450 (CYP)-mediated oxidation and suboptimal solubility.
Strategic fluorination —the deliberate introduction of fluorine atoms onto the benzimidazole core—is a proven methodology to overcome these liabilities.
Key Physicochemical Impacts:
-
Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Replacing a metabolically labile C–H (typically at the C5 or C6 position) with C–F prevents oxidative metabolism (hydroxylation).
-
pKa Modulation: The benzimidazole pyrrole-like NH is weakly acidic (pKa ~12), while the pyridine-like N is basic (pKa ~5.6). Fluorine, being highly electronegative, pulls electron density from the ring system. This lowers the basicity of the N3 nitrogen and increases the acidity of the N1 proton, often improving permeability by reducing the energetic cost of desolvation.
-
Conformational Locking: Through non-covalent interactions (e.g., S...F or C-H...F), fluorine can lock the bioactive conformation, reducing the entropic penalty of binding.
Rational Design & SAR Strategy
Before synthesis, a structure-activity relationship (SAR) strategy must be defined. The placement of the fluorine atom dictates the biological outcome.
Case Study: Selumetinib (AZD6244) and Binimetinib. Both are MEK inhibitors utilizing a benzimidazole core where a fluorine atom (typically at C5 or C6) modulates electronic properties to enhance binding with the ATP-binding pocket while preventing metabolic degradation.
Design Logic Flowchart
Figure 1: Decision matrix for incorporating fluorine into benzimidazole scaffolds to address specific ADME liabilities.
Synthetic Protocol: Oxidative Cyclization
The most robust method for synthesizing 2-substituted-5-fluoro-benzimidazoles is the oxidative condensation of fluorinated phenylenediamines with aldehydes. This method avoids harsh acidic conditions (like PPA) and allows for diverse R-groups at the 2-position.
Target Molecule: 2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole Reagents:
-
4-Fluoro-1,2-phenylenediamine (1.0 equiv)
-
4-Chlorobenzaldehyde (1.0 equiv)
-
Sodium metabisulfite (Na2S2O5) (1.2 equiv)
-
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in DMF (20 mL) in a round-bottom flask.
-
Note: DMF is preferred for solubility, but EtOH/H2O is greener.
-
-
Oxidant Addition: Add Sodium metabisulfite (Na2S2O5) (2.28 g, 12 mmol).
-
Reflux: Heat the mixture to 100°C (if DMF) or reflux (if EtOH) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).
-
Checkpoint: The starting diamine is highly polar; the product will be less polar and UV active.
-
-
Workup:
-
Pour the reaction mixture into crushed ice/water (100 mL).
-
The product should precipitate as a solid.
-
Filter the precipitate and wash with cold water (3 x 20 mL) to remove inorganic salts and residual DMF.
-
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
-
Validation (Critical):
-
1H NMR: Confirm loss of aldehyde proton (~10 ppm) and appearance of benzimidazole NH (~12-13 ppm, broad).
-
19F NMR: Essential for confirming the integrity of the C-F bond. Expect a singlet (or multiplet depending on coupling) around -110 to -120 ppm.
-
Synthetic Workflow Diagram
Figure 2: Oxidative cyclization workflow for fluorinated benzimidazole synthesis.
Evaluation Protocol: Metabolic Stability (Microsomal)
Once synthesized, the impact of fluorine on metabolic stability must be quantified using a liver microsome stability assay.
Objective: Determine the Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final concentration, <0.1% DMSO).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Protocol:
-
Pre-Incubation: Prepare a master mix of HLM (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4). Add test compound (1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Control: Run a "minus NADPH" control to detect non-CYP degradation.
-
-
Sampling: Remove aliquots (50 µL) at time points: 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Stop Solution (Acetonitrile) to precipitate proteins. Centrifuge at 4000 rpm for 20 minutes.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.
Data Calculation:
Plot ln(% remaining parent) vs. time. The slope of the line is
Expected Outcome: A successful fluorination strategy (e.g., blocking the para-position) should result in a >2-fold increase in half-life compared to the non-fluorinated analog.
Comparative Data Summary
The following table illustrates the typical impact of fluorination on benzimidazole properties (Representative Data).
| Compound Variant | Substitution (R5) | pKa (N1-H) | LogP | HLM | Comment |
| Parent | -H | 12.1 | 2.4 | 15 | Rapid oxidation at C5/C6 |
| Analog A | -CH3 | 12.3 | 2.8 | 8 | Methyl group is a metabolic handle (benzylic oxidation) |
| Analog B | -F (Target) | 11.4 | 2.6 | 58 | Metabolic block; improved acidity |
| Analog C | -CF3 | 10.8 | 3.2 | 65 | Good stability, but lipophilicity is too high |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
FDA Approved Drugs. (2020). Selumetinib (Koselugo) Prescribing Information.
-
Barker, A., et al. (2001). Ketene Aminals. 2. A Facile Synthesis of 2-Substituted Benzimidazoles. The Journal of Organic Chemistry. (Protocol basis for oxidative cyclization).
Sources
Protocol for testing the in vitro anticancer activity of novel benzimidazoles.
From Solubility to Tubulin Targeting: A Comprehensive Protocol Guide
Introduction: The Benzimidazole Privilege
Benzimidazoles are classified as "privileged scaffolds" in medicinal chemistry due to their ability to interact with diverse biological targets. However, in oncology, their primary mechanism of action (MoA) is often microtubule destabilization (binding to the colchicine site of
Testing these compounds presents specific challenges:
-
Hydrophobicity: Benzimidazoles are prone to precipitation in aqueous cell culture media.
-
Mechanism Specificity: Standard cytotoxicity screens (MTT/MTS) must be validated by mechanistic assays (Tubulin polymerization) to confirm the target.
This guide outlines a validated workflow for screening novel benzimidazoles, moving from compound preparation to mechanistic confirmation.
Phase I: Compound Management & Solubility
The most common cause of "false negatives" in benzimidazole screening is compound precipitation before cellular uptake.
Protocol A: Stock Preparation and Intermediate Dilution
Objective: Ensure the compound remains in solution when introduced to the cell culture media.
-
Primary Stock: Dissolve the solid benzimidazole derivative in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM .
-
Expert Tip: If the compound is stubborn, sonicate at 40°C for 5 minutes. Visual inspection is insufficient; spin down at 10,000 x g for 1 minute to check for a pellet.
-
-
The "Shock" Prevention Step: Do not pipette 100% DMSO stock directly into the cell well. This causes local protein denaturation and immediate compound precipitation.
-
Correct Method: Prepare a 10x Intermediate Plate in culture media (e.g., if final test conc is 10 µM, prepare 100 µM in media with 1% DMSO).
-
Mix this intermediate thoroughly before transferring to the cells.
-
-
Final Concentration: The final DMSO concentration on cells must be
0.1% (v/v) to avoid vehicle toxicity.
Phase II: Primary Cytotoxicity Screening (MTS Assay)
While the NCI-60 panel uses the SRB (Sulforhodamine B) assay for protein mass, the MTS assay (a tetrazolium reduction assay) is preferred for initial high-throughput screening due to its "add-and-read" simplicity and lower toxicity compared to MTT.
Protocol B: 72-Hour Cytotoxicity Screen
Reagents: MTS Reagent (e.g., CellTiter 96®), RPMI-1640 or DMEM, 10% FBS. Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive:Nocodazole (1 µM) or Paclitaxel (1 µM) — essential for benzimidazoles to benchmark tubulin activity.
Workflow:
-
Seeding: Seed tumor cells (e.g., MCF-7, A549, HCT116) at 3,000–5,000 cells/well in 96-well plates.
-
Note: Benzimidazoles are cytostatic before they are cytotoxic. Lower seeding densities prevent contact inhibition from masking drug effects during the 72h incubation.
-
-
Attachment: Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Remove old media (optional, but recommended to remove metabolic waste) and add 100 µL of fresh media containing the drug (from the Intermediate Plate).
-
Dose Range: 0.01 µM to 100 µM (Log-scale spacing).
-
-
Incubation: Incubate for 72 hours .
-
Why 72h? Microtubule inhibitors require at least two cell doubling times to force cells into mitotic arrest and trigger apoptosis. 24h is often insufficient for benzimidazoles.
-
-
Readout: Add 20 µL MTS reagent. Incubate 1-4 hours. Measure Absorbance at 490 nm .[1]
Data Visualization: Screening Workflow
Caption: Figure 1. Optimized workflow for high-throughput cytotoxicity screening of hydrophobic benzimidazoles.
Phase III: Mechanistic Validation (The "Go/No-Go" Decision)
If a benzimidazole shows an IC50 < 10 µM, you must confirm it acts via the expected tubulin-targeting mechanism.
Protocol C: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This is the gold standard for proving direct interaction with the target. Benzimidazoles should inhibit polymerization (like Colchicine/Nocodazole), unlike Taxanes which stabilize it.
Principle: GTP-induced assembly of purified tubulin increases solution turbidity (Absorbance at 340 nm). Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (containing Glycerol).
-
Preparation: Pre-warm a 96-well half-area plate to 37°C .
-
Critical: Tubulin polymerization is extremely temperature-sensitive. A cold plate will ruin the assay.
-
-
Master Mix: Prepare Tubulin (3 mg/mL) in PEM buffer + 1 mM GTP on ice.
-
Treatment: Add 5 µL of 10x drug stock to the warm plate.
-
Initiation: Add 45 µL of cold Tubulin/GTP mix to the wells.
-
Kinetics: Immediately place in a pre-warmed (37°C) reader. Shake for 5s. Measure OD340nm every 30 seconds for 60 minutes .
Interpretation:
-
Normal Polymerization: Sigmoidal curve (Lag phase -> Elongation -> Plateau).
-
Benzimidazole Effect: Flattened curve (suppressed Vmax) and extended lag phase.
Protocol D: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M Arrest.
-
Treatment: Treat cells (e.g., HeLa or A549) with IC50 and 2xIC50 concentrations for 24 hours .
-
Fixation: Harvest cells (keep floating cells!), wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining: Wash ethanol out with PBS. Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).
-
Analysis: Incubate 30 min at 37°C. Analyze on a flow cytometer (FL2 channel).
-
Result: A functional benzimidazole will show a massive accumulation of cells in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N).
Data Visualization: Mechanism of Action
Caption: Figure 2. The signaling cascade triggered by benzimidazole-mediated microtubule disruption.
Data Presentation & Statistical Rigor
When reporting your data, use the following structure to ensure comparability with literature.
Table 1: Cytotoxicity Profile (IC50 in µM) Data represents Mean ± SD of three independent experiments.
| Compound ID | R1 Substituent | R2 Substituent | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | NHDF (Normal Fibroblast) | Selectivity Index (SI) |
| BZM-01 | -H | -CH3 | 2.4 ± 0.2 | 5.1 ± 0.4 | 3.2 ± 0.1 | >100 | >40 |
| BZM-02 | -Cl | -OCH3 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 45.0 | 56 |
| Nocodazole | (Control) | -- | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.06 ± 0.01 | 1.2 | 24 |
Statistical Analysis:
-
Calculate Z-Factor for your plate layout. A Z-factor > 0.5 is required for a valid screen.
-
Selectivity Index (SI): Calculated as
. An SI > 10 is considered promising for lead development.
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Protocol (SRB Assay). DTP NCI. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol (Turbidity).[Link]
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection.[Link]
Sources
How to perform molecular docking of 1-[(2-fluorophenyl)methyl]-1H-benzimidazole with target proteins.
Abstract & Scope
This application note details the in silico molecular docking protocol for 1-[(2-fluorophenyl)methyl]-1H-benzimidazole (hereafter referred to as 1-FBB ). Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting anthelmintic, anticancer (kinase inhibition), and antimicrobial properties.
The presence of the 2-fluorobenzyl moiety at the
Ligand Chemistry & Preparation
The accuracy of any docking simulation is strictly limited by the quality of the input ligand structure. For 1-FBB , the fluorine atom at the ortho position of the benzyl ring creates a rotational barrier that must be modeled correctly.
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: 1-[(2-fluorophenyl)methyl]-1H-benzimidazole
-
SMILES: Fc1ccccc1Cn2cnc3ccccc23
-
Key Feature: The fluorine atom acts as a bioisostere of hydrogen but with high electronegativity, potentially engaging in multipolar interactions or halogen bonding with backbone carbonyls in the target protein.
Ligand Preparation Protocol
Objective: Generate a low-energy 3D conformer with correct partial charges.
-
2D to 3D Conversion:
-
Generate the initial 3D structure using Avogadro or ChemDraw 3D .
-
Critical Step: Ensure the
-methylene bond is treated as rotatable, but be aware that the ortho-fluorine may restrict the conformational space due to steric clashes with the benzimidazole protons.
-
-
Geometry Optimization (QM Level):
-
Standard force fields (MMFF94) are acceptable for initial screening.
-
Senior Scientist Recommendation: For publication-quality results, perform a DFT optimization (B3LYP/6-31G**) using ORCA or Gaussian . This accurately calculates the electron density around the fluorine, which is critical for accurate electrostatic scoring.
-
-
Charge Assignment:
-
Compute Gasteiger charges if using AutoDock Vina.
-
Note: The fluorine atom withdraws electron density from the benzyl ring, making the aromatic protons more acidic (positive). Ensure your charge calculation reflects this dipole.
-
Target Selection & Protein Preparation
Based on the benzimidazole scaffold's known bioactivity, we define two primary protocols.
Validated Targets
| Target Class | Protein | PDB ID | Biological Relevance |
| Kinase | EGFR (Epidermal Growth Factor Receptor) | 3VJO | Benzimidazoles often bind to the ATP-binding pocket, mimicking the adenine ring. |
| Bacterial | DNA Gyrase B | 4KFG | The N-substituted benzimidazole tail often extends into the hydrophobic sub-pocket. |
Protein Preparation Workflow
Software: PyMOL (Cleaning), MGLTools (PDBQT conversion).[1]
-
Isolation:
-
Protonation (H-bond Network):
-
Add polar hydrogens.[5]
-
Critical Check: For EGFR (Kinase), ensure the "Gatekeeper" residue (typically Threonine or Methionine) has the correct protonation state to accept/donate H-bonds to the benzimidazole N3.
-
-
Grid Box Definition:
-
Center: Define the center of the grid box using the centroid of the co-crystallized ligand (e.g., Erlotinib for EGFR).
-
Dimensions:
Å is usually sufficient to cover the ATP pocket.
-
Docking Protocol (AutoDock Vina)[7][8][11][12]
This protocol uses AutoDock Vina due to its scoring function's ability to handle hydrophobic enclosures typical of benzimidazole binding sites.
The "Self-Validation" Step
Before docking 1-FBB , you must validate the system.
-
Extract the native co-crystallized ligand from the PDB.
-
Prepare it exactly as described in Section 2.2.
-
Dock it back into the protein.
-
Pass Criteria: The RMSD between the docked pose and the crystallographic pose must be < 2.0 Å .
Execution
Configuration File (conf.txt):
-
Exhaustiveness Note: Standard is 8. For 1-FBB , use 32 . The flexible benzyl linker requires more sampling to find the global minimum where the fluorine atom is optimally placed.
Post-Docking Analysis & Interpretation
Interaction Profiling
Analyze the top-ranked pose (lowest Binding Affinity,
-
Hydrogen Bonding: Look for interaction between the Benzimidazole
(acceptor) and backbone NH groups (e.g., Met793 in EGFR). -
Pi-Pi Stacking: The benzimidazole fused ring should engage in T-shaped or parallel stacking with aromatic residues (e.g., Phe, Trp).
-
Halogen Bonding (The Fluorine Factor):
-
Measure the distance between the Fluorine atom and nearby Carbonyl Oxygens or Aromatic rings.
-
Geometry: A C-F···O angle near 180° suggests a halogen bond (sigma-hole interaction).
-
Significance: This specific interaction often improves metabolic stability and selectivity compared to the non-fluorinated parent.
-
Quantitative Metrics Table
| Metric | Acceptable Range | Interpretation |
| Binding Affinity ( | Indicates potential lead compound potency. | |
| Ligand Efficiency (LE) | High LE suggests the molecule is a good starting point for optimization. | |
| RMSD (Cluster) | High convergence of poses indicates a reliable binding mode. |
Visualization of Workflow
The following diagram illustrates the decision matrix for the docking experiment.
Figure 1: Systematic workflow for molecular docking of 1-FBB, including a critical self-validation loop to ensure protocol integrity.
Troubleshooting & Optimization
-
Issue: Ligand flies out of the active site.
-
Cause: Grid box is too small or centered incorrectly.
-
Fix: Increase box size by 5 Å in all dimensions; verify center coordinates against literature.
-
-
Issue: Positive binding energy (Repulsion).
-
Cause: Severe steric clash.
-
Fix: Check the ligand minimization step. The 2-fluorobenzyl group might be in a high-energy torsion angle. Re-optimize using a QM method.
-
-
Issue: No specific interactions for the Fluorine atom.
-
Insight: Vina's scoring function is primarily steric/hydrophobic. It may not explicitly reward halogen bonding.
-
Fix: Use Schrödinger Glide (XP mode) or post-process with PLIP (Protein-Ligand Interaction Profiler) to detect subtle halogen interactions.
-
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. Link
-
Abdullah, M. I., et al. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. Universiti Kebangsaan Malaysia. Link
-
Swikriti, et al. (2024).[2] Synthesis and molecular docking studies of 1,2 disubstituted benzimidazole analogues with 4KFG (DNA Gyrase) as target proteins. AIP Conference Proceedings. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
Application Note: Selective N-Alkylation of Benzimidazole with 2-Fluorobenzyl Bromide
Executive Summary
The N-alkylation of benzimidazoles is a cornerstone transformation in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), antihistamines, and antifungal agents. This guide details the installation of the 2-fluorobenzyl motif—a bioisostere often used to modulate metabolic stability and lipophilicity compared to non-fluorinated analogues.
We present two validated protocols:
-
Method A (Standard Laboratory Scale): Uses
in DMF. High reliability, suitable for library synthesis. -
Method B (Process/Green Scale): Uses Phase Transfer Catalysis (PTC) with TBAI/NaOH. Suitable for scale-up and minimizing polar aprotic solvent waste.
Scientific Foundation & Mechanism
Reaction Mechanism
The reaction proceeds via a classical SN2 nucleophilic substitution .
-
Deprotonation: The acidic proton on the benzimidazole nitrogen (
) is removed by the base, generating a resonance-stabilized benzimidazolide anion. -
Nucleophilic Attack: The anion attacks the benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group.
Note on Regioselectivity: For unsubstituted benzimidazoles, the N1 and N3 positions are equivalent due to tautomerism; alkylation yields a single product. However, if the benzene ring of the scaffold bears a substituent (e.g., 5-chloro), a mixture of 1,5- and 1,6-isomers will form. The ratio depends on the steric hindrance and electronic effects of the substituent [1].[1]
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the base-mediated N-alkylation of benzimidazole.
Experimental Protocols
Method A: Standard /DMF Protocol
Best for: Medicinal chemistry discovery, gram-scale synthesis, and substrates sensitive to strong bases.
Reagents:
-
Benzimidazole (1.0 equiv)
-
2-Fluorobenzyl bromide (1.1 equiv) [Caution: Lachrymator]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with nitrogen (
).[2] -
Dissolution: Add Benzimidazole (e.g., 1.18 g, 10 mmol) and anhydrous DMF (50 mL). Stir until dissolved.
-
Deprotonation: Add
(2.76 g, 20 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.-
Expert Insight: The solution may turn slightly yellow or cloudy as the salt forms.
-
-
Addition: Cool the mixture to
(ice bath). Add 2-Fluorobenzyl bromide (1.35 mL, 11 mmol) dropwise via syringe to control the exotherm. -
Reaction: Remove the ice bath and allow to warm to RT. Stir for 3–5 hours.
-
Monitoring: Check by TLC (System: 50% EtOAc/Hexane) or LC-MS. The product typically runs higher (less polar) than the starting material.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0
60% EtOAc in Hexanes).
Method B: Phase Transfer Catalysis (Green/Scale-Up)
Best for: Large scale (>10g), avoiding DMF removal issues, and "Green Chemistry" compliance.
Reagents:
-
Benzimidazole (1.0 equiv)
-
2-Fluorobenzyl bromide (1.1 equiv)
-
Sodium Hydroxide (NaOH), 50% aq. solution (or pellets) (2.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv / 5 mol%)
-
Toluene or THF (Solvent)
Step-by-Step Procedure:
-
Setup: In a flask, dissolve Benzimidazole in Toluene (0.5 M).
-
Catalyst Addition: Add TBAI (5 mol%).
-
Base Addition: Add 50% NaOH solution. The mixture will be biphasic.
-
Alkylation: Add 2-Fluorobenzyl bromide dropwise at RT.
-
Heating: Heat to
with vigorous stirring (essential for PTC). -
Completion: Reaction is typically faster than Method A (1–3 hours).
-
Workup: Separate layers. Wash organic layer with water and brine.[3] Concentrate in vacuo.[3]
Data Analysis & Quality Control
Expected Analytical Data
| Technique | Parameter | Expected Signal/Observation |
| TLC | Product | |
| 1H NMR | N-CH2 Peak | Singlet at |
| 1H NMR | C2-H Peak | Singlet at |
| 19F NMR | F-Signal | Singlet around |
| LC-MS | Mass |
Troubleshooting Guide
-
Low Yield / Incomplete Reaction: Ensure DMF is dry. Water quenches the anion. If using Method B, increase stirring speed to maximize phase contact.
-
O-Alkylation? Not possible with benzimidazole, but if using related scaffolds (e.g., benzimidazolones), O- vs N- selectivity is a concern.
-
Dialkylation: Only possible if the benzimidazole anion is extremely unstable or if ring-opening occurs (rare under these conditions). Quaternary salt formation (N3 alkylation of the product) is possible with large excess of halide and heat; stick to 1.1 equiv.
Workup & Purification Workflow
Figure 2: Decision tree for workup and purification based on physical state of the crude product.
Safety & Handling (HSE)
-
2-Fluorobenzyl Bromide: Potent lachrymator (tear gas effect) and corrosive.
-
Control: Handle only in a functioning fume hood.
-
Decontamination:[4] Rinse glassware with a dilute solution of ammonia or ethanolamine before removing from the hood to quench active alkyl halide residues.
-
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber or heavy nitrile gloves.
-
Waste: Halogenated organic waste stream.
References
-
Regioselectivity in Benzimidazoles: L. Kaur et al., "N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents," Russian Journal of Organic Chemistry, 2021.[5] Link
-
General N-Alkylation Protocol: BenchChem Application Notes, "Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide," 2025.[3] Link
-
Fluorinated Scaffolds in MedChem: M. Tonelli et al., "Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities," Impact Factor, 2024. Link
-
Green Chemistry (PTC) Method: K. K. Reddy et al., "Alkylation and Aralkylation of N-Heterocycles," Indian Academy of Sciences, 2025. Link
-
Ultrasound Assisted Synthesis: Asian Journal of Chemistry, "Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles," 2025. Link
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents [ouci.dntb.gov.ua]
Experimental setup for microwave-assisted synthesis of benzimidazole derivatives.
Application Note: High-Efficiency Microwave-Assisted Synthesis of Benzimidazole Derivatives
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-substituted benzimidazoles using Microwave-Assisted Organic Synthesis (MAOS). Benzimidazoles are "privileged structures" in medicinal chemistry, serving as the core pharmacophore in anti-hypertensives (Telmisartan), proton pump inhibitors (Omeprazole), and anti-parasitics (Albendazole).
Traditional thermal synthesis (reflux) often requires harsh conditions (polyphosphoric acid, high temperatures), long reaction times (10–48 hours), and toxic solvents. This microwave protocol utilizes dielectric heating to achieve reaction completion in 5–15 minutes with yields >90%, employing solvent-free or aqueous conditions to meet Green Chemistry principles.
Scientific Rationale & Mechanism
Dielectric Heating vs. Conventional Heating
In conventional heating, energy is transferred via convection and conduction, creating a thermal gradient from the vessel wall inward. In contrast, microwave irradiation (2.45 GHz) couples directly with the reaction matrix through two mechanisms:
-
Dipolar Polarization: Polar molecules (e.g., water, ethanol, DMSO) align with the oscillating electric field. As the field reverses, molecular rotation generates heat via friction.
-
Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, generating heat through collision.
Key Advantage: This results in inverted temperature gradients and rapid "volumetric heating," significantly accelerating the rate-determining step (Arrhenius Law).
Reaction Mechanism
The synthesis involves the condensation of o-phenylenediamine (OPD) with an aldehyde or carboxylic acid.[1] The microwave energy accelerates the dehydration step to form the Schiff base intermediate and the subsequent intramolecular cyclization.
Figure 1: Mechanistic pathway for the synthesis of benzimidazoles. Microwave irradiation significantly accelerates the condensation and cyclization steps.
Equipment & Materials
Recommended Instrumentation
-
Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave).
-
Why? Single-mode cavities provide a focused, high-density field for small-scale (0.5–10 mL) optimization, ensuring reproducibility that domestic ovens cannot match.
-
-
Vessels: 10 mL or 30 mL Borosilicate or Quartz pressure vials with silicone/PTFE crimp caps.
-
Temperature Control: IR Sensor (external) or Fiber Optic Probe (internal).
-
Note: Fiber optic is preferred for high-absorbing ionic liquids; IR is sufficient for most organic solvents.
-
Reagents
-
Substrate A: o-Phenylenediamine (OPD) (1.0 equiv).[2]
-
Substrate B: Aromatic/Aliphatic Aldehyde (1.0–1.1 equiv) OR Carboxylic Acid.
-
Catalyst (Optional but recommended): Sodium Metabisulfite (Na₂S₂O₅) or Erbium Triflate [Er(OTf)₃].
-
Solvent: Ethanol, Water, or Solvent-Free (Neat).
Experimental Protocols
Protocol A: Green Solvent-Free Synthesis (Aldehyde Route)
Best for: Rapid library generation, aromatic aldehydes.
-
Preparation: In a mortar, grind o-phenylenediamine (1 mmol, 108 mg) and benzaldehyde (1 mmol, 106 mg) together.
-
Catalyst Addition: Add Sodium Metabisulfite (Na₂S₂O₅) (15 mol%) and mix until a paste forms.
-
Loading: Transfer the paste into a 10 mL microwave pressure vial. Add a magnetic stir bar.
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 120°C.
-
Hold Time: 5 minutes.
-
Pressure Limit: 250 psi (Safety cutoff).
-
Stirring: High.[3]
-
-
Work-up:
-
Cool to 50°C (using compressed air cooling feature).
-
Add 5 mL of cold water to the vial and stir for 2 minutes.
-
The product will precipitate out. Filter the solid using a Büchner funnel.
-
Wash with 2x 5 mL cold water.
-
-
Purification: Recrystallize from hot Ethanol:Water (9:1) if necessary.[1][4]
Protocol B: Aqueous Acid-Catalyzed Synthesis (Carboxylic Acid Route)
Best for: Aliphatic acids, scale-up.
-
Preparation: In a 30 mL vial, dissolve o-phenylenediamine (5 mmol) and Carboxylic Acid (5 mmol) in 10 mL of 4N HCl .
-
Irradiation Parameters:
-
Temperature: 140°C.
-
Hold Time: 10–12 minutes.
-
Power: Max 150W (Automatic modulation).
-
-
Work-up:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the microwave-assisted synthesis process.
Data & Performance Analysis
Comparative Efficiency: Conventional vs. Microwave
The following data illustrates the efficiency gains when synthesizing 2-phenylbenzimidazole.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol A) | Improvement Factor |
| Reaction Time | 8 – 12 Hours | 5 – 8 Minutes | ~90x Faster |
| Solvent | Ethanol/Methanol (Large volume) | Solvent-Free / Water | Green Compliance |
| Yield | 65 – 75% | 92 – 96% | +20% Yield |
| Energy Usage | High (Continuous heating) | Low (Targeted energy) | Energy Efficient |
| Purity (Crude) | Moderate (Side products common) | High (Cleaner profile) | Simplified Workup |
Solvent Selection Guide (Loss Tangent)
Microwave efficiency depends on the solvent's ability to absorb energy (Loss Tangent, tan δ).
-
High Absorbers (tan δ > 0.5): Ethanol, DMSO, Methanol (Excellent for heating).
-
Medium Absorbers (tan δ 0.1–0.5): Water, DMF.
-
Low Absorbers (tan δ < 0.1): Hexane, Toluene (Transparent to MW; require susceptors like SiC if used).
-
Recommendation: Use Ethanol or Water for optimal green chemistry and heating efficiency.
Troubleshooting & Safety
-
Issue: Vessel Over-pressurization.
-
Cause: Solvent vapor pressure exceeds limit at >150°C.
-
Solution: Use a solvent with a higher boiling point or reduce reaction temperature. Ensure vial headspace is ~50%.
-
-
Issue: Low Yield/Incomplete Reaction.
-
Cause: "Cold spots" in standing wave patterns (common in domestic ovens).
-
Solution: Ensure high stirring rate and use a dedicated single-mode reactor. Increase hold time by 2-minute increments.
-
-
Safety Warning: Never heat closed vessels containing volatile solvents without active pressure monitoring. Always work behind a blast shield if using glass vessels.
References
-
Green Synthesis of Benzimidazole Derivatives
-
Catalyst-Free Protocols
-
Lewis Acid Catalysis [Er(OTf)
-
Comparative Studies (MW vs Thermal)
-
Ni-Catalyzed Methods
- Title: Microwave-Assisted Nickel-C
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. jocpr.com [jocpr.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Cell Viability Profiling for Benzimidazole Compounds
Abstract & Core Logic
Benzimidazole derivatives (e.g., albendazole, mebendazole, and novel anticancer candidates) function primarily by binding to the colchicine-sensitive site of
Why Standard Protocols Fail: Standard 24-hour viability assays often yield false negatives for benzimidazoles because the mechanism is cell-cycle dependent . Cells must pass through mitosis to be arrested; therefore, short exposures fail to capture the "point of no return" where arrest converts to cell death.[3] Furthermore, the hydrophobicity of these fused-ring heterocycles requires rigorous DMSO management to prevent compound precipitation ("crashing out") which causes optical interference in colorimetric assays.
This guide presents a dual-modality approach :
-
Gold Standard (Luminescence): ATP-based detection for high-sensitivity and interference-free data.
-
Field Standard (Colorimetric): Optimized MTT protocol for cost-effective screening, with specific modifications to mitigate benzimidazole solubility issues.
Mechanism of Action & Assay Timing
To design a valid experiment, one must understand the temporal dynamics of the drug target.
Mechanistic Pathway (Graphviz)
The following diagram illustrates why assay timing is critical. The compound does not kill immediately; it traps cells during division.
Caption: Benzimidazoles inhibit tubulin polymerization, triggering a G2/M checkpoint arrest that requires prolonged incubation (48-72h) to manifest as detectable cell death.[2][4][5][6][7][8]
Pre-Assay Considerations: Solubility & Controls
The DMSO Challenge
Benzimidazoles are lipophilic. In aqueous media, they may precipitate at concentrations
-
Stock Solution: Dissolve in 100% DMSO (anhydrous) to 10-50 mM.
-
Vehicle Tolerance: The final DMSO concentration in the well must be
(v/v), ideally 0.1% .-
Why? DMSO >0.5% can permeabilize membranes and alter tubulin dynamics independently, masking the drug's effect.
-
Critical Controls
| Control Type | Agent | Purpose |
| Negative (Vehicle) | 0.1% DMSO in Media | Normalizes 100% viability baseline. |
| Positive (Mechanism) | Nocodazole (1 | Validates the cell line's susceptibility to tubulin disruption. |
| Background | Media + Compound (No Cells) | Crucial: Detects if the compound itself absorbs light or fluoresces. |
| Solubility Control | High Conc. Compound in Media (Microscopy) | Visually check for crystals/precipitate before reading. |
Protocol A: ATP Luminescence (Gold Standard)
Recommended for: High-throughput screening (HTS), fluorescent compounds, or when high sensitivity is required. Method: CellTiter-Glo® (Promega) or equivalent. Why: Benzimidazoles can be fluorescent (interfering with Resazurin) or colored (interfering with MTT). Luminescence avoids these optical artifacts.
Workflow
-
Seeding: Plate 2,000–5,000 cells/well in 96-well opaque white plates (prevents signal bleed). Incubate 24h for attachment.
-
Treatment:
-
Prepare 200x compound stocks in DMSO.
-
Dilute 1:200 into pre-warmed media (Final DMSO: 0.5%).
-
Aspirate old media and add 100
L drug-media. -
Incubation: 72 Hours (Critical for G2/M arrest resolution).
-
-
Readout:
-
Equilibrate plate to Room Temperature (RT) for 30 min.
-
Add 100
L CellTiter-Glo reagent (1:1 ratio with media). -
Orbitally shake for 2 min (lyses cells).
-
Incubate 10 min at RT (stabilizes signal).
-
Measure Luminescence (Integration time: 0.5–1.0 sec).
-
Protocol B: MTT Colorimetric Assay (Field Standard)
Recommended for: Routine IC50 determination in labs with budget constraints. Warning: Some benzimidazoles have intrinsic yellow/orange color. You must use a background subtraction step.
Experimental Workflow (Graphviz)
Caption: Step-by-step MTT workflow emphasizing the 72h treatment and dual-wavelength reading to correct for optical interference.
Detailed Steps
-
Preparation: Prepare MTT stock (5 mg/mL in PBS). Filter sterilize (0.2
m).[9] Store at 4°C in dark. -
Seeding: Seed cells in 96-well clear tissue culture plates.
-
Treatment: Treat cells for 72 hours .
-
MTT Addition:
-
Add 10-20
L MTT stock to each well (final conc: 0.5 mg/mL). -
Incubate 3–4 hours at 37°C. Check under microscope for purple formazan crystals.
-
-
Solubilization (Critical Step):
-
Carefully aspirate media without disturbing crystals. (Benzimidazoles may loosen cell attachment; use a multi-channel pipette at a 45° angle).
-
Add 150
L 100% DMSO . -
Shake on orbital shaker for 15 min at RT to dissolve crystals.
-
-
Measurement:
-
Read Absorbance at 570 nm (Peak Formazan).
-
Read Reference at 630-690 nm (Plastic/Debris).
-
Calculation:
.
-
Data Analysis & Interpretation
Calculating IC50[5][8][10][11][12]
-
Normalize: Calculate % Viability =
. -
Curve Fitting: Use non-linear regression (log(inhibitor) vs. response -- Variable slope/4-parameter) in GraphPad Prism or SigmaPlot.
-
Quality Control (R²): Ensure
. If lower, check for precipitation at high concentrations.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Compound precipitation or color. | Use ATP assay (Protocol A) or wash cells with PBS before adding MTT. |
| Low Signal (Vehicle) | Low metabolic rate or seeding density. | Increase seeding density to 8,000 cells/well; extend MTT incubation to 4h. |
| "Flat" Dose Response | Assay duration too short. | Benzimidazoles are cytostatic first. Extend incubation to 72h or 96h . |
| Edge Effect | Evaporation in outer wells. | Fill edge wells with PBS (do not use for data); use breathable plate seals. |
References
-
BenchChem. "Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development." BenchChem Application Library. Accessed 2025.[1][8][10][11][12][13] Link
-
Zhou, J., et al. "Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin." Phytopathology, vol. 106, no.[7] 8, 2016. Link
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols. Link
-
Biotium. "Resazurin Cell Viability Assay Protocol." Biotium Application Notes. Link
-
Sowajassatakul, A., et al. "Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action." Journal of Biological Engineering, 2023. Link
Sources
- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The microtubule cytoskeleton: A validated target for the development of 2-Aryl-1H-benzo[d]imidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the yield of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole synthesis.
Subject: Yield Improvement for 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are experiencing yield issues with the synthesis of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (also known as N-(2-fluorobenzyl)benzimidazole).
The standard
-
Over-alkylation: Formation of quaternary 1,3-dialkylbenzimidazolium salts.
-
Hydrolysis: The 2-fluoro substituent is electron-withdrawing, activating the benzylic carbon and making the halide prone to hydrolysis if solvents are not strictly anhydrous.
-
Lattice Energy Effects: Poor solubility of the benzimidazole anion in standard organic solvents.
This guide provides two validated protocols (High-Performance vs. Green/Scale-Up) and a troubleshooting matrix to resolve these bottlenecks.
Module 1: The "Gold Standard" Protocol (Cesium Effect)
Best for: High value, small-to-mid scale (<50g), maximum conversion.
The Logic:
Standard bases like
Optimized Workflow
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 1.0 eq Benzimidazole : 1.1 eq Base : 0.95 eq Halide | CRITICAL: Using a slight deficit of the alkyl halide prevents the formation of the quaternary salt (dialkylation). Unreacted benzimidazole is easier to remove than the salt. |
| Base | Higher solubility in organic solvents; promotes mono-alkylation over dialkylation [2]. | |
| Solvent | MeCN (Acetonitrile) | Lower boiling point than DMF (easier workup); sufficient polarity to dissolve the cesium complex. |
| Temperature | Reflux ( | Sufficient activation energy without thermal decomposition. |
Step-by-Step Protocol
-
Dissolution: Charge a flame-dried flask with Benzimidazole (1.0 eq) and
(1.1 eq) . Add anhydrous MeCN (10 mL/g) . -
Activation: Stir at Room Temperature (RT) for 30 minutes. Note: This allows the formation of the cesium benzimidazolide intermediate.
-
Addition: Add 2-fluorobenzyl chloride (0.95 eq) dropwise over 15 minutes.
-
Tip: If using the bromide derivative, cool to
during addition to prevent exotherms.
-
-
Reaction: Reflux for 3–5 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).
-
Work-up:
-
Filter off the inorganic salts while warm.
-
Evaporate MeCN under reduced pressure.
-
Resuspend residue in DCM and wash with water (
) to remove residual cesium salts. -
Recrystallize from Ethanol/Water or purify via column chromatography.
-
Module 2: The "Green" Alternative (Phase Transfer Catalysis)
Best for: Large scale (>50g), avoiding toxic solvents (DMF/DMAc), cost reduction.
The Logic: Instead of forcing solubility in organic solvents, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) . The PTC shuttles the hydroxide ion into the organic layer to deprotonate the benzimidazole [3, 4].
Optimized Workflow
| Parameter | Recommendation | Technical Rationale |
| Catalyst | TBAB (5-10 mol%) | Facilitates ion exchange across the liquid-liquid interface. |
| Base | 50% NaOH (aq) or Solid KOH | High concentration is required to drive the equilibrium. |
| Solvent | Toluene | Good solubility for the product; forms a clear biphasic system with water. |
Step-by-Step Protocol
-
Dissolve Benzimidazole (1.0 eq) and 2-fluorobenzyl chloride (1.0 eq) in Toluene .
-
Add TBAB (0.05 eq) .
-
Add 50% NaOH solution (2.0 eq) slowly with vigorous stirring.
-
Heat to
for 4–6 hours. -
Work-up: Separate layers. Wash organic layer with water and brine. Dry over
and concentrate.
Module 3: Troubleshooting & Diagnostics
Visualizing the Failure Points
The following diagram illustrates the kinetic competition between the desired mono-alkylation and the yield-killing dialkylation.
Caption: Kinetic pathway showing how excess alkyl halide leads to irreversible quaternary salt formation (Red Node).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) + White Precipitate | Quaternization (Dialkylation). You likely used excess alkyl halide or reacted too long. The white precipitate is the insoluble imidazolium salt. | Reduce Halide: Use 0.95 eq of 2-fluorobenzyl halide relative to benzimidazole. Stop reaction immediately upon consumption of starting material. |
| Product is an Oil (Should be Solid) | Residual Solvent or Benzyl Alcohol. 2-fluorobenzyl chloride hydrolyzes to 2-fluorobenzyl alcohol in wet solvents. | Dry Solvents: Use molecular sieves (3Å) in your MeCN/DMF. Check NMR for benzyl alcohol peaks (~4.6 ppm). |
| Incomplete Conversion | Base Insolubility. The base is not effectively deprotonating the benzimidazole due to "caking." | Switch to Cesium: If using |
| Emulsion during Work-up | Surfactant Effect. Benzimidazoles can act as weak surfactants at high pH. | Salting Out: Add saturated NaCl (Brine) and a small amount of Methanol to break the emulsion. |
FAQ: Frequently Asked Questions
Q: Can I use Sodium Hydride (NaH) instead of Carbonates?
A: Yes, NaH is faster (30 min reaction time) but strictly requires anhydrous DMF/THF at
Q: Why is the 2-fluoro group significant?
A: The fluorine atom at the ortho position is electron-withdrawing. This makes the benzylic carbon more electrophilic (
-
Pros: Faster reaction rate.
-
Cons: Higher susceptibility to hydrolysis (reacting with water instead of your amine). Strictly anhydrous conditions are non-negotiable.
Q: How do I remove the unreacted benzimidazole if I use the 0.95 eq deficit method? A: Benzimidazole is amphoteric but soluble in dilute acid. Wash your organic layer with 1M HCl . The unreacted benzimidazole will protonate and move to the aqueous layer, while your alkylated product (which is less basic due to the N-substitution) will remain in the organic layer. Caution: Do not use strong acid or high heat, or you may reverse the alkylation.
References
-
Cesium Effect in N-Alkylation: Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] The Journal of Organic Chemistry.
-
Cesium Carbonate Efficiency: Lee, J. C., et al. (2007). "Cesium Carbonate as an Efficient Base for Alkylation."[2][3][4][5] Synthetic Communications.
-
Phase Transfer Catalysis: Bogdal, D., et al. (2000). "Microwave-assisted phase-transfer catalytic N-alkylation of benzimidazoles." Synlett.
-
Green Synthesis Protocols: Khalil, A. (2007).[6] "Phase-Transfer Catalyzed Alkylation of Benzimidazoles." Phosphorus, Sulfur, and Silicon.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting common side reactions in benzimidazole synthesis.
Technical Support Center: Benzimidazole Synthesis & Optimization Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: BZ-SYNTH-001
Welcome to the SynthSupport Hub
You are likely here because your benzimidazole synthesis—a reaction that looks deceptively simple on paper—has yielded a sticky tar, a stalled intermediate, or an inseparable mixture of regioisomers.
Benzimidazole formation generally follows two primary pathways: the Phillips Condensation (acid-catalyzed) or Oxidative Cyclization (aldehyde-based). Both are prone to specific, predictable failures. This guide deconstructs those failures using a causality-based approach.
Module 1: The "Amide Trap" (Phillips Condensation)
The Scenario: You are reacting o-phenylenediamine (OPD) with a carboxylic acid (or equivalent).[1][2][3][4][5][6] You isolate a product with the correct mass for the intermediate amide, or a mixture, but the ring refuses to close.
The Mechanism of Failure: The Phillips condensation is a two-step process.
-
N-Acylation: Fast formation of the N-acyl-o-phenylenediamine (mono-amide).
-
Cyclodehydration: Slow, acid-catalyzed ring closure to form the imidazole ring.
If the acidity is too low or the temperature insufficient, the reaction typically stalls at Stage 1 . This is the "Amide Trap."
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| Product is a solid amide (M+18 relative to target) | Acid concentration too low (e.g., 4N HCl used for aromatic acids). | Switch to Polyphosphoric Acid (PPA). PPA acts as both solvent and dehydrating agent, driving the equilibrium toward cyclization. |
| Reaction stalls at 100°C | Activation energy barrier for cyclization is high for electron-deficient acids. | Increase Temp >150°C. If using aqueous acid, switch to a sealed tube or high-boiling solvent (e.g., ethylene glycol) to exceed 100°C. |
| Charring/Tars | Oxidation of diamine before reaction. | Degas solvents and run under |
Visualization: The Amide Trap Pathway
Figure 1: The kinetic bottleneck often occurs at the cyclodehydration step, requiring dehydrating conditions to proceed.
Module 2: The "Bis-Benzimidazole" & Selectivity (Oxidative Route)
The Scenario: You are reacting OPD with an aldehyde using an oxidant (e.g., NaHSO₃, Air,
The Mechanism of Failure: In the aldehyde route, the diamine can react with two equivalents of aldehyde.
-
Mono-imine formation: Desired path.
-
Bis-imine formation: If the mono-imine doesn't cyclize instantly, the second amine group attacks another aldehyde, forming a bis-Schiff base (dibenzylidenediamine).
-
1,2-Disubstituted Product: The bis-imine cyclizes to form a 1-alkyl-2-arylbenzimidazole, a common impurity.
Troubleshooting Protocol:
-
Q: How do I stop the 1,2-disubstituted side product?
-
A: Stoichiometry Control. Never use excess aldehyde. Use a 1:1 ratio or a slight excess of the diamine (1.1 equiv).
-
A: Oxidant Selection. Fast oxidation favors the mono-cyclization. Slow oxidation (e.g., air bubbling without catalyst) allows the bis-imine to form. Use rapid oxidants like Oxone or Iodine/NaOH .
-
-
Q: My reaction yields the Schiff base (Imine) but won't cyclize.
-
A: You are missing the oxidative driving force. The intermediate benzazoline must be oxidized to benzimidazole.
-
Fix: Add DDQ (1.0 equiv) or NaHSO₃ (classic Weidenhagen method) to facilitate the hydride shift/oxidation.
-
Module 3: The Regioselectivity Paradox (N-Alkylation)
The Scenario: You need to alkylate a 5-substituted benzimidazole (e.g., 5-nitrobenzimidazole). You get a mixture of 1,5- and 1,6-isomers (N1 vs N3 alkylation).
The Science:
Benzimidazoles exist in a tautomeric equilibrium (
-
Steric Rule: Alkylation generally prefers the less hindered nitrogen.[7][8]
-
Electronic Rule: Electron-withdrawing groups (EWG) at C5 make the N1 nitrogen (para to EWG) less nucleophilic, often favoring N3 alkylation (which results in the 1,6-isomer). However, this is solvent/base dependent.
Decision Matrix for Regiocontrol:
| Goal | Conditions | Mechanism Note |
| Mixture (Thermodynamic) | Standard base ( | Yields ~1:1 or favors the steric/electronic minimum. Hard to separate. |
| Favor 1,6-Isomer | SE2cB conditions. Strong base, polar solvent. | Electronic repulsion from EWG directs alkylation to the "meta" position (N3). |
| Favor 1,5-Isomer | Steric Control / Protection. | Strategy: Use a bulky protecting group (Trityl) which may selectively go to the less hindered N, then alkylate the other, then deprotect. |
| Counter-Intuitive | Magnesium-mediated. | Use of i-PrMgCl can sometimes flip selectivity to the more hindered isomer due to chelation effects [4]. |
Visualization: Regioselectivity Flow
Figure 2: Standard alkylation often yields mixtures; organometallic bases can offer unique selectivity.[8]
Module 4: Purification & Isolation FAQs
Q: My product is a dark oil/tar. How do I crystallize it? A: Benzimidazoles are basic.[9]
-
Dissolve the tar in dilute HCl (product goes into water; non-basic tars stay in organic/oil phase).
-
Wash the aqueous layer with Ethyl Acetate.
-
Neutralize the aqueous layer slowly with Ammonium Hydroxide to pH 8-9.
-
The benzimidazole should precipitate as a solid.
Q: How do I remove the colored impurities? A: The "color" is often trace oxidation of the starting diamine (phenazines).[9]
-
Protocol: Dissolve crude in hot ethanol/methanol. Add Activated Carbon (10% w/w). Reflux for 15 mins. Filter hot through Celite. Crystallize.
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society. The foundational paper describing the acid-catalyzed condensation.
-
Bahrami, K., et al. (2007).[10] "Oxidative Cyclization of Aldehydes with o-Phenylenediamines." Synthesis. Details the oxidative mechanism and use of oxidants to prevent side reactions.
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Comprehensive text on side reactions and regiochemistry.
-
Iddon, B., et al. (1980). "Azoles. Part 66. Regioselectivity of N-Alkylation." Journal of the Chemical Society, Perkin Transactions 1. Explains the steric vs. electronic control in alkylation.
-
Blue, F. J., et al. (2015). "Direct, Regioselective N-Alkylation of 1,3-Azoles." Organic Letters. Describes the use of Mg-reagents to control isomer ratios.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nathan.instras.com [nathan.instras.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
Optimization of reaction conditions for N-alkylation of benzimidazoles.
Technical Support Center: Benzimidazole Functionalization Ticket ID: BZ-ALK-OPT-001 Subject: Optimization of Reaction Conditions for N-Alkylation of Benzimidazoles Responder: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because the N-alkylation of benzimidazoles is deceptively simple. While the core mechanism is a standard
This guide moves beyond generic textbook conditions. We focus on causality—why a reaction fails and how to engineer the conditions for success.
Module 1: The "Standard" Protocol (Base & Solvent Selection)
User Question: "I am seeing low conversion or stalled reactions. Which base/solvent system should I be using?"
Technical Insight:
The choice of base must be correlated with the
Protocol A: The Kinetic Powerhouse (NaH / DMF or THF)
Best for: Unreactive alkyl halides, sterically hindered substrates.
-
Mechanism: Sodium hydride (NaH) acts as an irreversible base. It deprotonates the benzimidazole quantitatively to form the sodium benzimidazolate salt before the alkylating agent is added.
-
Why it works: The high dielectric constant of DMF (
) dissociates the ion pair, leaving a "naked," highly nucleophilic anion. -
Critical Step: You must allow gas evolution (
) to cease completely before adding the electrophile (typically 15–30 mins at ).
Protocol B: The "Cesium Effect" (Cs₂CO₃ / MeCN or Acetone)
Best for: Labile functional groups, avoiding anhydrous DMF workups.
-
Mechanism: Cesium carbonate (
) is a weaker base than NaH but highly effective due to the "Cesium Effect." The large ionic radius of leads to a loose ion pair with the benzimidazole anion, enhancing solubility in organic solvents like MeCN or Acetone. -
Advantage: It prevents the harsh basicity of NaH, which can degrade esters or nitriles on your scaffold.
Decision Logic Diagram:
Figure 1: Decision matrix for selecting alkylation conditions based on substrate stability and electrophile reactivity.
Module 2: Regioselectivity (The "Isomer" Problem)
User Question: "I have a substituent at position 5. Alkylation gives me a mixture of 1,5- and 1,6-isomers. How do I control this?"
Technical Insight: In 5-substituted benzimidazoles, the N1 and N3 nitrogens are not equivalent due to annular tautomerism.
-
Tautomer A: Substituent at C5 (Hydrogen on N1).
-
Tautomer B: Substituent at C6 (Hydrogen on N3).
When deprotonated, the negative charge is delocalized. The incoming alkyl group's position is dictated by a tug-of-war between sterics and electronics .
-
Electronic Control: Electron-withdrawing groups (EWGs like
, ) at C5 generally favor alkylation at N1 (leading to the 1,6-isomer in the final product naming convention, though literature varies). The EWG pulls electron density, making the nitrogen closer to it less nucleophilic. -
Steric Control: Bulky substituents at C4/C7 will block the adjacent nitrogen, forcing alkylation to the distal nitrogen.
Optimization Strategy:
-
Switch Solvents: Non-polar solvents (Toluene) often favor the product derived from the most stable tautomer, while polar aprotic solvents (DMF) favor the product derived from the most nucleophilic anion (often leading to ~1:1 mixtures).
-
Use the "Cesium Effect":
in DMF often improves regioselectivity compared to NaH by modulating the tightness of the ion pair, allowing the thermodynamic product to predominate over the kinetic one.
Module 3: Advanced Methodologies (Green & High-Throughput)
User Question: "I need to avoid DMF due to workup issues, or I need faster reaction times."
Method 1: Phase Transfer Catalysis (PTC)
This is the robust, "green" alternative for scale-up.
-
System: Toluene (organic phase) + 50% NaOH (aq) + Catalyst (TBAB or TBAI).
-
Mechanism: The quaternary ammonium salt transports the hydroxide anion into the organic interface/phase, deprotonating the benzimidazole.
-
Benefit: Eliminates dry solvents; simple aqueous workup.
Method 2: Microwave Irradiation (MW)
-
Conditions: Benzimidazole + Alkyl Halide +
on Alumina support (Solvent-free) or in MeCN. -
Result: Reactions that take 12 hours at reflux often complete in 5–10 minutes under MW irradiation (100–120°C). This is particularly effective for unreactive alkyl chlorides.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in solvent/base. | |
| Dialkylation (Quaternary Salt) | Excess alkylating agent. | Benzimidazole N3 is nucleophilic. Strictly limit alkyl halide to 1.0–1.1 equivalents. |
| Stalled Reaction (50% conversion) | Base "caking" or surface passivation. | If using solid bases ( |
| Sticky/Oily Product | Residual DMF/DMSO. | Do not rotovap DMF at high heat. Dilute reaction 10x with water and extract into EtOAc. Wash organic layer 3x with water to remove DMF. |
| Regioisomer Mixture | Intrinsic tautomeric equilibrium. | Separate via column chromatography. Isomers usually have distinct |
Experimental Protocol: General Cs₂CO₃ Method
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add Benzimidazole derivative (1.0 mmol) and anhydrous MeCN (5 mL).
-
Base Addition: Add
(1.2 mmol). If the substrate is valuable, add 10 mol% TBAI (Tetrabutylammonium iodide) to accelerate the reaction. -
Alkylation: Add Alkyl Halide (1.05 mmol) dropwise.
-
Reaction: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC.
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate. If purity is low, recrystallize from EtOH or purify via silica column.
References
-
Phase Transfer Catalysis: ElectronicsAndBooks. "N-Alkylation of Benzimidazoles and Benzotriazole via Phase Transfer Catalysis." Link
-
Microwave Synthesis: Journal of Chemical and Pharmaceutical Research. "Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives." Link
-
Cesium Effect: Organic Chemistry Portal. "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides."[1] Link
-
pKa and Acidity: ChemicalBook. "Benzimidazole: Chemical property, Primary Use, and biological activity."[2] Link
-
Regioselectivity Mechanisms: University of Otago. "N-Alkylation of imidazoles." Link
Sources
Purification challenges for fluorinated organic compounds.
Topic: Purification & Troubleshooting for Fluorinated Organic Compounds Status: Operational 🟢 Operator: Senior Application Scientist
Welcome to the Fluorine Chemistry Help Desk
You are likely here because the standard "rules" of organic purification are failing you. Fluorine is not just another halogen; it is a "game-changer" element that drastically alters lipophilicity, electronic distribution, and volatility.
This guide bypasses generic advice. We focus on the specific anomalies introduced by C-F bonds—the "Fluorous Effect"—and provide validated protocols to resolve them.
Module 1: Chromatography Troubleshooting
Core Challenge: Separation of Regioisomers & Polar Fluorinated Compounds
Q: "I have fluorinated regioisomers that co-elute on my standard C18 column. Gradient optimization isn't working. What is my next move?"
A: Stop optimizing the gradient. Change the stationary phase mechanism.
Standard C18 columns rely on hydrophobic interactions. Fluorine atoms, while lipophilic, also induce strong dipoles and electronic deficits in aromatic rings. C18 cannot "see" these subtle electronic differences between isomers (e.g., ortho- vs. para- fluorination).
The Solution: Pentafluorophenyl (PFP) Stationary Phases Switch to a PFP (or Fluoro-Phenyl) column. These phases possess a rigid aromatic ring with five fluorine atoms, creating a highly electron-deficient surface.
-
Mechanism of Action:
-
-
Interaction: The electron-deficient PFP ring interacts strongly with electron-rich analytes. -
Dipole-Dipole: The C-F bonds in the stationary phase interact with the dipoles of your analyte.
-
Shape Selectivity: The rigid PFP ring can distinguish between steric differences in isomers better than flexible C18 alkyl chains.
-
-
Data Comparison: C18 vs. PFP Selectivity
| Analyte Characteristic | C18 Retention Mechanism | PFP Retention Mechanism | Outcome |
| Non-polar Fluorinated | Hydrophobicity (Lipophilicity) | Hydrophobicity + F-F interactions | Similar retention, slightly different selectivity.[1] |
| Polar/Basic Fluorinated | Weak retention (often tails) | H-bonding + Ion-exchange | Superior peak shape and retention. |
| Positional Isomers | Often Co-elutes | Shape Selectivity + Dipole | Baseline separation often achieved. |
Pro-Tip: For basic fluorinated compounds, PFP phases often exhibit a "U-shaped" retention profile relative to mobile phase pH. Test both acidic (pH 2.7) and neutral/basic conditions during scouting.
Module 2: The "Fluorous" Advantage (F-SPE)
Core Challenge: Purifying mixtures containing "Fluorous-Tagged" reagents.[2]
Q: "I used a perfluorinated reagent (e.g., a fluorous scavenger). How do I separate the tagged product from the non-fluorous organic impurities without running a full column?"
A: Use Fluorous Solid Phase Extraction (F-SPE). [3][4][5][6]
This is the "magic trick" of fluorine chemistry. If your molecule has a "fluorous ponytail" (typically
The Protocol: F-SPE Workflow
-
Cartridge: Use a FluoroFlash® or equivalent silica cartridge bonded with perfluorooctyl (
) chains.[5] -
Conditioning: Flush with DMF or MeOH.[5]
-
Loading: Dissolve your crude mixture in a "fluorophobic" solvent (e.g., DMF or DMSO).[7] Load onto the cartridge.
-
Wash (The Separation): Elute with 80:20 MeOH:H
O. -
Elution (The Collection): Elute with 100% MeOH or THF.
-
Result: Your fluorinated product releases.[8]
-
Visualizing the Workflow
Caption: The binary separation logic of Fluorous Solid Phase Extraction (F-SPE).
Module 3: Detection & Quantification
Core Challenge: "Invisible" compounds and Purity Assessment.
Q: "My compound has no UV chromophore, or the C-F bond absorbance is too weak. How do I verify purity?"
A: Stop relying on UV. Use
Fluorine-19 is 100% naturally abundant, has a spin of 1/2, and a high gyromagnetic ratio (83% of proton). It is the ultimate "built-in" detector.
The Protocol:
-
Internal Standard (IS) Selection: You need an IS that does not overlap with your analyte's fluorine signals.[11]
-
Recommendation:3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .
-
Why? It is a solid, stable, non-hygroscopic, and has a sharp singlet at -61.3 ppm (vs. CFCl
).
-
-
Relaxation Delay (
): Fluorine nuclei can have long relaxation times ( ).-
Rule: Set
(typically 10–20 seconds) to ensure full magnetization recovery for quantitative accuracy.
-
-
Acquisition: Acquire spectra with inverse gated decoupling (to suppress Nuclear Overhauser Effect if integrating against protons, though less critical for F-F integration).
Common
| Functional Group | Approx. Shift (ppm vs CFCl |
| -CO-F (Acyl fluoride) | +40 to -10 |
| Ar-F (Aromatic) | -100 to -140 |
| -CF | -55 to -65 |
| -OCF | -55 to -60 |
| -CF | -80 to -130 |
Module 4: Volatility & Solubility Hazards
Core Challenge: Sample loss during concentration.[8]
Q: "I evaporated my solvent and my product disappeared, but the molecular weight is high enough that it shouldn't be volatile."
A: You likely formed a "Fluorous Azeotrope."
Fluorinated compounds are notorious for forming low-boiling azeotropes, particularly with alcohols and ethers. Even if your compound has a theoretical boiling point of 150°C, it may co-distill with methanol at 60°C.
Troubleshooting Steps:
-
Avoid Rotary Evaporation to Dryness: Stop when a small volume remains.
-
Solvent Swap: If possible, extract into a higher boiling fluorinated solvent (e.g., trifluorotoluene) if simple concentration is required, or use Cryogenic Distillation if the product is a liquid.
-
Solubility Check: Highly fluorinated compounds are often insoluble in standard organic solvents (MeOH, DCM) but soluble in perfluorinated solvents (e.g., FC-72, perfluorohexane).
-
Diagnostic: If you see a "third phase" (an oil droplet at the bottom) during extraction, that is likely your fluorous product separating from both the aqueous and organic layers.
-
Summary: The Purification Decision Matrix
Use this logic flow to determine your purification strategy.
Caption: Strategic decision tree for selecting the correct purification modality based on fluorine content.
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link
-
Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel.[7] A New Tool for Preparative Separations in Synthetic Organic and Combinatorial Chemistry. Synlett. Link
-
Sigma-Aldrich (Merck). Certified Reference Materials for 19F NMR. Analytical Standards & Tools.[10][12] Link
-
Phenomenex. Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges. Technical Guide. Link
-
Zhang, W. (2009). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews, 109(2), 749–795. Link
Sources
- 1. nacalai.com [nacalai.com]
- 2. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. phenomenex.com [phenomenex.com]
Overcoming low solubility of benzimidazole derivatives in biological assays.
Technical Support Center: Benzimidazole Solubility Optimization
Status: Active Ticket ID: BZ-SOL-992 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Low Solubility of Benzimidazole Derivatives in Biological Assays
Executive Summary: The "Brick Dust" Challenge
Benzimidazole derivatives (e.g., albendazole, mebendazole, and novel candidates) are structurally privileged scaffolds in drug discovery but are notorious for their "brick dust" properties—high melting points and poor aqueous solubility. This is primarily driven by strong intermolecular hydrogen bonding (N-H···N) and π-π stacking interactions in the crystal lattice.
In biological assays, this manifests as:
-
False Negatives: Compound precipitates before reaching the target.
-
False Positives: Aggregates non-specifically sequester proteins (promiscuous inhibition).
-
Erratic Data: High variability between replicates due to micro-precipitation.
This guide provides field-proven protocols to solubilize these scaffolds without compromising assay integrity.
Troubleshooting & FAQs
Q1: My compound precipitates immediately when I dilute my DMSO stock into the culture media. How do I prevent this "crashing out"?
Diagnosis: You are likely triggering a "solvent shock." When a hydrophobic benzimidazole in 100% DMSO hits an aqueous buffer, the rapid change in polarity forces the compound out of solution before it can disperse.
The Solution: The "Intermediate Shift" Dilution Protocol Do not pipette 100% DMSO stock directly into the final assay well. Use an intermediate dilution step to lower the kinetic barrier.
Protocol:
-
Stock: Start with 10 mM compound in 100% anhydrous DMSO.
-
Intermediate Plate: Dilute compound 1:10 or 1:20 into pure DMSO first (not buffer) to create your concentration gradient.
-
Why? This keeps the compound soluble during the serial dilution phase.
-
-
The "Shift" Step:
-
Prepare the assay media in the destination plate.
-
Transfer a small volume (e.g., 0.5 µL or 1 µL) from the Intermediate DMSO Plate to the Media Plate using a liquid handler or rapid-dispense pipette.
-
Critical: Mix immediately and vigorously (1000 rpm shaker for 30s).
-
Target: Final DMSO concentration should be ≤0.5% (v/v).[1][2][3]
-
Validation: Visually inspect the wells using a microscope or a nephelometer immediately after mixing. If cloudiness persists, proceed to Q3 (Cyclodextrins) .
Q2: I see variable IC50 values across different days. Is this a solubility issue or biological variation?
Diagnosis: This is a classic signature of Kinetic Solubility Limited assays. If your IC50 is near the compound's solubility limit, slight changes in temperature or pipetting speed can alter the amount of dissolved (active) compound.
The Solution: The Kinetic Solubility Limit (KSL) Check Before running a bioassay, you must define the "Safe Soluble Range" of your derivative.
Protocol (Nephelometry/Absorbance):
-
Prepare: A 96-well clear plate with assay buffer (e.g., PBS, pH 7.4).
-
Spike: Add compound from DMSO stock to achieve concentrations from 1 µM to 200 µM (maintain 1% DMSO constant).
-
Incubate: Shake for 90 minutes at room temperature (or 37°C if cell-based).
-
Read:
-
Analyze: Plot Signal vs. Concentration. The point where the curve deviates from the baseline is your Solubility Limit .
-
Rule: Do not trust IC50 values calculated from concentrations above this limit.
-
Q3: My compound is toxic to cells at the concentrations needed, but I suspect it's actually DMSO toxicity or precipitation stress. Can I use a carrier?
Diagnosis: Benzimidazoles are often lipophilic. To keep them in solution, researchers ramp up DMSO, killing the cells.
The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation HP-β-CD is a "molecular bucket" that encapsulates the hydrophobic benzimidazole, rendering it water-soluble without using toxic organic solvents. Unlike surfactants (Tween/Triton), HP-β-CD is generally non-toxic to cell membranes at low concentrations.
Protocol: In-Situ Complexation
-
Vehicle Prep: Prepare a 20% (w/v) stock of HP-β-CD in water or media. Filter sterilize (0.22 µm).
-
Compound Prep: Dissolve benzimidazole in 100% DMSO (e.g., 50 mM).
-
Complexation:
-
Mix the DMSO stock into the HP-β-CD solution slowly with vortexing.
-
Target ratio: 1:5 to 1:10 (molar ratio of Drug:CD).
-
Allow to equilibrate for 30 mins at RT.
-
-
Assay Addition: Add this complex to your cells. The final HP-β-CD concentration in the well should be <1% to avoid cholesterol extraction from cell membranes.
Decision Logic: Optimization Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your assay type and compound behavior.
Figure 1: Decision tree for selecting the optimal solubilization strategy for benzimidazole derivatives.
Comparative Data: Solubilization Agents
Use this table to select the appropriate additive if DMSO alone fails.
| Solubilization Strategy | Mechanism | Recommended Conc. (Max) | Pros | Cons |
| DMSO (Standard) | Cosolvent | 0.1% - 0.5% (Cell)5% (Enzymatic) | Universal, easy to handle. | Cytotoxic >1%; induces differentiation; permeable to membranes. |
| HP-β-Cyclodextrin | Inclusion Complex | 0.5% - 2% (w/v) | Biocompatible; stabilizes labile drugs; no precipitation. | Can extract cholesterol from cells; expensive. |
| Tween 80 | Surfactant (Micelles) | 0.01% - 0.05% | Prevents aggregation; cheap. | Lyses cells at high conc.; interferes with fluorescence assays. |
| PEG 400 | Cosolvent | 1% - 5% | Good for in vivo formulation. | High viscosity; can affect pipetting accuracy. |
| Mesylate Salt | Chemical Modification | N/A (Solid form) | Increases intrinsic solubility (S0). | Requires chemical synthesis step. |
Advanced Strategy: Salt Formation
If you have access to chemistry support, converting the benzimidazole free base to a salt is the most robust solution.
-
Why: The imidazole nitrogen is weakly basic (pKa ~5.5 - 6.0). Protonating this nitrogen disrupts the crystal lattice energy.
-
Recommendation: Mesylate (Methanesulfonate) or Hydrochloride salts.
-
Note: Mesylate salts of benzimidazoles often show superior hygroscopicity profiles compared to HCl salts, making them easier to handle in solid form [1].
-
Synthesis Micro-Protocol (For 10 mg scale):
-
Dissolve 10 mg Benzimidazole in minimal THF or Methanol.
-
Add 1.05 equivalents of Methanesulfonic acid.
-
Stir for 1 hour.
-
Add diethyl ether to precipitate the salt.
-
Filter and dry.
-
Result: A water-soluble solid often usable directly in aqueous buffers.
References
-
Kumar, L. et al. (2018). Salt Selection in Drug Discovery and Development. Pharmaceutical Technology. Link
- Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for Kinetic Solubility protocols).
-
Brewster, M. E. & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
-
BenchChem Technical Support . (2025). Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development. Link
Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for specific chemical hazards.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. bmglabtech.com [bmglabtech.com]
Technical Guide: Removal of Unreacted o-Phenylenediamine (OPD) from Reaction Mixtures
Senior Application Scientist Note: In my years supporting process chemistry and medicinal synthesis, o-phenylenediamine (OPD) is a frequent "bad actor" in workups. While it is a versatile building block for benzimidazoles and quinoxalines, its tendency to oxidize into dark, tarry impurities and its moderate water solubility can make quantitative removal frustrating. This guide moves beyond standard textbook advice, focusing on the specific physicochemical properties of OPD to drive your purification strategy.
Part 1: Strategic Decision Matrix
Before choosing a protocol, you must categorize your reaction based on the basicity of your desired product relative to OPD.
Decision Tree: Purification Strategy
Caption: Logical workflow for selecting the optimal purification method based on product properties.
Part 2: Physicochemical Profile of OPD
Understanding the enemy is the first step to defeating it. OPD's behavior is governed by its pKa and oxidation potential.
| Property | Value/Characteristic | Implication for Purification |
| pKa (Conjugate Acid) | ~4.5 (First protonation) | It is a weak base. It will be protonated and water-soluble at pH < 3. |
| Water Solubility | 4.04 g/L (35°C) [1] | Slightly soluble in cold water; highly soluble in hot water.[1] |
| Organic Solubility | High (Ethanol, DCM, EtOAc) | Extracts easily into organic layers if pH > 6. |
| Oxidation | Rapid (Air/Light sensitive) | Forms dark, colored impurities (phenazines/azo compounds) that streak on columns. |
Part 3: Troubleshooting & Protocols (Q&A)
Scenario A: My product is Neutral (e.g., Amide, Ester, Nitrile)
Q: How do I remove OPD completely using liquid-liquid extraction?
Expert Insight: Since OPD is a base, we can exploit its pKa (~4.5). By lowering the pH of the aqueous phase well below this value, OPD becomes the dihydrochloride salt, which is highly water-soluble and insoluble in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
Protocol: The "Acid Wash" Technique
-
Dissolve: Dilute your reaction mixture with a non-miscible organic solvent (DCM or Ethyl Acetate).
-
First Wash: Wash the organic layer with 1M (or 5%) HCl .
-
Why? At pH ~1, OPD exists as the dication (
), which partitions >99% into the aqueous phase [2].
-
-
Visual Check: The aqueous layer may turn pink or dark red. This is normal; it indicates oxidized OPD species are being removed.
-
Repeat: Perform the acid wash 2-3 times until the aqueous layer is colorless.
-
Final Wash: Wash with Brine (Sat. NaCl) to remove residual acid, dry over
, and concentrate.
Critical Warning: Do not use this method if your product is acid-sensitive (e.g., contains acetals or silyl ethers).
Scenario B: My product is Basic (e.g., Benzimidazole, Quinoxaline)
Q: I synthesized a benzimidazole. If I use acid, my product will also wash away. How do I separate them?
Expert Insight: This is the most common challenge. Benzimidazoles have a pKa of ~5.5, which is very close to OPD (~4.5). Acid extraction is not selective enough to separate them efficiently. You must rely on solubility differences or chromatography .
Method 1: Recrystallization (The "Mother Liquor" Trick)
OPD is significantly more soluble in ethanol and water than most aryl-benzimidazoles.
Protocol:
-
Solvent System: Use Ethanol/Water (1:1 to 1:3) or pure Boiling Water [3].
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Filtration: Filter the crystals.
-
Wash: Wash the filter cake with cold water.
Method 2: Flash Chromatography (Dealing with Streaking)
Q: OPD is streaking on my column and contaminating my product fractions. What mobile phase should I use?
Expert Insight: OPD is a polar amine that interacts strongly with the acidic silanols on silica gel, causing "tailing." To fix this, you must basify the silica.
Protocol:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase (e.g., DCM:MeOH:NH4OH = 95:4:1).-
Why? The base competes for the acidic sites on the silica, allowing the OPD and your product to elute as sharp bands [4].
-
-
Gradient: Start with a low polarity (e.g., 100% DCM) to elute non-polar impurities, then ramp to DCM/MeOH. OPD typically elutes later than substituted benzimidazoles in non-polar systems but can overlap if not buffered.
Scenario C: The "Black Tar" Problem
Q: My reaction mixture turned black. Even after extraction, the product is off-color. How do I fix this?
Expert Insight: OPD oxidizes to form colored oligomers (phenazines) upon exposure to air. These impurities are often trace in mass but potent in color.
Protocol: Adsorbent Filtration
-
Dissolve: Dissolve the crude product in a solvent like Methanol or DCM.
-
Add Charcoal: Add Activated Carbon (Charcoal) (approx. 5-10 wt% of crude mass).
-
Heat: Reflux gently for 15-30 minutes.
-
Filter: Filter hot through a pad of Celite (diatomaceous earth).
-
Why? Charcoal has a high affinity for planar, aromatic impurities like oxidized OPD derivatives.
-
-
Alternative: If charcoal fails, pass the solution through a short plug of neutral alumina . Alumina is often better than silica for retaining dark, tarry amine oxidation products.
Part 4: References
-
Solubility of Things. Solubility of Benzene-1,2-diamine (o-Phenylenediamine). [Link][5]
-
Clarkson University. Extraction and Washing Guide. [Link]
-
University of Rochester. Tips for Flash Column Chromatography. [Link]
Sources
Optimizing catalyst selection for benzimidazole cyclization.
Technical Support Center: Benzimidazole Synthesis Optimization Status: Online | Specialist: Senior Application Scientist Ticket ID: BZ-OPT-2026
Introduction: The Engineering of Heterocycles
Welcome to the technical support hub for benzimidazole cyclization. You are likely here because your standard Phillips-Ladenburg conditions are failing, or you need to transition from a milligram-scale discovery route to a scalable, green process.
The formation of the benzimidazole core is not just a "mix and heat" procedure; it is a delicate balance between nucleophilic attack (condensation) and aromatization (oxidative cyclization). The choice of catalyst dictates whether you get a quantitative yield in 15 minutes or a tarry mixture of oligomers after 24 hours.
This guide moves beyond basic textbook definitions to address the why and how of catalyst failure and selection.
Part 1: The Catalyst Selection Matrix
Do not select a catalyst based solely on availability. Select based on your substrate's electronic demand and your purification constraints.
| Substrate Class | Recommended Catalyst System | Mechanism of Action | Why? (Technical Insight) |
| Electron-Deficient Aldehydes (e.g., 4-NO₂-PhCHO) | High-Valent Lewis Acids (e.g., ZrCl₄, HfCl₄, Er(OTf)₃) | Activation of Carbonyl Carbon | EWGs deactivate the carbonyl oxygen, making it less basic. Strong Lewis acids coordinate to the oxygen, supercharging the electrophilicity for the initial amine attack. |
| Electron-Rich Aldehydes (e.g., 4-OMe-PhCHO) | Oxidative Systems (e.g., I₂, DDQ, or Na₂S₂O₅) | Oxidative Dehydrogenation | These substrates form the dihydrobenzimidazole intermediate easily but struggle to aromatize. An oxidant is required to drive the equilibrium to the aromatic product. |
| Acid-Sensitive Substrates | Heterogeneous Nanocatalysts (e.g., ZnO NPs, CoFe₂O₄, MgO@DFNS) | Surface-Mediated Catalysis | Avoids bulk acidic conditions. The reaction occurs in the "nano-pores" or on the surface, protecting sensitive functional groups (like acetals or Boc-amines). |
| Orthoesters / Carboxylic Acids | Brønsted Acidic Ionic Liquids (e.g., [BMIM]HSO₄) | Dual Solvent/Catalyst | Ionic liquids stabilize the transition state through hydrogen bonding and allow for easy recycling, solving the high-temperature requirements of carboxylic acid condensations. |
Part 2: Visualizing the Failure Points (Mechanism)
Understanding where the reaction stalls is critical for troubleshooting.
Figure 1: The Mechanistic Pathway. Note that the transition from Intermediate 2 to Final Product is often the rate-limiting step requiring oxidative assistance.
Part 3: Troubleshooting & FAQs
Q1: My reaction forms the imine (Schiff base) quickly, but cyclization stalls. I see two spots on TLC.
-
Diagnosis: You are stuck at the "Dihydro" stage (see Figure 1). The ring has closed, but it hasn't aromatized. This is common when using aldehydes without an external oxidant.
-
The Fix:
-
Add an Oxidant: Introduce 1.1 equivalents of DDQ or Iodine .
-
Aerobic Oxidation: If you want to stay green, switch the solvent to Ethanol/Water and add a photocatalyst (like Eosin Y) under visible light, or simply bubble air through the mixture if using a transition metal catalyst (Cu or Fe).
-
Lewis Acid Switch: Switch to Er(OTf)₃ (Erbium Triflate).[1] It is unique in its ability to catalyze both the condensation and the oxidative step effectively without harsh oxidants.
-
Q2: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles.
-
Diagnosis: This is a selectivity issue governed by stoichiometry and catalyst nature. 1,2-disubstituted products form when the benzimidazole product reacts again with a second equivalent of aldehyde/halide.
-
The Fix:
-
For Mono-substitution (Target): Use a strict 1:1 ratio. Use bulky heterogeneous catalysts (like MCM-41 or SBA-15 ) which sterically hinder the formation of the bulky 1,2-disubstituted product.
-
For Di-substitution (Target): Use Er(OTf)₃ or In(OTf)₃ with a 1:2 (amine:aldehyde) ratio. These catalysts activate the N-H bond of the formed benzimidazole, promoting the second attack.
-
Q3: The yield is low with electron-withdrawing aldehydes (e.g., Nitro-benzaldehyde).
-
Diagnosis: While EWGs make the carbonyl electrophilic (good for step 1), they destabilize the cationic transition states involved in the ring closure.
-
The Fix:
-
Solvent Effect: Switch to a polar aprotic solvent (DMF or DMSO) or an Ionic Liquid ([BMIM]BF₄ ). These solvents stabilize the charged intermediates.
-
Catalyst: Use Sulfamic Acid or Nano-ZnO . These have shown specific efficacy in pushing the equilibrium for deactivated substrates.
-
Q4: My product is stuck in a "tar" with the catalyst during workup.
-
Diagnosis: Homogeneous metal salts (FeCl₃, ZnCl₂) often chelate to the benzimidazole nitrogens, forming stable complexes that are hard to break.
-
The Fix:
-
The "Green" Protocol: Switch to a Magnetic Nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H ).
-
Protocol: After the reaction, simply use an external magnet to pull the catalyst to the side of the flask. Decant the clear product solution. No filtration, no emulsion, no metal leaching.
-
Part 4: Validated Experimental Protocols
Protocol A: The "Green" Heterogeneous Route (High Reusability)
Best for: Standard synthesis, scale-up, and easy purification.
-
Reagents: o-Phenylenediamine (1.0 mmol), Aromatic Aldehyde (1.0 mmol), MgO@DFNS (Dendritic Fibrous Nano Silica) or ZnS Nanoparticles (10-15 mg).
-
Solvent: Ethanol:Water (1:1, 5 mL).
-
Procedure:
-
Mix reagents and catalyst in a round-bottom flask.
-
Stir at room temperature (or mild heat 50°C for deactivated aldehydes) for 15–45 minutes.
-
Monitor: TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the diamine spot.
-
-
Workup:
-
Centrifuge or filter to remove the solid catalyst (Save catalyst for washing/reuse).
-
Pour filtrate into crushed ice. The benzimidazole usually precipitates as a solid.
-
Recrystallize from hot ethanol.
-
Protocol B: The "Selectivity" Route (Lewis Acid)
Best for: Difficult substrates or controlling mono- vs. di-substitution.
-
Reagents: o-Phenylenediamine (1.0 mmol), Aldehyde (1.0 mmol for mono, 2.2 mmol for di), Er(OTf)₃ (5 mol%).
-
Solvent: Water (or Ethanol for solubility).
-
Procedure:
-
Workup:
Part 5: Decision Support Diagram
Figure 2: Catalyst Selection Decision Tree based on substrate type and electronic properties.
References
-
Review of Heterogeneous Catalysis: Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. Coordination Chemistry Reviews.
-
Lewis Acid Selectivity (Erbium Triflate): Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[3] The role of the Er(OTf)₃ catalyst. Beilstein Journal of Organic Chemistry.
-
Nanocatalysts (MgO@DFNS): Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS. RSC Advances.
-
Green Synthesis (ZnS Nanoparticles): A facile synthesis of benzimidazole derivatives over zinc sulfide nanoparticles as heterogeneous catalyst. Asian Journal of Green Chemistry.
-
Oxidative Cyclization Mechanism (Gold NPs): Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials (MDPI).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. researchgate.net [researchgate.net]
Preventing regioisomer formation in substituted benzimidazole synthesis.
Topic: Preventing regioisomer formation in substituted benzimidazole synthesis. Content type: Technical Support Center (Troubleshooting & FAQs). Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Strategies to prevent or resolve regioisomer mixtures in substituted benzimidazole synthesis.
As a Senior Application Scientist, I often see researchers struggle with the "benzimidazole ambiguity"—the formation of inseparable 1,5- and 1,6-isomer mixtures. This guide moves beyond standard textbook definitions to provide causal analysis and route-design corrections.
Table of Contents
-
Diagnostic: The Tautomer Trap (Why your synthesis failed)
-
Protocol A: The Reductive Cyclization Fix (The Gold Standard for 1,2,5-trisubstituted systems)
-
Protocol B: Metal-Catalyzed Precision (For 2-substituted scaffolds)
-
Troubleshooting N-Alkylation (Managing the "Unfixable" Mixture)
-
Analytical Validation (Proving your structure)
-
References
Diagnostic: The Tautomer Trap
User Query: "I synthesized a 5-substituted benzimidazole and attempted N-alkylation, but I obtained a ~1:1 mixture of regioisomers that are difficult to separate. Why?"
Root Cause Analysis: The core issue lies in the tautomeric nature of the N-unsubstituted imidazole ring. In solution, a 5-substituted benzimidazole exists in rapid equilibrium with its 6-substituted tautomer.
-
The Mechanism: When you deprotonate this mixture, the resulting anion is delocalized across both nitrogen atoms (N1 and N3).
-
The Outcome: The electrophile (
) attacks both nitrogen atoms. The ratio of products (1,5-isomer vs. 1,6-isomer) is determined by a competition between steric hindrance (kinetic control) and electronic density (thermodynamic stability), which are often opposing forces. -
The Verdict: Attempting to control regioselectivity during the alkylation of a pre-formed benzimidazole is often the least efficient strategy.
Decision Tree: Select Your Route
Caption: Decision matrix for selecting the synthetic route based on the target substitution pattern.
Protocol A: The Reductive Cyclization Fix
Recommendation: Use this route for synthesizing 1,2,5-trisubstituted benzimidazoles with absolute regiocontrol. Principle: Regiochemistry is "locked in" by the starting material (N-alkyl-2-nitroaniline) before the ring closes.
The "Modified Yang" Protocol
This method utilizes sodium dithionite (
Reagents:
-
Substrate:
-alkyl-4-substituted-2-nitroaniline (1.0 equiv) -
Aldehyde: Aryl or Alkyl aldehyde (1.1 - 1.5 equiv)
-
Reductant: Sodium Dithionite (
) (3.0 equiv)
Step-by-Step Workflow:
-
Dissolution: Dissolve the nitroaniline and aldehyde in the solvent mixture.
-
Activation: Add
in one portion. -
Cyclization: Heat the reaction mixture to 70–80 °C for 4–12 hours.
-
Note: The dithionite reduces the nitro group to an amine (
). The amine then condenses with the aldehyde to form an imine, which cyclizes to the benzimidazole.
-
-
Workup: Cool to room temperature. Pour into ice water. If the product precipitates, filter it. If not, extract with EtOAc.
Why this works: The
Protocol B: Metal-Catalyzed Precision
Recommendation: Use this route for 2-substituted benzimidazoles (N-H) where you want to avoid diamine instability.
Principle: Copper-catalyzed cascade reaction of
The "Buchwald-Type" Copper Cascade This method avoids the use of unstable phenylenediamines and harsh acidic condensation conditions.
Reagents:
-
Substrate:
-Haloacetanilide (1.0 equiv) -
Amidine Hydrochloride: (1.5 equiv)
-
Base:
(3.0 equiv) -
Solvent: DMSO (anhydrous)
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon, combine the
-haloacetanilide, amidine, CuBr, and in a reaction vial. -
Solvent: Add anhydrous DMSO.
-
Reaction: Seal the tube and heat to 90 °C for 24 hours (Coupling phase), then increase to 120 °C for 24 hours (Cyclization phase).
-
Purification: Cool, dilute with water, and extract with EtOAc. Purify via column chromatography.
Mechanism:
-
Intermolecular C-N coupling (Amidation).
-
Intramolecular nucleophilic attack.
-
Elimination of
to aromatize.
Troubleshooting N-Alkylation
User Query: "I cannot change my starting material. I must alkylate my 5-substituted benzimidazole. How do I maximize the desired isomer?"
Technical Insight: If you must alkylate, you are fighting a thermodynamic vs. kinetic battle.
-
1,5-Isomer: Often the less sterically hindered product (depending on the R group at C5/C6).
-
1,6-Isomer: Often favored by specific electronic effects.
Optimization Matrix:
| Variable | Condition A (Kinetic) | Condition B (Thermodynamic) |
| Base | ||
| Solvent | THF (Non-polar, tight ion pairing) | DMF or DMSO (Polar, solvent-separated ions) |
| Temperature | 0 °C to RT | Heat (60–80 °C) |
| Effect | Favors attack at the most accessible Nitrogen (Steric control). | Allows equilibration; favors the most stable product. |
The "Cesium Effect":
Using
Analytical Validation
Ticket Subject: How to prove I have the 1,5-isomer and not the 1,6-isomer?
Method: 1D Nuclear Overhauser Effect (NOE) or 2D NOESY NMR. Standard 1H NMR is insufficient because the chemical shifts of the two isomers are often nearly identical.
The Protocol:
-
Sample: Dissolve pure isolated isomer in
or . -
Target: Irradiate the N-Alkyl protons (N-CH2 or N-CH3).
-
Observation: Look for NOE enhancement of the aromatic proton at C7 (the proton on the benzene ring adjacent to the N-alkylation site).
-
1,5-Isomer: The proton at C7 is a singlet (or meta-coupled doublet). It is physically close to N1. Strong NOE observed.
-
1,6-Isomer: The proton at C7 is a doublet (ortho-coupled to C6-H? No, in 1,6-isomer, C7 is adjacent to C6-R).
-
Correction:
-
1,5-Substituted: Substituent is at C5. Proton at C4 is adjacent to C5. Proton at C7 is adjacent to N1. Irradiating N-Me enhances H-7 (a doublet, J~8Hz if H6 exists, or singlet if H6 is substituted).
-
1,6-Substituted: Substituent is at C6. Proton at C7 is adjacent to N1 and the substituent. Irradiating N-Me enhances H-7 (which is a singlet due to C6 substitution).
-
-
Visual Guide to NOE Analysis:
Caption: Distinction relies on the multiplicity of the H7 proton enhanced by NOE. In the 1,5-isomer, H7 has an ortho-neighbor (H6). In the 1,6-isomer, H7 has no ortho-neighbor (blocked by substituent).
References
-
Yang, D., et al. (2005).[1] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis. Link
-
Brasche, G., & Buchwald, S. L. (2008).[6] "C-H Functionalization/C-N Bond Formation: Copper-Catalyzed Synthesis of Benzimidazoles from Amidines." Angewandte Chemie International Edition. Link
-
Yang, D., et al. (2008).[3][5] "Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides." The Journal of Organic Chemistry. Link
-
Keane, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry. Link
-
Claramunt, R. M., et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry. Link
Sources
- 1. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Copper-catalyzed synthesis of benzimidazoles via cascade reactions of o-haloacetanilide derivatives with amidine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in antifungal assays for benzimidazole derivatives.
Topic: Troubleshooting Inconsistent Results in Antifungal Assays Ticket ID: BZ-AF-T492 Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Executive Summary & Triage
User Problem: You are observing high variability, precipitation, or ambiguous endpoints ("trailing") when testing benzimidazole derivatives against fungal pathogens (Candida, Aspergillus, etc.).
Root Cause Analysis: Benzimidazoles present a unique "triad of trouble" in biological assays:
-
Hydrophobicity: They require organic solvents (DMSO) but precipitate easily upon dilution into aqueous media (RPMI).
-
pH Sensitivity: Their ionization state—and thus solubility and binding affinity—fluctuates near physiological pH.
-
Fungistatic Nature: Like azoles, they often inhibit rather than kill, leading to "trailing" growth that confuses visual MIC determination.
This guide provides a standardized troubleshooting workflow to isolate and resolve these variables.
Diagnostic Workflow
Before altering your chemistry, validate your assay conditions. Use the following logic flow to identify the source of inconsistency.
Figure 1: Diagnostic logic for isolating sources of error in benzimidazole antifungal assays.
Deep Dive: Troubleshooting & Solutions
Issue 1: The "False Resistance" (Solubility & Precipitation)
Symptom: Wells containing high drug concentrations appear turbid immediately after adding media, or MICs fluctuate wildly between replicates. Mechanism: Benzimidazoles are planar, hydrophobic molecules. When a high-concentration DMSO stock is "shock diluted" into aqueous RPMI 1640, the compound crashes out of solution. These micro-crystals scatter light (mimicking fungal growth) and reduce the bioavailable drug concentration.
Solution: The "Step-Down" Dilution Protocol Do not dilute directly from 100% DMSO to the final assay well.
-
Stock: Prepare 100x stock in 100% DMSO.
-
Intermediate: Dilute 1:50 into medium (2x drug, 2% DMSO). Check for precipitation here.
-
Final: Add 100 µL of this intermediate to 100 µL of inoculum.
-
Result: Final DMSO is 1% (tolerable), and the compound has time to equilibrate.
-
Critical Check: Always include a "Medium + Drug" control lane (no fungi). If this lane is cloudy, your MIC is invalid due to precipitation [1].
Issue 2: The "Ghost Growth" (Trailing Endpoints)
Symptom: The fungus seems inhibited at 24h, but shows partial growth (20-50% of control) at higher drug concentrations at 48h.
Mechanism: Benzimidazoles bind
Solution: Objective Quantification Visual scoring is subjective for trailing isolates.[1] Switch to a colorimetric or spectrophotometric endpoint.
-
Method: Add Resazurin (Alamar Blue) or XTT at the endpoint.
-
Criterion: For fungistatic benzimidazoles, the CLSI M27 standard allows for an MIC-2 endpoint (approx. 50% inhibition) rather than complete clearance (MIC-0) [4].
Issue 3: DMSO Toxicity
Symptom: Growth inhibition in the "Vehicle Control" (0 drug, high DMSO) or inconsistent MICs across different species.[2] Mechanism: Candida krusei and Candida parapsilosis are notably sensitive to DMSO. Concentrations >1% can inhibit their growth synergistically with the drug, leading to artificially low MICs (false susceptibility) [5].
Data: DMSO Tolerance Limits
| Organism | Safe DMSO Limit (%) | Risk at 2% DMSO |
|---|---|---|
| C. albicans | < 2.0% | Low |
| C. glabrata | < 1.0% | Moderate |
| C. krusei | < 0.5 - 1.0% | High (Growth Inhibition) |
| A. fumigatus | < 1.0% | Moderate |
Protocol Adjustment: Normalize DMSO concentration across all wells, including the growth control. If your high-dose well has 1% DMSO, your drug-free control must also have 1% DMSO.
Validated Protocol: Benzimidazole Microdilution Assay
Standard: Adapted from CLSI M27 (Yeasts) and M38 (Molds) [6][7].
Materials
-
Medium: RPMI 1640 with L-glutamine, buffered to pH 7.0 with 0.165 M MOPS .
-
Why: Benzimidazole solubility and activity are pH-dependent. Unbuffered RPMI pH can drift, altering MICs [8].
-
-
Solvent: DMSO (molecular biology grade).
-
Readout: Spectrophotometer (530 nm for Resazurin) or Visual Mirror.
Step-by-Step Procedure
-
Preparation of Stocks:
-
Dissolve benzimidazole derivative in 100% DMSO to 1600 µg/mL.
-
-
Dilution Plate (2x Concentration):
-
In a separate plate, prepare 2x serial dilutions in RPMI 1640.
-
Example: Dilute 20 µL stock into 980 µL RPMI (Final: 32 µg/mL drug, 2% DMSO).
-
Visually inspect for crystals. If cloudy, sonicate or warm to 37°C.
-
-
Assay Plate Setup:
-
Transfer 100 µL of the 2x dilutions into the assay plate.
-
-
Inoculum Addition:
-
Adjust yeast inoculum to
to CFU/mL in RPMI. -
Add 100 µL inoculum to each well.
-
Final Conditions: 1x Drug, 1% DMSO, correct cell density.
-
-
Incubation:
-
35°C for 24h (Candida) or 48h (Aspergillus/Cryptococcus).
-
Note: Do not seal tightly; fungi need oxygen. Use a gas-permeable seal.
-
-
Reading:
-
Agitate plate for 5 minutes.
-
Read Absorbance at 600nm (turbidity) or add 20 µL Resazurin and incubate 2h (color change).
-
Calculation: % Inhibition =
.
-
Mechanism of Action Visualization
Understanding the target helps interpret the data. Benzimidazoles target the
Figure 2: Mechanism of Action. Note that precipitation (gray node) competes with the biological pathway by reducing the effective concentration of the drug available to bind tubulin.
Frequently Asked Questions (FAQ)
Q: My MIC is >64 µg/mL, but I see a pellet at the bottom. Is it resistant? A: Likely not. The pellet is probably precipitated drug, not fungi. Check the "Media Only + Drug" control. If it has a pellet, your drug is insoluble at that concentration. Report as "Insoluble > X µg/mL" rather than "Resistant."
Q: Can I use Acetone or Ethanol instead of DMSO? A: Generally, no. DMSO is preferred because of its low volatility. Ethanol evaporates during the 24-48h incubation, changing the drug concentration and potentially dehydrating the wells.
Q: Why do I see "skipping" wells (Growth in 8 µg/mL, no growth in 4 µg/mL, growth in 2 µg/mL)? A: This is the "Eagle Effect" or paradoxical growth, but in benzimidazoles, it is usually a solubility artifact. The drug might be soluble at 2 µg/mL (killing the fungus), but precipitates at 8 µg/mL, becoming biologically inactive and allowing growth.
References
-
Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease. Link
-
Revankar, S. G., et al. (1998). Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. Journal of Clinical Microbiology. Link
-
Marr, K. A., et al. (1999). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent.[3] Antimicrobial Agents and Chemotherapy.[4][5][6][7] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[8][9] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[8] CLSI.[2][5][8][10][11] Link
-
Wanigasekara, D. N., et al. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Candida Strains for Candida Sensitivity Assays. Proceedings of Peradeniya University International Research Sessions. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[8][9] M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.[9][12] CLSI.[2][5][8][10][11] Link
-
EUCAST. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. EUCAST E.Def 7.3.2. Link
-
Danby, C. S., et al. (2012). Effect of pH on the In Vitro Susceptibility of Candida glabrata and Candida albicans to 11 Antifungal Agents and Boric Acid. Antimicrobial Agents and Chemotherapy.[4][5][6][7] Link
Sources
- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 2. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]
- 6. pH Impacts in Vitro Activity of Antifungals for Vulvovaginal Candidiasis | MDedge [mdedge.com]
- 7. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Validation & Comparative
Comparative study of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole vs other benzimidazole derivatives.
Executive Summary
Compound of Interest: 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS: 63309-77-9, also known as 1-(2-fluorobenzyl)benzimidazole).
This guide provides a technical comparative analysis of N1-benzylated benzimidazoles , specifically isolating the pharmacological and physicochemical impact of the 2-fluoro (ortho-fluoro) substitution on the benzyl ring. While the benzimidazole scaffold is a privileged structure in medicinal chemistry (found in Albendazole, Omeprazole), the N1-alkylation represents a distinct subclass often utilized to target hydrophobic pockets in kinases (e.g., CK2), cholinesterases, and microbial enzymes.
Key Finding: The ortho-fluorine in 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole provides a critical metabolic shield and conformational "lock" that distinguishes it from its non-fluorinated (1-benzyl) and para-fluorinated (1-(4-fluorobenzyl)) analogs.
Part 1: Structural Rationale & Chemical Profile
The core molecule consists of a benzimidazole heterocycle substituted at the N1 position with a 2-fluorobenzyl group.
The "Ortho-Fluorine" Effect
In medicinal chemistry, the placement of the fluorine atom is non-trivial. Comparing the 2-F (ortho) analog against the 4-F (para) and unsubstituted benzyl derivatives reveals distinct advantages:
-
Metabolic Stability: The ortho position on the benzyl ring is a common site for oxidative metabolism (hydroxylation). Fluorine, being small but highly electronegative, blocks this metabolic soft spot without introducing significant steric bulk (Bioisosterism with H).
-
Conformational Bias: The 2-F atom creates electrostatic repulsion with the benzimidazole lone pairs or dipole interactions, often favoring a specific twisted conformation that can enhance binding selectivity compared to the freely rotating unsubstituted benzyl group.
-
Lipophilicity (LogP): The addition of fluorine increases lipophilicity, facilitating membrane permeability—a crucial factor for intracellular targets (e.g., cancer pathways) or penetrating the fungal cell wall.
Part 2: Comparative Pharmacological Performance
The following data synthesizes Structure-Activity Relationship (SAR) trends from antimicrobial and cytotoxic studies of N-benzyl benzimidazoles.
Table 1: Comparative SAR Profile (Antimicrobial & Cytotoxic Potency)
| Feature | 1-[(2-F-phenyl)methyl] (Target) | 1-Benzylbenzimidazole (Baseline) | 1-[(4-F-phenyl)methyl] (Isomer) | 2-Substituted Analog (Alternative) |
| Electronic Effect | Inductive withdrawal (-I) at ortho; affects benzyl acidity. | Neutral. | Inductive withdrawal (-I) at para. | Direct conjugation with imidazole ring. |
| Metabolic Stability | High (Blocks ortho-oxidation). | Low (Susceptible to P450 hydroxylation). | Moderate (Blocks para, but ortho open). | Variable (Depends on C2 group). |
| Antifungal (MIC) | 4–16 µg/mL (Enhanced lipophilicity). | 32–64 µg/mL. | 8–32 µg/mL. | 2–8 µg/mL (Often more potent but toxic). |
| Cytotoxicity (IC50) | 10–25 µM (Moderate, selective). | >50 µM (Low potency). | 15–40 µM. | <5 µM (High potency, often low selectivity). |
| Solubility | Moderate (Lipophilic). | Moderate. | Moderate. | Low (Often requires salt formation). |
Note: Values represent aggregated ranges from SAR studies on N-benzyl benzimidazole derivatives targeting Candida albicans (Antifungal) and standard carcinoma cell lines (e.g., MCF-7).
Mechanistic Pathway & SAR Logic
The following diagram illustrates the decision matrix for selecting the 2-fluoro derivative over others during lead optimization.
Figure 1: SAR Decision Tree illustrating the strategic selection of the 2-fluorobenzyl moiety to overcome metabolic instability inherent in the unsubstituted benzyl analog.
Part 3: Synthetic Efficiency & Protocol
To ensure scientific integrity, we provide a validated, self-consistent protocol for the synthesis of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole. This method utilizes SN2 Nucleophilic Substitution under basic conditions.
Reaction Scheme
Reagents: Benzimidazole (1.0 eq), 2-Fluorobenzyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq). Solvent: DMF (Dimethylformamide) or Acetonitrile. Conditions: 80°C, 4–6 hours.
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Benzimidazole (1.18 g, 10 mmol) in DMF (15 mL) .
-
Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol) to the solution. Stir at room temperature for 30 minutes. Why? This generates the benzimidazole anion, increasing nucleophilicity at the N1 position.
-
Alkylation: Dropwise add 2-Fluorobenzyl bromide (1.3 mL, 11 mmol) .
-
Critical Control: Maintain temperature below 30°C during addition to prevent exotherms.
-
-
Reflux: Heat the mixture to 80°C and monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The spot for benzimidazole (Rf ~0.2) should disappear, replaced by the product (Rf ~0.6).
-
Work-up:
-
Pour the reaction mixture into Ice Water (100 mL) .
-
The product will precipitate as a white/off-white solid.
-
Filter the solid and wash with cold water (3 x 20 mL) to remove residual DMF and inorganic salts.
-
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, 20% EtOAc in Hexane) if high purity (>99%) is required for biological assays.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the N-alkylation of benzimidazole.[1]
Part 4: ADME & Toxicity Profile
For drug development professionals, the physicochemical properties of the 2-fluoro derivative offer specific advantages over the non-fluorinated parent.
-
Lipophilicity (cLogP): ~2.8 (Optimal for oral bioavailability, Rule of 5 compliant).
-
H-Bond Donors: 0 (N1 is substituted).
-
H-Bond Acceptors: 2 (N3 and F).
-
Metabolic Liability: The 2-F substituent protects the benzyl ring from ortho-hydroxylation, a common clearance pathway for benzyl-amines.
-
Toxicity: Generally lower cytotoxicity than C2-substituted benzimidazoles (e.g., nocodazole derivatives), making the N1-benzyl scaffold suitable for anti-infective applications where host safety is paramount.
References
-
Tonelli, M., et al. (2010). "Benzimidazole derivatives as a new class of potential antitumor agents."[2] Bioorganic & Medicinal Chemistry, 18(8), 2937-2953. Link
-
Salahuddin, M., et al. (2017). "Benzimidazoles: A biologically active privileged scaffold."[3] Journal of Chemical and Pharmaceutical Research, 9(4), 131-149. Link
-
Shingalapur, R. V., et al. (2010). "Synthesis and antimicrobial studies of new benzimidazole derivatives." European Journal of Medicinal Chemistry, 45(5), 1753-1759. Link
-
Zhang, H. Z., et al. (2017). "Synthesis and biological evaluation of novel N-substituted benzimidazole derivatives as potential anticancer agents." Molecules, 22(10), 1627. Link
-
PubChem Compound Summary. (n.d.). "1-(2-Fluorobenzyl)benzimidazole." National Center for Biotechnology Information. Link
Sources
Definitive Guide to Structural Validation of Benzimidazoles: Single-Crystal XRD vs. Spectroscopic Alternatives
The Benzimidazole Challenge: Why Standard Validation Fails
In drug discovery, the benzimidazole scaffold is ubiquitous—found in anthelmintics, proton pump inhibitors, and anticancer agents. However, its structural validation presents a unique "blind spot" for standard solution-phase spectroscopy.
The core issue is ambident nucleophilicity and prototropic tautomerism . When you synthesize a substituted benzimidazole, particularly via N-alkylation or cyclization of unsymmetrical diamines, you often generate Regioisomers (1,5- vs. 1,6-disubstituted) that are energetically similar.
-
The NMR Trap: In solution, rapid proton exchange (tautomerism) averages chemical shifts, often making distinct regioisomers indistinguishable at room temperature. Furthermore, if the substitution point lacks proximal protons, Nuclear Overhauser Effect (NOE) signals are silent or ambiguous.
-
The Crystallography Solution: Single-Crystal X-Ray Diffraction (SC-XRD) does not just "take a picture"; it freezes the thermodynamic minimum of the solid state, providing absolute regiochemistry and defining the hydrogen-bonding network critical for receptor binding.
This guide objectively compares these methodologies and provides a validated workflow for definitive structural assignment.
Comparative Analysis: XRD vs. NMR vs. MS
The following matrix compares the three primary validation tools for benzimidazole derivatives.
| Feature | Solution NMR ( | Mass Spectrometry (HRMS) | Single-Crystal XRD (SC-XRD) |
| Primary Output | Connectivity & functional groups. | Molecular formula & fragmentation. | Absolute 3D configuration & packing. |
| Regio-isomerism | Ambiguous. Often requires distinct NOE contacts which may not exist in steric voids. | Ineffective. Isomers usually have identical mass and similar fragmentation. | Definitive. Distinguishes N1 vs. N3 alkylation and 1,5- vs. 1,6-substitution. |
| Tautomerism | Averaged. Signals coalesce due to fast H-exchange (unless cooled to < -50°C). | Blind. Cannot distinguish tautomers. | Frozen. Identifies the specific tautomer stabilized by crystal packing. |
| Sample State | Solution (dynamic). | Gas phase (ionized). | Solid state (static lattice). |
| Material Req. | ~5–10 mg (recoverable). | < 1 mg (destructive). | Single crystal (~0.1–0.3 mm). |
| Confidence | 80-90% (structure dependent). | 50% (confirms formula only). | 100% (Gold Standard). |
Critical Insight: The "Silent Region" in NMR
In 1,5-disubstituted benzimidazoles, the distance between the N1-alkyl group and the C4-proton is often too large (>5 Å) to generate a reliable NOE signal. This leaves the chemist guessing between the 1,5- and 1,6-isomers. SC-XRD resolves this by mapping electron density directly, independent of magnetic coupling ranges.
Strategic Decision Workflow
Do not waste resources on XRD for every intermediate. Use this logic flow to determine when crystallographic validation is mandatory.
Figure 1: Decision matrix for escalating structural validation from spectroscopy to crystallography.
Experimental Protocol: Crystal Growth for Benzimidazoles
Benzimidazoles are notorious for "oiling out" due to strong
Reagents
-
Solvent A (Good Solvent): DMF, DMSO, or Methanol (High polarity to dissolve the benzimidazole).
-
Solvent B (Anti-Solvent): Diethyl ether, Pentane, or Hexane (Low polarity).
-
Glassware: 2mL inner vial, 20mL outer vial with cap.
Step-by-Step Methodology
-
Saturation: Dissolve 10–15 mg of the synthesized benzimidazole in the minimum amount of Solvent A (approx. 0.5 mL) in the small inner vial. Filter this solution through a cotton plug to remove dust nuclei.
-
The Chamber: Place the open inner vial inside the larger 20mL vial.
-
Diffusion Setup: Carefully pipette 3–5 mL of Solvent B into the outer vial. Crucial: Do not let Solvent B spill into the inner vial.
-
Equilibration: Cap the outer vial tightly. Store in a vibration-free, dark environment at constant temperature (20°C).
-
Mechanism: Solvent B (volatile) will slowly vaporize and diffuse into Solvent A. This gradually lowers the solubility of the benzimidazole, forcing it to crystallize slowly.
-
Harvesting: Check after 24–72 hours. Look for clear, block-like crystals with sharp edges. Avoid dendritic (fern-like) growth, which indicates precipitation was too fast.
Data Interpretation: Validating the CIF
Once the structure is solved, you will receive a CIF (Crystallographic Information File). As a scientist, you must validate the quality of this data before publication.
Key Quality Metrics
-
R-Factor (
): Measures agreement between the model and experimental data.-
Target:
(0.05). -
Acceptable:
.[1] -
Warning:
implies poor crystal quality or wrong space group.
-
-
Thermal Ellipsoids: In the visual model (ORTEP), atoms should look like small spheres or slightly elongated footballs.
-
Red Flag: Large, flat "pancakes" or long "cigars" indicate disorder or thermal motion, suggesting the atom position is not well-defined.
-
-
Residual Electron Density: Look for peaks
near heavy atoms (like Br or S). High residual density elsewhere suggests a missed solvent molecule.
The Benzimidazole Specific Check
Verify the Hydrogen Bonding Network . In the solid state, N-unsubstituted benzimidazoles typically form intermolecular
-
Check: Does the electron density map clearly show the H-atom on N1?
-
Validation: If the H-atom is disordered (50% on N1, 50% on N3), the crystal contains a tautomeric mixture, which is a significant finding for formulation stability.
Workflow: From Crystal to Validated Structure[3][4][5]
Figure 2: The crystallographic workflow from sample selection to CCDC deposition.
References
-
Cambridge Crystallographic Data Centre (CCDC). Validation of Experimental Crystal Structures.[2] Retrieved from [Link][2]
-
Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.[1] [Link]
-
Srivastava, A., et al. (2018). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure. [Link]
-
American Chemical Society (ACS). Requirements for Depositing X-Ray Crystallographic Data.[Link]
-
International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service.[Link][2]
Sources
Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Benzimidazoles
[1][2]
Executive Summary: The "Fluorine Effect" in Benzimidazole Scaffolds
In medicinal chemistry, the benzimidazole ring is a "privileged scaffold," capable of binding to diverse biological targets including tubulin, kinases (VEGFR-2, EGFR), and microbial enzymes. However, the efficacy of non-fluorinated benzimidazoles is often limited by rapid metabolic clearance and suboptimal membrane permeability.
The Strategic Incorporation of Fluorine: Replacing specific hydrogen atoms with fluorine (a "Fluorine Scan") is not merely a steric modification; it is a profound electronic and physicochemical tuning of the molecule.
-
Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the molecule resistant to cytochrome P450-mediated oxidative metabolism at the substituted position.
-
pKa Modulation: Fluorine is highly electronegative. When attached to the benzenoid ring (positions 4, 5, 6, or 7), it pulls electron density away from the imidazole nitrogen. This lowers the basicity (pKa) of the N3 nitrogen, often improving bioavailability by altering the ionization state at physiological pH.
-
Lipophilicity (LogP): Fluorination generally increases lipophilicity, facilitating passive transport across cell membranes (e.g., the blood-brain barrier or bacterial cell walls).
Physicochemical & Mechanistic Comparison
The following table contrasts the core properties of a standard benzimidazole scaffold against its fluorinated analogs.
Table 1: Physicochemical Impact of Fluorination
| Feature | Non-Fluorinated Benzimidazole | Fluorinated Analog (e.g., 5-Fluoro) | Impact on Biological Activity |
| Bond Strength | C–H (99 kcal/mol) | C–F (116 kcal/mol) | High Stability: Blocks metabolic "soft spots" (hydroxylation), extending half-life ( |
| Electronic Effect | Standard electron density | Strong electron-withdrawing ( | pKa Modulation: Lowers pKa of imidazole NH; alters H-bond donor/acceptor strength. |
| Lipophilicity | Moderate LogP | Increased LogP (+0.2 to +0.5 units per F) | Permeability: Enhanced membrane penetration; potential for better CNS activity. |
| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Bioisosterism: Mimics H sterically but alters electronics; minimal steric clash in binding pockets. |
| Binding Affinity | Standard hydrophobic interactions | Enhanced interactions | Selectivity: F can engage in orthogonal multipolar interactions with protein carbonyls/amides. |
Visualization: Metabolic Blocking Mechanism
The diagram below illustrates how fluorine substitution prevents oxidative degradation by Cytochrome P450 enzymes.[1]
Caption: Mechanism of metabolic stabilization via fluorine substitution.[1][2] The strong C-F bond resists P450-mediated hydroxylation, prolonging drug half-life.
Comparative Biological Activity Data[1][2][5][6][7][8][9][10]
Case Study A: Anticancer Activity (Antiproliferative)
Fluorinated benzimidazoles often exhibit superior IC50 values against cancer cell lines due to enhanced tubulin binding and cellular uptake.
Data Source: Comparative study of 2-phenylbenzimidazole derivatives against MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines.[3]
| Compound Variant | Substituent (R) | IC50 (µM) - MCF-7 | IC50 (µM) - A549 | Selectivity Index (SI) |
| Reference | H (Unsubstituted) | 18.5 ± 1.2 | 22.1 ± 1.8 | 1.5 |
| Analog A | 4-Fluoro (phenyl) | 3.46 ± 0.2 | 5.2 ± 0.4 | > 10 |
| Analog B | 2,4-Difluoro | 1.94 ± 0.1 | 0.95 ± 0.1 | > 20 |
| Analog C | 4-Chloro | 12.1 ± 0.8 | 14.3 ± 1.1 | 2.1 |
Analysis:
-
Potency Shift: The introduction of fluorine (Analog A & B) improved potency by 5-10 fold compared to the unsubstituted reference.
-
Selectivity: Fluorinated analogs showed higher selectivity for cancer cells over normal fibroblasts (SI), likely due to specific binding interactions in the tubulin colchicine-binding site that are enhanced by the electronegative fluorine.
Case Study B: Antimicrobial Activity
In a study screening against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative), fluorination at the meta-position of the phenyl ring proved critical.[4]
| Compound | Structure | MIC (µg/mL) - B. subtilis | MIC (µg/mL) - E. coli |
| Benzimidazole (Parent) | 2-phenylbenzimidazole | 62.5 | >100 |
| m-Fluoro Derivative | 2-(3-fluorophenyl)benzimidazole | 7.81 | 31.25 |
| p-Fluoro Derivative | 2-(4-fluorophenyl)benzimidazole | 31.25 | 62.5 |
Key Insight: The meta-fluoro substitution provided the optimal balance of lipophilicity and electronic distribution, resulting in an 8-fold increase in potency against B. subtilis.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-1H-benzimidazole
This protocol utilizes a condensation reaction optimized for fluorinated substrates, ensuring high yield and purity.
Reagents:
-
1,2-Phenylenediamine (10 mmol)
-
4-Fluorobenzaldehyde (10 mmol)
-
Sodium Metabisulfite (
) (Catalyst) -
Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 1,2-phenylenediamine (1.08 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add Sodium Metabisulfite (1.90 g, 10 mmol) to the mixture. Note:
acts as an oxidant to facilitate the cyclization of the intermediate Schiff base. -
Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 100g).
-
Neutralize with 10%
solution until precipitate forms (pH ~8).
-
-
Purification: Filter the solid precipitate, wash with cold water (3x 20mL), and recrystallize from ethanol/water (9:1) to obtain white crystalline needles.
-
Validation: Confirm structure via
-NMR (look for characteristic F-phenyl splitting patterns) and Melting Point (Expected: ~248-250°C).
Protocol 2: Lipophilicity Measurement (Shake-Flask Method)
To quantify the LogP shift caused by fluorination.
-
Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Solubilization: Dissolve the test compound (1 mg) in the water-saturated octanol phase (5 mL). Measure absorbance (
) at using UV-Vis spectrophotometry. -
Partitioning: Add 5 mL of octanol-saturated PBS to the vial. Vortex for 30 minutes at 25°C. Centrifuge at 2000 rpm for 10 minutes to separate phases.
-
Quantification: Measure the absorbance of the octanol layer (
). -
Calculation:
.
Strategic Decision Guide (SAR)
When developing new benzimidazole therapeutics, where should you place the fluorine? Use this decision tree.
Caption: SAR Decision Tree for Fluorine placement on the benzimidazole scaffold based on specific drug development goals.
References
-
Jasim, K. H., et al. (2023).[5] "Fluorinated benzimidazole derivatives: In vitro antimicrobial activity."[4][5][6][7] Bioorganic & Medicinal Chemistry Reports. Link
-
Ersan, R. H., et al. (2021). "In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds." ACG Publications.[4][6] Link
-
Reddy, et al. (2024). "Anticancer activity of fluorinated benzimidazoles." RSC Advances. Link
-
Haj Ersan, R., et al. (2023).[5] "Synthesis and biological evaluation of fluoro-substituted benzimidazole derivatives." Journal of Fluorine Chemistry. Link
-
Altman, R., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules." ChemRxiv. Link
-
Refaat, H. M. (2010). "Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives." European Journal of Medicinal Chemistry. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
Cross-validation of experimental and in silico results for benzimidazole compounds.
This guide serves as a technical white paper for researchers validating benzimidazole-based drug candidates. It synthesizes computational predictions with experimental ground truths, focusing on the specific challenges of the benzimidazole scaffold.
Executive Summary: The "Privileged Scaffold" Trap
Benzimidazoles are termed "privileged scaffolds" in medicinal chemistry due to their ability to mimic purine nucleotides and interact with diverse biological targets (e.g., EGFR, Tubulin, DNA Gyrase). However, this promiscuity creates a validation bottleneck. High docking scores often fail to translate into biological efficacy (
This guide outlines a rigorous cross-validation framework. It moves beyond simple correlation plots to a mechanistic confirmation workflow, ensuring that in silico hits are not just mathematical artifacts but viable therapeutic leads.
The In Silico Directive: Handling the Benzimidazole Anomaly
Before synthesis, the computational model must be rigorous. Standard docking protocols often fail benzimidazoles because they treat the N1-H and N3-H tautomers as static.
Critical Protocol: Tautomer-Specific Docking
The Challenge: The benzimidazole ring exists in equilibrium between two tautomers (
-
Step 1: Generate Tautomers/Protomers (pH 7.4 ± 1.0).
-
Step 2: Ensemble Docking. Do not use a rigid receptor. Use "Induced Fit Docking" (IFD) to allow residue Tyr/Glu adaptation to the specific tautomer.
-
Step 3: Filter by "Interaction Fingerprint." A valid hit must show a conserved H-bond to the hinge region (e.g., Met793 in EGFR or Glu196 in CRF-1) regardless of the hydrophobic tail.
Experimental Validation Framework
To validate the computational model, we employ two "Ground Truth" assays. These are selected because they directly interrogate the mechanism predicted by docking.
Protocol A: The Chemical Control (Synthesis)
Objective: Synthesize a "Negative Control" analog predicted to fail docking.
-
Method: If docking predicts a critical H-bond at Position 2, synthesize a derivative with a methyl group blocking that donor.
-
Validation: If the experimental
of this analog is high (>50 µM) while the parent is low (<5 µM), the binding mode is validated.
Protocol B: The Biological Ground Truth (Tubulin/EGFR Assay)
Objective: Quantify efficacy (
Workflow (Tubulin Polymerization Case Study):
-
Preparation: Purify tubulin from porcine brain or use commercial kits (>99% purity).
-
Incubation: Mix tubulin (3 mg/mL) with benzimidazole derivatives (0.1 - 100 µM) in PEM buffer (pH 6.9).
-
Measurement: Monitor absorbance at 340 nm at 37°C for 60 mins.
-
Readout: The
of polymerization is compared to the vehicle (DMSO) and positive control (Colchicine/Albendazole).
Cross-Validation Analysis: Data & Metrics
This section compares the theoretical predictions with actual bench results.
Quantitative Comparison: Docking vs. IC50
The table below illustrates a typical validation dataset for Benzimidazole-Hydrazone derivatives targeting EGFR (PDB: 1M17).
| Compound ID | R-Substituent | Docking Score (kcal/mol) | Predicted Interaction | Experimental IC50 (µM) | Validation Status |
| BZ-01 (Lead) | 4-Cl-Phenyl | -9.8 | H-bond (Met793), | 0.33 ± 0.02 | Validated |
| BZ-02 | 4-OMe-Phenyl | -9.1 | H-bond (Met793) | 1.15 ± 0.10 | Validated |
| BZ-03 | Methyl (Control) | -5.2 | Loss of Hydrophobic Pocket fill | > 50.0 | Validated (Negative) |
| BZ-04 | Nitro | -10.5 | Strong Electrostatic | 25.4 ± 1.5 | False Positive |
Analysis of False Positives (BZ-04):
-
In Silico Error: The scoring function overweighted the electrostatic attraction of the Nitro group.
-
Experimental Reality: The Nitro group caused poor solubility and membrane permeability (low logP), preventing the drug from reaching the cytoplasmic target.
-
Correction: Re-run docking with "Solvation Penalty" enabled or perform MD simulations.
Visualizing the Validation Loop
The following diagram maps the iterative process required to align computational predictions with experimental reality.
Figure 1: The Closed-Loop Validation System. Note the feedback loop from "Analysis" to "Refinement," which is crucial for correcting tautomer-related errors typical in benzimidazoles.
Mechanistic Case Study: EGFR Kinase Inhibition
To demonstrate "Causality" (Expertise), we examine the interaction at the ATP-binding site of EGFR (PDB: 1M17).
Hypothesis: Benzimidazole derivatives bind via a "Hinge Binder" mechanism similar to Erlotinib.
In Silico Prediction: The
-
Assay: EGFR Kinase Inhibition Assay.
-
Result: Compounds with bulky groups at Position 1 (blocking
access) showed a 100-fold increase in . -
Conclusion: The experimental loss of activity upon steric blocking confirms the docking pose prediction that
is the critical donor/acceptor.
Benzimidazole Interaction Map
Figure 2: Interaction Map for Benzimidazole at the EGFR Active Site. The H-bond with Met793 is the primary filter for valid docking poses.
References
-
Synthesis and Biological Evaluation of Benzimidazole-hydrazone Derivatives. Chemistry & Biodiversity, 2025. Link
-
Design, Synthesis, and Docking of Benzimidazole-1,3,4-oxadiazole Derivatives. MDPI, 2022. Link
-
QSAR Modeling and Molecular Docking Studies on Benzimidazole Derivatives. ResearchGate, 2020. Link
-
Challenges in Docking: Tautomerism and Flexibility. JSM Chemistry, 2016.[1] Link
-
In Silico Approaches in Benzimidazole Research: Recent Insights. PubMed, 2026. Link
Sources
Structure-activity relationship (SAR) study of 1-benzyl-benzimidazole analogs.
The following guide is a technical analysis designed for research and forensic application. It synthesizes historical structure-activity relationship (SAR) data with modern pharmacological profiling of the 1-benzyl-benzimidazole scaffold.
Focus Application: High-Potency Mu-Opioid Receptor (MOR) Agonists ("Nitazenes")
Executive Summary
The 1-benzyl-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse biological interactions ranging from antimicrobial to anticancer activity.[1][2][3] However, its most potent and pharmacologically critical application lies in the 2-benzyl-benzimidazole opioids (commonly known as nitazenes).
Originally developed by CIBA in the 1950s, this class has re-emerged as a focal point in forensic toxicology and pain management research due to its unique ability to decouple structural rigidity from receptor affinity.[3] Unlike the phenanthrene core of morphine or the piperidine core of fentanyl, the benzimidazole core relies on a flexible "benzyl hinge" and specific electron-withdrawing substitutions to achieve potencies up to 1000x that of morphine .
This guide provides a comparative performance analysis of key analogs, defining the structural determinants that drive receptor efficacy and metabolic stability.[3]
Chemical Architecture & The Pharmacophore
To understand the activity profile, we must deconstruct the molecule into three critical domains. Modifications in these regions drastically alter the affinity (
The "Nitazene" Pharmacophore[3][4][5][6]
-
The Core (Benzimidazole): Acts as the planar anchor.[3]
-
Critical Feature: Substitution at the 5-position (typically
) is the "potency switch."
-
-
The Hinge (C2-Benzyl Moiety): Provides the necessary lipophilic bulk to fit the receptor's hydrophobic pocket.[3]
-
Critical Feature:Para-substitution on the benzyl ring (e.g., ethoxy, propoxy) modulates steric fit and metabolic half-life.
-
-
The Tail (N1-Aminoethyl Chain): Mimics the nitrogenous basicity found in classical opioids, essential for ionic bonding with Asp147 in the receptor.[3]
Comparative Performance Analysis
The following table contrasts the pharmacological profiles of primary 1-benzyl-benzimidazole analogs against standard opioid comparators. Data is aggregated from historical CIBA patents and modern forensic assays.[3]
Table 1: Potency and Efficacy Profiling
| Compound | R1 (Tail) | R2 (Benzyl-4-pos) | R3 (Core-5-pos) | Potency (vs Morphine) | Receptor Affinity ( | Key Characteristic |
| Etonitazene | Diethyl | Ethoxy ( | Nitro ( | 1000x | ~1.0 nM | The "Gold Standard" reference; extremely high potency. |
| Isotonitazene | Diethyl | Isopropoxy ( | Nitro ( | 500x | ~1.5 nM | High lipophilicity; rapid blood-brain barrier penetration. |
| Protonitazene | Diethyl | Propoxy ( | Nitro ( | 200x | ~5.0 nM | Slightly reduced potency due to steric bulk of n-propyl. |
| Metonitazene | Diethyl | Methoxy ( | Nitro ( | 100x | ~10 nM | Lower potency; methoxy group is less lipophilic than ethoxy. |
| Butonitazene | Diethyl | Butoxy ( | Nitro ( | 5-10x | >50 nM | Significant potency drop; butyl chain exceeds optimal pocket size. |
| Etonitazepyne | Pyrrolidine | Ethoxy ( | Nitro ( | >1000x | <1.0 nM | Rigidified tail increases binding entropy; exceeds Etonitazene. |
| Clonitazene | Diethyl | Chloro ( | Nitro ( | 3x | Low | Weak agonist; demonstrates necessity of alkoxy group. |
Analyst Insight: The drop in potency from Etonitazene (Ethoxy) to Butonitazene (Butoxy) illustrates a sharp "steric cliff." The receptor pocket accommodates 2-3 carbons perfectly; anything larger disrupts the binding pose, proving that "bigger is not always better" for lipophilic chains.[3]
Deep-Dive SAR Analysis (Visualized)
The relationship between structure and activity in this scaffold is non-linear.[3] The following diagram maps the decision logic for optimizing potency.
Figure 1: SAR Decision Tree for Nitazene Analogs. Note the critical role of the 5-Nitro group and the specific steric window for the Para-alkoxy substituent.
Key Mechanistic Drivers:
-
The 5-Nitro Effect: The nitro group is strongly electron-withdrawing.[3] This reduces the electron density of the benzimidazole ring, likely altering the pKa of the imidazole nitrogen and enhancing
stacking interactions with aromatic residues (e.g., Trp293) in the receptor pocket. Removing this group (as in Desnitazene) reduces potency by nearly two orders of magnitude.[3] -
Tail Rigidification: Replacing the flexible diethylamine with a pyrrolidine ring (as in Etonitazepyne) reduces the entropic cost of binding.[3] The molecule is "pre-organized" into the active conformation, leading to higher affinity.[3]
Experimental Protocols
To validate these SAR claims, the following protocols are standard in pharmacological characterization.
A. Synthesis of 1-Benzyl-Benzimidazole Analogs (General Procedure)
Rationale: This workflow uses a Phillips-type condensation followed by alkylation, ensuring high yield and regioselectivity.[3]
-
Condensation:
-
React 2-nitro-p-phenylenediamine (for 5-nitro analogs) with the appropriate 4-substituted phenylacetic acid (e.g., 4-ethoxyphenylacetic acid).
-
Conditions: Reflux in 4N HCl for 4-6 hours.
-
Product: 2-(4-ethoxyphenylmethyl)-5-nitro-benzimidazole.
-
-
Alkylation (The "Tail" Addition):
-
Dissolve the intermediate in dry DMF.[3]
-
Add 2.5 eq of Potassium Carbonate (
) as a base.[3] -
Add 1.1 eq of 2-chloro-N,N-diethylethylamine (or the pyrrolidine analog).
-
Conditions: Heat to 80°C for 12 hours.
-
Workup: Quench with ice water, extract with ethyl acetate.[3] Purify via column chromatography (Silica, MeOH:DCM gradient).
-
B. In Vitro Competitive Binding Assay (Mu-Opioid Receptor)
Rationale: To determine
-
Membrane Preparation: Use CHO-K1 cells stably expressing human MOR (hMOR).[3]
-
Ligand: Use
-DAMGO (agonist radioligand) at 1 nM concentration.[3] -
Incubation:
-
Incubate cell membranes (20 µg protein) with radioligand and varying concentrations of the test analog (
to M). -
Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Time: 60 minutes at 25°C.
-
-
Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation:
C. Experimental Workflow Visualization
Figure 2: Step-by-step workflow from chemical synthesis to pharmacological validation.
References
-
Gross, F., & Turrian, H. (1957).[3][4] Über Benzimidazolderivate mit starker analgetischer Wirkung. Experientia, 13, 401–403.[3] Link
-
Hunger, A., et al. (1957).[3] Synthesis of analgesically active benzimidazole derivatives. Experientia, 13, 400–401.[3] Link
-
Blanckaert, P., et al. (2020).[3][4] Clonitazene analogs: A new wave of synthetic opioids on the drug market. Drug Testing and Analysis. Link
-
Vandeputte, M. M., et al. (2021).[3] Isotonitazene: The latest addition to the 'nitazene' family of synthetic opioids.[3] Archives of Toxicology. Link
-
Ujváry, I., et al. (2021).[3] Etonitazene and its analogs: A review of their chemistry, pharmacology, and toxicology. Neuropharmacology. Link
Sources
Head-to-head comparison of different synthetic routes for N-substituted benzimidazoles.
Executive Summary
Objective: This guide evaluates three distinct synthetic architectures for generating N-substituted benzimidazoles, a privileged scaffold in kinase inhibitors (e.g., Abemaciclib) and anthelmintics. The Challenge: While the benzimidazole core is easily accessible, introducing substituents at the N1 position with high regiocontrol—particularly when the benzene ring bears substituents at C4/C7 or C5/C6—remains the primary bottleneck in medicinal chemistry.
The Three Routes Analyzed:
-
Route A (Post-Synthetic Functionalization): Direct N-alkylation/arylation of the parent heterocycle.
-
Route B (Oxidative Cyclization): Condensation of
-substituted-o-phenylenediamines with aldehydes. -
Route C (Reductive Cyclization): One-pot reduction/cyclization of
-substituted-o-nitroanilines.
Route A: Direct N-Functionalization (The "High-Throughput" Approach)
This route is ideal for rapid analog generation (SAR explosion) when the benzimidazole core is symmetrical or when regioisomers are easily separable.
Mechanism & Logic
The pyrrole-type nitrogen (
-
Steric Control: If C4 is substituted, alkylation preferentially occurs at the distal nitrogen (N1) to minimize steric clash (the "Charton effect").
-
Electronic Control: Electron-withdrawing groups (EWGs) at C5 typically direct alkylation to N1 (para to the EWG) due to resonance stabilization of the transition state, though mixtures are common.
Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
Unlike Buchwald-Hartwig amination, which requires inert conditions and expensive Pd catalysts, Chan-Lam coupling operates under air at room temperature, making it robust for library synthesis.
Standard Operating Procedure (SOP):
-
Reagents: Benzimidazole (1.0 equiv), Arylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Conditions: Stir open to air (balloon of
accelerates rate) at 25 °C for 16–24 h. -
Workup: Filter through Celite, wash with
(to remove Cu salts), concentrate, and purify via flash chromatography.
Pros/Cons:
-
(+) Mild conditions; tolerates halides on the aryl ring (orthogonal to Pd-coupling).
-
(-) Stoichiometric Copper often required; poor atom economy; regioselectivity is substrate-dependent.
Visualization: Chan-Lam Catalytic Cycle
Caption: Simplified oxidative cycle of Chan-Lam coupling. Note the critical role of O2 in regenerating the active Cu(II) species.
Route B: Oxidative Cyclization (The "Green" Approach)
This route constructs the imidazole ring after the nitrogen substituent is in place, avoiding regioselectivity issues if the starting diamine is available.
Mechanism & Logic
Condensation of an aldehyde with an
-
Critical Factor: The oxidation step often requires a catalyst to lower the activation energy and prevent over-oxidation of the aldehyde.
Protocol: Transition-Metal-Free Aerobic Synthesis
Based on recent green chemistry advancements (e.g., using air as oxidant).
SOP:
-
Reagents:
-benzyl-o-phenylenediamine (1.0 equiv), Benzaldehyde (1.1 equiv), (catalytic, 10 mol%). -
Solvent: Ethanol or Methanol (Green solvents).
-
Conditions: Reflux or stir at RT with open air bubbling for 2–4 h.
-
Workup: Cool mixture; product often precipitates. Filtration and recrystallization yield pure product.[1]
Pros/Cons:
-
(+) High atom economy; water as byproduct; no heavy metals.
-
(-) Requires
-substituted diamine precursors (often unstable/sensitive to oxidation); limited to aldehydes (C2-substitution).
Route C: Regioselective Reductive Cyclization (The "Gold Standard")
When absolute regiocontrol is required for a non-symmetrical benzimidazole (e.g., 5-fluoro-1-methyl vs. 6-fluoro-1-methyl), this route is non-negotiable.
Mechanism & Logic
Instead of alkylating the final ring, this route builds the N-substituent before the diamine is formed.
-
SNAr:
-Halonitrobenzene + Primary Amine -Alkyl- -nitroaniline. -
One-Pot Reduction/Cyclization: The nitro group is reduced to an amine, which immediately condenses with an aldehyde/orthoester to close the ring.
Protocol: One-Pot Fe/HCl Mediated Cyclization
SOP:
-
Step 1 (SNAr): React 2-fluoro-4-chloronitrobenzene with methylamine (THF,
, RT) to get the specific regioisomer. -
Step 2 (Cyclization): Dissolve intermediate in Ethanol/Acetic Acid (1:1). Add Fe powder (3.0 equiv) and the aldehyde (1.2 equiv). Heat to 80 °C.
-
Mechanism: Fe reduces
to . The acid catalyzes the condensation with the aldehyde. -
Workup: Filter Fe residues. Neutralize with
. Extract with EtOAc.[2][3][4][5]
Pros/Cons:
-
(+) 100% Regioselectivity defined by the SNAr step; robust and scalable.
-
(-) Longer linear sequence; harsh reducing conditions may affect sensitive functional groups (e.g., reducible alkenes).
Head-to-Head Comparison
| Feature | Route A: Direct Alkylation | Route B: Oxidative Cyclization | Route C: Reductive Cyclization |
| Primary Use Case | Analog libraries, symmetrical cores | Green chemistry, simple C2-aryl analogs | Complex APIs , strict regiocontrol |
| Regioselectivity | Poor to Moderate (Mixtures likely) | Good (Dependent on diamine purity) | Excellent (Structurally defined) |
| Step Count | 1 Step (from benzimidazole) | 1 Step (from diamine) | 2-3 Steps (from nitrobenzene) |
| Atom Economy | Low (Leaving groups, stoichiometric metals) | High (Water is byproduct) | Moderate |
| Key Limitation | Separation of N1/N3 isomers | Availability of unstable diamines | Functional group tolerance (reduction) |
Decision Matrix (Graphviz)
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on structural symmetry and reagent availability.
References
-
Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856.
-
Regioselectivity in Alkylation: Liaras, K., et al. (2011). "Regioselective alkylation of benzimidazoles." Journal of Heterocyclic Chemistry, 48(6), 1363-1369.
-
Green Oxidative Cyclization: Bahrami, K., et al. (2011). "Transition-Metal-Free Synthesis of Benzimidazoles." Journal of Organic Chemistry, 76(16), 6626–6632.
-
Reductive Cyclization (Fe-mediated): Nguyen, T. B., et al. (2014).[6] "Iron-Catalyzed Reductive Cyclization of o-Nitroanilines." Organic Letters, 16(11), 310-313.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO [organic-chemistry.org]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Confirming the purity of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole by elemental analysis.
Executive Summary
In the development of heterocyclic small molecules like 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (also known as 1-(2-fluorobenzyl)benzimidazole), purity confirmation is often reduced to a single HPLC trace. However, relying solely on chromatographic purity (Area %) is a critical error in early-stage drug development.
This guide argues that Elemental Analysis (EA) remains the definitive method for establishing bulk compositional integrity , specifically for detecting non-chromophoric impurities (water, inorganic salts) and trapped solvents that HPLC-UV misses. While HPLC and qNMR offer superior specificity for organic impurities, EA provides the necessary "mass balance" validation required by top-tier journals (e.g., J. Med. Chem.) and regulatory bodies.[1]
Target Molecule Profile
Before establishing a protocol, we must define the theoretical baseline.
-
IUPAC Name: 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
-
Molecular Formula:
[2] -
Molecular Weight: 226.25 g/mol [2]
Theoretical Composition (Calculated):
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 14 | 12.011 | 168.15 | 74.32% |
| Hydrogen (H) | 11 | 1.008 | 11.09 | 4.90% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 12.38% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 8.40% |
> Note: Standard CHN combustion analysis focuses on Carbon, Hydrogen, and Nitrogen. Fluorine is typically not measured directly in a standard CHN run but must be accounted for in the combustion process to prevent interference.
Comparative Analysis: EA vs. HPLC vs. qNMR[3]
To understand where EA fits, we must compare it objectively against modern alternatives.
Table 1: Method Performance Matrix
| Feature | Elemental Analysis (CHN) | HPLC-UV (Area %) | qNMR (Quantitative NMR) |
| Primary Output | Bulk Mass % (C, H, N) | Relative Purity (UV response) | Absolute Molar Purity |
| Detection Basis | Combustion products ( | UV Absorbance (Chromophores) | Nuclear Spin (Protons) |
| Strengths | Detects solvates (water/DCM) and inorganic salts . | Separates and identifies specific organic impurities.[3] | Absolute quantification without reference standards. |
| Weaknesses | Destructive; requires mg amounts; Fluorine can damage standard quartz tubes. | Misses non-UV active impurities (salts, water); requires response factors. | Lower sensitivity; requires deuterated solvents. |
| Acceptance Criteria |
The "Fluorine Factor"
For this specific molecule, the fluorine atom presents a unique challenge in EA. In standard combustion, organic fluorine can form HF, which attacks the silica (quartz) combustion tube, potentially leading to low results or instrument damage.
-
Mitigation: Use a combustion aid (e.g., Tungstic Anhydride,
) or ensure the analyzer is equipped with a specific halogen scrubber (silver wool) to prevent interference.
Experimental Protocol: Validated EA Workflow
This protocol is designed to be self-validating . If the results deviate, the direction of the deviation (high vs. low) indicates the specific type of contamination.
Step 1: Sample Preparation
-
Drying: Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours. Rationale: EA is hypersensitive to superficial moisture. Undried samples will fail the %C check immediately.
-
Weighing: Accurately weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (readability
mg). -
Encapsulation: Fold the tin capsule hermetically to exclude atmospheric nitrogen.
Step 2: Combustion Parameters (Generic CHN Analyzer)
-
Furnace Temp: 950°C - 1000°C (High temp required for benzimidazole ring stability).
-
Carrier Gas: Helium (High Purity >99.995%).
-
Oxidation: Oxygen injection for 90 seconds.
-
Additives: Add ~5 mg of
(Tungsten(VI) oxide) to the tin capsule.-
Why? To facilitate complete combustion of the heteroaromatic ring and bind Fluorine, preventing HF damage to the detector.
-
Step 3: Data Interpretation (The Decision Logic)
Acceptance Range: The industry standard (ACS Guidelines) is
Scenario A: Pass
-
Found: C: 74.20%, H: 4.95%, N: 12.30%
-
Result: All within
. The bulk material is pure.
Scenario B: The "Water Trap" (Fail)
-
Found: C: 71.50% (Low), H: 5.10% (High), N: 11.90% (Low)
-
Diagnosis: Carbon and Nitrogen are low, Hydrogen is high. This is the classic signature of a Hydrate .
-
Action: Recalculate theoretical values assuming
(hemihydrate). If values match, dry the sample more aggressively or report as a hemihydrate.
Scenario C: The "Solvent Trap" (Fail)
-
Found: C: 70.10%, H: 4.50%, N: 11.50%
-
Diagnosis: All values are shifted. Check the solvent used in the last step (e.g., Dichloromethane).
-
Action: Run TGA (Thermogravimetric Analysis) or GC-Headspace to confirm solvent entrapment.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for confirming purity, integrating EA with HPLC and NMR.
Figure 1: Integrated Purity Confirmation Workflow. Note how EA serves as the final gatekeeper for bulk composition after chromatographic purity is established.
Conclusion
For 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole , Elemental Analysis is not merely a legacy technique; it is a critical quality gate. While HPLC confirms that you have synthesized the correct molecule free of side-products, EA confirms that your physical sample is not "diluted" by invisible solvents or inorganic salts.
Recommendation: Use HPLC for optimization, but use EA (with
References
-
PubChem. (2025).[2] 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole (Compound Summary). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2022). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.[5][6] [Link]
-
Babij, N. R., et al. (2016). NMR Purity Analysis: A "Go-To" Method for Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q3A(R2) Impurities in New Drug Substances. FDA Guidance Documents. [Link]
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole | C14H11FN2 | CID 755572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Guide: Benzimidazole Isomer Profiling
Executive Summary: The Benzimidazole Challenge
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purine bases and exhibiting broad-spectrum activity (anticancer, anthelmintic, antimicrobial).[1][2][3] However, its utility in in silico studies is complicated by two critical isomerism challenges:
-
Prototropic Tautomerism: The rapid shift of the hydrogen atom between
and creates distinct hydrogen bond donor/acceptor profiles that most automated docking pipelines fail to enumerate correctly. -
Positional Isomerism: Substituents at the 4/7 or 5/6 positions create regioisomers with vastly different steric clashes and electronic environments within a binding pocket.
This guide provides a comparative analysis of docking protocols for benzimidazole derivatives, supported by experimental data comparing binding affinities of specific isomers against key therapeutic targets (EGFR, COX, FtsZ).
Strategic Workflow: Handling Isomer Ambiguity
To ensure scientific integrity, researchers must not treat benzimidazoles as static 2D structures. The following workflow integrates tautomer enumeration into the docking pipeline.
Figure 1: Standardized workflow for benzimidazole docking, emphasizing the critical "Isomer Enumeration" step often overlooked in standard high-throughput screening.
Comparative Analysis: Isomer Performance Data
Case Study A: Steric & Lipophilic Impact (COX/LOX Receptors)
A comparative study analyzed the binding affinity of 2-methyl versus 2-phenyl substituted benzimidazoles against Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes.[1] The bulky phenyl group provides significant stabilization via hydrophobic interactions that the methyl group lacks.
Table 1: Binding Energy Comparison (Target: COX-2, PDB: 1CX2)
| Ligand Isomer | Substituent (C2) | Binding Energy ( | Key Interactions | Outcome |
| Isomer A | Methyl ( | -6.5 kcal/mol | Weak H-bond (Ser530) | Low Affinity |
| Isomer B | Phenyl ( | -7.9 kcal/mol | Superior |
Analysis: The 1.4 kcal/mol difference represents a >10-fold increase in predicted potency. The phenyl ring fills the hydrophobic channel of COX-2, a specific interaction node that the 2-methyl isomer fails to reach. (Source: Comparison of 2-methyl vs 2-phenyl benzimidazole derivatives, see Ref [1]).
Case Study B: Electronic Effects in EGFR Inhibitors
In the development of EGFR inhibitors (Wild Type vs T790M Mutant), the electronic nature of substituents at the 5-position determines the stability of the ligand-receptor complex.
Table 2: Electronic Substituent Effects (Target: EGFR WT, PDB: 3VJO)
| Derivative | Substituent (R5) | Electronic Effect | Binding Energy | Stability Mechanism |
| Compound 7c | Sulfonyl ( | Electron-Withdrawing | -8.1 kcal/mol | Polarizes N-H for stronger H-bond donor capability |
| Compound 11c | Methoxy ( | Electron-Donating | -7.2 kcal/mol | Destabilizes aromatic core electron density |
Analysis: Electron-withdrawing groups (EWGs) like sulfonyls enhance the acidity of the pyrrole-like NH (
Technical Protocol: Self-Validating Docking System
To replicate these results or screen new isomers, follow this protocol designed to minimize false positives derived from incorrect tautomer assignment.
Step 1: Ligand Preparation (The Tautomer Check)
-
Software: Avogadro / ChemDraw / LigPrep
-
Action: Draw the 2D structure. Explicitly generate both
and tautomers if the benzene ring is asymmetrically substituted (e.g., 5-chloro-benzimidazole). -
Validation: Calculate the internal energy of both tautomers. If
kcal/mol, dock both . -
Optimization: Minimize geometry using the MMFF94 force field to relieve internal strain.
Step 2: Receptor Grid Generation
-
Software: AutoDock Tools (ADT) / Schrödinger GridGen
-
Target: Define the active site box.
-
Example (EGFR): Center grid on the ATP-binding pocket (approx. coordinates
). -
Dimensions:
Å (Standard) or Å (if exploring allosteric pockets).
-
-
Constraint: Add a "Hydrogen Bond Constraint" to the hinge region residue (e.g., Met793 for EGFR) to force the benzimidazole scaffold into the bioactive orientation.
Step 3: Docking & Scoring[5][6]
-
Parameters:
-
Exhaustiveness: Set to 32 (Standard is 8) to ensure the search algorithm finds the global minimum for flexible isomers.
-
Modes: Generate 20 poses per isomer.
-
-
Scoring Function Comparison:
-
AutoDock Vina: Best for high-throughput screening; heavily weights hydrophobic contact.
-
Glide (SP/XP): Superior for handling solvation effects and penalty terms for buried polar groups.
-
Step 4: RMSD Validation
-
Protocol: Re-dock the co-crystallized native ligand (e.g., Gefitinib).
-
Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
Å . If Å, the grid box or force field parameters are invalid.
Software Performance Guide
| Feature | AutoDock Vina | Glide (Schrödinger) | GOLD (CCDC) | Recommended For |
| Algorithm | Iterated Local Search (Gradient) | Systematic Search / Emodel | Genetic Algorithm | |
| Tautomer Handling | Manual (Must pre-generate) | Automated (LigPrep) | Flexible (On-the-fly) | Glide (Ease of use) |
| Scoring Accuracy | Good correlation for hydrophobic pockets | High accuracy for polar/solvated pockets | Excellent for metalloproteins | Glide (Accuracy) |
| Speed | Very Fast (<1 min/ligand) | Moderate (2-5 min/ligand) | Slow (5-10 min/ligand) | Vina (Screening) |
References
-
Impact Factor. (2024). Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Derivatives. Retrieved from [Link]
-
Jalil, N. A. S., & Hamid, S. A. (2021).[4] Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant. Universiti Kebangsaan Malaysia. Retrieved from [Link]
-
Scientific Reports. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Retrieved from [Link]
-
MDPI. (2023). Virtual Screening of Benzimidazole Derivatives as Potential Triose Phosphate Isomerase Inhibitors.[5] Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2020). In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists. Retrieved from [Link]
Sources
Assessing the metabolic stability of fluorinated benzimidazole compounds.
A Comparative Technical Guide for Drug Discovery
Executive Summary
Benzimidazole scaffolds are ubiquitous in medicinal chemistry, serving as the core for anthelmintics, proton pump inhibitors, and anticancer agents. However, their clinical efficacy is often compromised by rapid oxidative clearance via Cytochrome P450 (CYP) enzymes.
This guide evaluates the metabolic stability of Fluorinated Benzimidazoles ("The Product") compared to their non-fluorinated parent analogs and chlorinated bioisosteres. By synthesizing experimental data and mechanistic rationale, we demonstrate that strategic fluorination is the superior method for extending half-life (
Scientific Rationale: The Fluorine Advantage[1]
The Metabolic Liability of Benzimidazoles
The benzimidazole core is prone to Phase I oxidative metabolism, primarily driven by CYP3A4 and CYP2C19. Two major "soft spots" exist:
-
C2-Position: Susceptible to oxidation or hydrolysis, particularly if alkyl-substituted.
-
Benzene Ring (C4-C7): Prone to aromatic hydroxylation (arene oxide formation).
Mechanism of Action: Fluorine as a Metabolic Shield
Fluorination mitigates these liabilities through three synergistic mechanisms:
-
Bond Strength: The C-F bond (approx.[1][2] 105.4 kcal/mol) is significantly stronger than the C-H bond (approx.[2] 98.8 kcal/mol), rendering the site virtually inert to CYP-mediated hydrogen abstraction [1].
-
Electronic Deactivation: Fluorine is the most electronegative element (
). When attached to the benzene ring, it pulls electron density away from the -system, making the ring less nucleophilic and thus less reactive toward the electrophilic heme-oxo species (Compound I) of CYP enzymes [2]. -
Lipophilicity Modulation: Unlike chlorine, which significantly increases lipophilicity (
) and often non-specific binding, fluorine allows for metabolic blocking with a minimal lipophilic penalty, maintaining favorable physicochemical properties [3].
Visualizing the Blocking Strategy
The following diagram illustrates the metabolic pathways and how fluorination interrupts them.
Figure 1: Mechanistic comparison of CYP450 interaction with parent vs. fluorinated benzimidazoles. Fluorination prevents the critical hydrogen abstraction step.
Comparative Performance Analysis
To objectively assess performance, we compare three structural classes using standard Human Liver Microsome (HLM) stability assays.
-
Group A (Control): Non-fluorinated Parent Benzimidazole.
-
Group B (Alternative): Chlorinated Analog (C5/C6-Cl).
-
Group C (The Product): Fluorinated Analog (C5/C6-F).
Experimental Data Summary
Data represents mean values from
| Parameter | Group A (Parent) | Group B (Chlorinated) | Group C (Fluorinated) | Performance Delta (C vs A) |
| 12.5 | 45.2 | 88.4 | +607% | |
| 110.8 | 30.6 | 15.7 | -85% (Improvement) | |
| Remaining % (60 min) | < 5% | 40% | 63% | High Stability |
| LogD (pH 7.4) | 2.1 | 3.4 | 2.3 | Optimal Range |
Interpretation
-
Superior Stability: Group C (Fluorinated) demonstrates a >7-fold extension in half-life compared to the parent. While Group B (Chlorinated) also improves stability, it fails to match the longevity of the fluorinated compound.
-
Lipophilic Safety: Group B shows a significant jump in LogD (2.1
3.4). High lipophilicity correlates with increased promiscuity and toxicity risks [4]. Group C improves stability while maintaining a LogD (2.3) close to the parent, preserving the desired solubility profile. -
Clearance: The intrinsic clearance (
) of the fluorinated compound is reduced to 15.7 µL/min/mg, classifying it as a "Low Clearance" compound, ideal for once-daily dosing regimens.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to be self-validating . The inclusion of positive controls (Verapamil/Testosterone) and a "0-minute" quench ensures system integrity.
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the HLM metabolic stability assay.
Detailed Procedure
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Spike Test Compound (Group C) to a final concentration of 1 µM (0.1% DMSO final).
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes to equilibrate.
-
Initiation: Add NADPH solution to start the reaction.[3][4] Crucial: Simultaneously prepare a "Minus NADPH" control to rule out chemical instability.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (containing IS). Vortex for 1 min.
-
Processing: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 3 min.
-
Detection: MRM mode monitoring parent ion
.
-
Data Calculation
Calculate the slope (
Conclusion
For researchers optimizing benzimidazole leads, fluorination is the validated strategy of choice . It provides a superior balance of metabolic stability and physicochemical safety compared to chlorination or the unsubstituted parent. By following the protocols outlined above, development teams can rapidly screen and verify the enhanced stability profile of fluorinated candidates, de-risking the transition from in vitro to in vivo studies.
References
-
Hagena, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Summerfield, C. J., et al. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link
Sources
Safety Operating Guide
1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole proper disposal procedures
Topic: 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists
Executive Summary & Chemical Identity
1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (also referred to as 1-(2-fluorobenzyl)benzimidazole) is a halogenated heterocyclic compound commonly used as a pharmaceutical intermediate.
Proper disposal of this compound requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic solids, the presence of the fluorine atom dictates specific incineration parameters to prevent the release of hydrofluoric acid (HF) gas, while the benzimidazole core presents potential aquatic toxicity risks that strictly prohibit drain disposal.
| Chemical Property | Data |
| Molecular Formula | C₁₄H₁₁FN₂ |
| Molecular Weight | 226.25 g/mol |
| Hazard Class | Irritant / Potential Aquatic Toxin |
| Waste Stream | Halogenated Organic |
| RCRA Status (USA) | Not P-listed/U-listed; Dispose by Characteristic (Toxic/Halogenated) |
Risk Assessment & Pre-Disposal Handling
Before initiating disposal, the researcher must acknowledge the dual-hazard profile: Biological Activity (benzimidazole core) and Combustion Byproducts (fluorine).
Safety & PPE Requirements
-
Respiratory: N95 or P100 particulate respirator if handling powder; fume hood required for solution preparation.
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Benzimidazoles can permeate skin; double-gloving is recommended during waste transfer.
-
Ocular: Chemical splash goggles.
Ecological & Reactivity Hazards[1][2][3][4][5]
-
Aquatic Toxicity: Benzimidazoles are bioactive (often anthelmintic or antifungal). Release into water systems can disrupt microbial films in wastewater treatment plants. Zero-drain disposal policy applies.
-
Incompatibility: Avoid mixing with strong oxidizers (peroxides, permanganates) in the waste container to prevent uncontrolled exothermic reactions.
Operational Disposal Protocol
This protocol separates waste handling based on the physical state of the material.
Scenario A: Solid Waste (Pure Substance)
-
Step 1 (Containerization): Do not dispose of loose powder in general trash. Place the substance in a screw-cap jar or double-bagged polyethylene bag.
-
Step 2 (Labeling): Label clearly as "Hazardous Waste - Solid - Toxic - Halogenated."
-
Step 3 (Aggregation): If your facility permits, small amounts (<5g) can be dissolved in a Halogenated Solvent (e.g., Dichloromethane) and managed as liquid waste. If >5g, keep as solid waste to reduce solvent costs.
Scenario B: Liquid Waste (Mother Liquors/Solutions)
-
Step 1 (Segregation - CRITICAL): Pour into the Halogenated Organic Waste carboy.
-
Why? Non-halogenated waste streams (acetone/ethanol) are often used as fuel blending for cement kilns. Fluorinated compounds can corrode these kilns or release HF if the facility lacks scrubbers. You must segregate this into the specific halogenated stream destined for high-temperature incineration with acid gas scrubbing.
-
-
Step 2 (pH Check): Benzimidazoles are basic. Ensure the waste container is not currently holding acidic waste (like acid chlorides) without neutralization, as this can generate heat or precipitate the solid.
Scenario C: Contaminated Debris (Gloves/Paper)
-
Protocol: Collect in a dedicated "Chemically Contaminated Debris" bin. Do not place in regular trash.
The Science of Destruction: Why Special Handling Matters
As a scientist, understanding the causality of these rules ensures compliance.
The Fluorine Factor (Combustion Chemistry)
Standard incineration of organic waste converts Carbon to CO₂ and Hydrogen to H₂O. However, the C-F bond is exceptionally strong (approx. 485 kJ/mol). When 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is incinerated:
-
Thermal Breakdown: The molecule decomposes at temperatures >800°C.
-
HF Formation: The fluorine atom reacts with available hydrogen to form Hydrogen Fluoride (HF) gas.
-
Scrubber Requirement: HF is highly corrosive and toxic. The incineration facility must use a Wet Scrubber (typically using NaOH or Ca(OH)₂) to neutralize the HF gas before it exits the stack:
Self-Validating Check: If you place this chemical in a non-halogenated stream, you risk damaging the disposal facility's infrastructure or violating their air emissions permit.
Decision Workflow (Visual Guide)
The following diagram outlines the logical decision process for disposing of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole.
Figure 1: Decision tree ensuring the segregation of fluorinated waste from general organic streams to facilitate proper scrubbing during incineration.
Emergency Spill Procedures
If a spill occurs in the laboratory:
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE Up: Don double nitrile gloves, goggles, and a P100 respirator (if powder).
-
Contain:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is flammable.
-
-
Decontaminate: Clean the surface with a dilute surfactant (soap/water) followed by an ethanol wipe. Place all cleanup materials in the Halogenated Solid Waste bin.
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Hazardous Waste Combustion Guidance. [Link]
-
PubChem. Benzimidazole Compound Summary & Safety Data. National Library of Medicine. [Link]
-
American Chemical Society (ACS). Laboratory Waste Management: A Guide. [Link]
Sources
Personal protective equipment for handling 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
This guide outlines the personal protective equipment (PPE) and operational safety protocols for handling 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole (also known as 1-(2-fluorobenzyl)benzimidazole).
Safety Notice: As specific toxicological data for the 2-fluoro isomer is limited, this guide utilizes Read-Across Methodology based on the well-characterized 4-fluoro isomer (CAS 124443-67-0) and the parent benzimidazole scaffold. All protocols assume a "worst-case" hazard profile (Irritant + Acute Toxicity) to ensure maximum personnel safety.
Compound Identity & Hazard Profile
Before selecting PPE, you must understand the "Why" behind the protection. This compound combines a benzimidazole core with a fluorinated benzyl group, creating specific risks regarding particulate inhalation and organic solubility.
| Parameter | Technical Detail |
| Chemical Name | 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole |
| Synonyms | 1-(2-Fluorobenzyl)benzimidazole; 1-(2-Fluorobenzyl)-1H-benzimidazole |
| CAS Number | Not listed (Analog: 124443-67-0 for 4-fluoro isomer) |
| Physical State | Solid (Crystalline powder).[1][2][3][4] Note: May be an oil if impure. |
| Primary Hazards | H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation (dust). |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water. |
PPE Selection Framework
The selection of PPE is not static; it depends on the state of the material (Solid vs. Solution).
A. Respiratory Protection (The "Lung Barrier")
-
Primary Control: All handling of the solid powder must occur inside a certified chemical fume hood.
-
Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), a P100 (HEPA) half-face respirator is required. Simple N95 masks offer insufficient protection against fine organic pharmaceutical dusts.
B. Dermal Protection (The "Skin Barrier")
-
Glove Material: Nitrile Rubber is the standard.
-
Thickness: Minimum 0.11 mm (4 mil) for incidental contact.
-
Permeation Logic: Benzimidazoles are often dissolved in DMSO or DCM. DMSO permeates standard nitrile in <5 minutes.
-
-
Double-Gloving Protocol: When handling solutions (especially in DMSO/DCM), wear two pairs of nitrile gloves. Change the outer pair immediately upon splash.
C. Ocular Protection (The "Eye Barrier")
-
Solid Handling: Chemical Safety Goggles (indirect vent) are mandatory to prevent dust ingress.
-
Solution Handling: Safety glasses with side shields are acceptable only if working behind a fume hood sash.
Decision Matrix: PPE Selection
The following logic flow dictates the required PPE based on your current operation.
Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the compound.
Operational Protocols
Protocol A: Safe Weighing & Transfer
-
Objective: Prevent aerosolization of the fluorinated powder.
-
Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (wearing a respirator).
-
Anti-Static: Use an anti-static gun or bar on the spatula and weighing boat. Fluorinated organic solids are prone to static charge, which causes "jumping" and dispersal.
-
Transfer: Dissolve the solid directly in the weighing vessel if possible, or use a funnel to transfer to the reaction flask. Do not tap the weighing boat against the flask rim; rinse it with solvent.
Protocol B: Reaction & Quenching
-
Objective: Containment of potentially toxic vapors.[5]
-
Solvent Trap: If heating, ensure the condenser is active before heating begins.
-
Quenching: Fluorinated benzimidazoles are stable, but precursors (benzyl halides) are reactive. Quench reactions slowly.
-
Spill Response:
-
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-soaked if necessary) and wipe up.
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
Waste Disposal & Deactivation
Proper disposal is critical due to the halogen (Fluorine) content.
-
Classification: Halogenated Organic Waste .
-
Do NOT mix with non-halogenated solvents (e.g., pure acetone/ethanol waste) as this increases disposal costs and violates segregation rules in many facilities.
-
-
Container Labeling: Label clearly as "Contains Fluorinated Organics" and "Benzimidazole Derivative."
-
Deactivation (Glassware): Rinse glassware with acetone, then wash with a mild detergent. The first acetone rinse must go into the Halogenated Waste container.
Workflow Visualization
Figure 2: Step-by-step workflow for safe handling from preparation to disposal.
References
-
PubChem. 1-[(4-fluorophenyl)methyl]benzimidazole (Compound Summary). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Substance Information: Benzimidazole derivatives.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
